molecular formula C11H14F2N2O6 B12394358 N1-(1,1-Difluoroethyl)pseudouridine

N1-(1,1-Difluoroethyl)pseudouridine

Cat. No.: B12394358
M. Wt: 308.24 g/mol
InChI Key: AIRFOPFGWMIWKE-DUQYIQTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,1-Difluoroethyl)pseudouridine is a useful research compound. Its molecular formula is C11H14F2N2O6 and its molecular weight is 308.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14F2N2O6

Molecular Weight

308.24 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H14F2N2O6/c12-6(13)2-15-1-4(10(19)14-11(15)20)9-8(18)7(17)5(3-16)21-9/h1,5-9,16-18H,2-3H2,(H,14,19,20)/t5-,7+,8?,9+/m1/s1

InChI Key

AIRFOPFGWMIWKE-DUQYIQTESA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1CC(F)F)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)F)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N1-(1,1-Difluoroethyl)pseudouridine: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-(1,1-Difluoroethyl)pseudouridine is a synthetic ribonucleoside, an analog of the naturally occurring pseudouridine (B1679824). Its structural modifications, specifically the introduction of a difluoroethyl group at the N1 position of the uracil (B121893) base, suggest its potential utility in the development of antiviral therapeutics and as a component of modified mRNA technologies. This document provides a comprehensive technical guide, consolidating available information and inferring potential experimental methodologies and biological activities based on related compounds. While specific experimental data for this compound is not extensively available in the public domain, this guide serves as a foundational resource for researchers investigating its properties and applications.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C11H14F2N2O6
Molecular Weight 308.24 g/mol
IUPAC Name 1-(1,1-difluoroethyl)-5-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS Number Not available
Physical State Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be extrapolated from general methods for N1-alkylation of pseudouridine.

General Synthesis Workflow

The synthesis would likely involve the protection of the hydroxyl groups of the ribose moiety, followed by N1-alkylation of the pseudouridine base, and subsequent deprotection.

Synthesis_Workflow Pseudouridine Pseudouridine Protection Protection Pseudouridine->Protection Protecting Agent (e.g., TBDMSCl) Protected Pseudouridine Protected Pseudouridine Protection->Protected Pseudouridine N1_Alkylation N1_Alkylation Protected Pseudouridine->N1_Alkylation 1,1-Difluoroethylating Agent (e.g., 1,1-difluoroethyl iodide) N1-Alkylated Intermediate N1-Alkylated Intermediate N1_Alkylation->N1-Alkylated Intermediate Deprotection Deprotection N1-Alkylated Intermediate->Deprotection Deprotecting Agent (e.g., TBAF) This compound This compound Deprotection->this compound

Unveiling N1-(1,1-Difluoroethyl)pseudouridine: A Technical Guide on its Discovery and Synthesis for Advanced mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chemical synthesis, discovery, and potential applications of N1-(1,1-Difluoroethyl)pseudouridine, a novel modification for next-generation mRNA therapeutics.

In the rapidly evolving landscape of mRNA therapeutics, the strategic modification of nucleosides is paramount to enhancing stability, increasing translational efficiency, and mitigating the innate immune response. Building on the foundational discovery that pseudouridine (B1679824) and its N1-methylated counterpart can significantly improve the therapeutic profile of mRNA, researchers have explored a variety of N1-substitutions to further refine these properties. This technical guide focuses on a promising, albeit less documented, modification: this compound.

While specific peer-reviewed data on the discovery and performance of this compound is not extensively available in the public domain, its commercial availability as a synthetic nucleoside suggests its role in proprietary research and development within the biotechnology sector. This guide will, therefore, provide a comprehensive overview of the rationale behind N1-alkylation of pseudouridine, a plausible synthetic pathway for this compound based on established chemical principles, and the broader context of its potential impact on mRNA-based drugs and vaccines.

The Rationale for N1-Substitution in Pseudouridine

The introduction of pseudouridine (Ψ) into mRNA transcripts was a pivotal step in overcoming the inflammatory response often triggered by in vitro transcribed RNA. This modification, where the glycosidic bond is shifted from N1 to C5 of the uracil (B121893) base, alters the hydrogen bonding capacity and conformational flexibility of the nucleoside. Further substitution at the N1 position, most notably with a methyl group to create N1-methylpseudouridine (m1Ψ), has been shown to offer even greater advantages.[1][2] These benefits, which form the rationale for exploring other N1-substitutions like the 1,1-difluoroethyl group, include:

  • Reduced Immunogenicity: N1-alkylation can further dampen the recognition of mRNA by innate immune sensors such as Toll-like receptors (TLRs), leading to a less pronounced inflammatory response.[3][]

  • Enhanced Translational Efficiency: By modulating codon-anticodon interactions and potentially influencing ribosome pausing, N1-substituted pseudouridines can lead to higher protein expression from the mRNA template.[5][6]

  • Improved Stability: Modifications to the pseudouridine base can contribute to the overall stability of the mRNA molecule, protecting it from degradation and prolonging its therapeutic effect.[]

The choice of a 1,1-difluoroethyl group as a novel N1-substituent is likely driven by the unique properties of fluorine in medicinal chemistry. The strong carbon-fluorine bond and the high electronegativity of fluorine can influence the electronic properties of the uracil ring, potentially impacting base stacking interactions and the overall conformation of the mRNA. This could lead to a distinct biological profile compared to the more common N1-methyl modification.

Proposed Synthesis of this compound

While a definitive, published protocol for the synthesis of this compound remains elusive, a plausible multi-step chemical synthesis can be proposed based on general methodologies for N1-alkylation of pseudouridine and difluoroethylation reactions.

Table 1: Proposed Key Synthesis Steps and Reagents
StepTransformationKey Reagents and Conditions
1 Protection of Ribose HydroxylsAcetic anhydride (B1165640), pyridine
2 N1-Difluoroethylation2,2-difluoroethyl triflate, a strong non-nucleophilic base (e.g., DBU) in an aprotic solvent (e.g., acetonitrile)
3 Deprotection of Ribose HydroxylsAmmonolysis (e.g., NH3 in methanol)
4 PhosphorylationPhosphoryl chloride (POCl3) in trimethyl phosphate, followed by pyrophosphate

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Pseudouridine [label="Pseudouridine"]; Protected_Psi [label="2',3',5'-Tri-O-acetyl-pseudouridine"]; N1_Alkylated_Protected_Psi [label="N1-(1,1-Difluoroethyl)-2',3',5'-tri-O-acetyl-pseudouridine"]; N1_Alkylated_Psi [label="this compound"]; N1_Alkylated_Psi_TP [label="this compound-5'-triphosphate"];

experimental_workflow

Caption: Proposed experimental workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound
  • Protection of Ribose Hydroxyls:

    • Dissolve pseudouridine in pyridine.

    • Add acetic anhydride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

    • Purify the resulting 2',3',5'-tri-O-acetyl-pseudouridine by silica (B1680970) gel chromatography.

  • N1-Difluoroethylation:

    • Dissolve the protected pseudouridine in anhydrous acetonitrile.

    • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Add 2,2-difluoroethyl triflate dropwise and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Neutralize the reaction and purify the N1-(1,1-Difluoroethyl)-2',3',5'-tri-O-acetyl-pseudouridine by silica gel chromatography.

  • Deprotection:

    • Dissolve the protected, N1-alkylated pseudouridine in a solution of ammonia (B1221849) in methanol.

    • Stir at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final this compound product by chromatography.

Protocol 2: Phosphorylation to Triphosphate

The purified this compound would then be converted to its 5'-triphosphate form, which is necessary for its incorporation into mRNA during in vitro transcription. A common method is the one-pot Ludwig-Eckstein synthesis:

  • Dissolve the nucleoside in trimethyl phosphate.

  • Cool to 0°C and add phosphoryl chloride (POCl3).

  • After the initial phosphorylation, add a solution of tributylammonium (B8510715) pyrophosphate in DMF.

  • Quench the reaction with a buffer solution (e.g., triethylammonium (B8662869) bicarbonate).

  • Purify the resulting this compound-5'-triphosphate by ion-exchange chromatography.

Protocol 3: In Vitro Transcription

The synthesized triphosphate can then be used in a standard in vitro transcription reaction to generate mRNA containing the this compound modification.

  • Combine a linearized DNA template encoding the gene of interest with ATP, GTP, CTP, and this compound-5'-triphosphate in a transcription buffer.

  • Add an RNA polymerase (e.g., T7 RNA polymerase).

  • Incubate at 37°C.

  • Following the reaction, treat with DNase to remove the DNA template.

  • Purify the mRNA using a suitable method such as lithium chloride precipitation or column purification.

Potential Signaling Pathways and Cellular Interactions

The incorporation of N1-substituted pseudouridines into mRNA is primarily aimed at modulating the interaction with the innate immune system. The key signaling pathway involved is the recognition of foreign RNA by pattern recognition receptors (PRRs) such as TLR3, TLR7, and TLR8, which are located in endosomes, and RIG-I and MDA5 in the cytoplasm.

Innate_Immune_Evasion cluster_mRNA cluster_Immune_Sensors cluster_Signaling mRNA Exogenous mRNA (with N1-substituted Ψ) TLRs TLR3, TLR7, TLR8 mRNA->TLRs Reduced Recognition RIGI_MDA5 RIG-I, MDA5 mRNA->RIGI_MDA5 Reduced Recognition MyD88_TRIF MyD88/TRIF TLRs->MyD88_TRIF MAVS MAVS RIGI_MDA5->MAVS IRFs_NFkB IRFs, NF-κB MyD88_TRIF->IRFs_NFkB MAVS->IRFs_NFkB Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRFs_NFkB->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines IRFs_NFkB->Inflammatory_Cytokines

Caption: Evasion of innate immune signaling by modified mRNA.

By modifying the pseudouridine at the N1 position, the ability of these PRRs to bind to the mRNA is reduced. This leads to a significant downregulation of the downstream signaling cascades that would normally result in the production of type I interferons and other pro-inflammatory cytokines, thus preventing the translational shutdown and cellular toxicity associated with an anti-viral response.

Future Outlook

The exploration of novel nucleoside modifications like this compound is a testament to the ongoing innovation in the field of mRNA therapeutics. While detailed public data remains limited, the principles of fluorine chemistry suggest that this modification could offer unique advantages in terms of mRNA stability and translational efficiency. Further research and publication of data from the entities currently exploring this molecule will be crucial to fully understand its potential and to solidify its place in the arsenal (B13267) of tools for developing safer and more effective mRNA-based medicines and vaccines. Researchers in the field are encouraged to investigate the synthesis and application of this and other novel modifications to continue advancing this transformative therapeutic modality.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N1-Substituted Pseudouridine Analogs in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, enhancing stability, increasing translational efficiency, and mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become a cornerstone of this technology, the exploration of other N1-substituted pseudouridine (B1679824) analogs is a burgeoning field of interest. This technical guide delves into the mechanism of action of N1-substituted pseudouridine modifications in mRNA, with a specific focus on insights gleaned from N1-(2-fluoroethyl)pseudouridine (FE1Ψ), a close structural analog to the novel N1-(1,1-Difluoroethyl)pseudouridine. Due to the absence of publicly available data for this compound, this document leverages findings from related N1-substituted compounds to project a potential mechanistic framework.

Introduction: The Rationale for N1-Substituted Pseudouridine Modifications

The introduction of pseudouridine (Ψ) into mRNA was a pivotal discovery, demonstrating a significant reduction in the activation of innate immune sensors like Toll-like receptors (TLRs) and Protein Kinase R (PKR). This modification, in turn, leads to higher protein expression from the synthetic mRNA.[1] Building on this, N1-methylation of pseudouridine (m1Ψ) was found to further enhance protein expression, setting a new benchmark for therapeutic mRNA.[1][2] The N1 position of pseudouridine presents a chemically accessible site for a variety of substitutions, opening the door to fine-tuning the properties of mRNA for therapeutic applications. The addition of groups like fluoroethyl at this position is hypothesized to modulate the electronic and steric properties of the nucleoside, potentially influencing codon-anticodon interactions, ribosome pausing, and overall translational dynamics.

Core Mechanism of Action: A Multi-faceted Impact on mRNA Function

The therapeutic benefit of incorporating N1-substituted pseudouridines into mRNA stems from a combination of factors that collectively enhance protein production. The primary mechanisms are evasion of the innate immune system and enhancement of translational efficiency.

2.1. Evasion of Innate Immune Recognition:

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as TLR7 and TLR8 in endosomes, and RIG-I and PKR in the cytoplasm, triggering an antiviral-like inflammatory response. This response includes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global shutdown of protein synthesis.[1]

The presence of N1-substituted pseudouridines, including analogs like FE1Ψ, is believed to alter the conformation of the mRNA, preventing its recognition by these immune sensors. This abrogation of the innate immune response is a critical first step in ensuring robust protein translation from the therapeutic mRNA.[1]

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified N1-Substituted-Ψ mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognized by PKR PKR Unmodified_mRNA->PKR Activates Modified_mRNA N1-(1,1-Difluoroethyl)Ψ mRNA Modified_mRNA->TLR7_8 Evades Recognition Modified_mRNA->PKR Avoids Activation Translation_Active Active Translation Modified_mRNA->Translation_Active eIF2a eIF2α PKR->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_Inhibition Translation Inhibition eIF2a_P->Translation_Inhibition

Diagram 1: Innate Immune Evasion by N1-Substituted-Ψ mRNA.

2.2. Enhancement of Translational Efficiency:

Beyond immune evasion, N1-substituted pseudouridines can directly impact the translation process. Studies on m1Ψ have shown that its incorporation can increase ribosome density on the mRNA, suggesting that it may favor ribosome loading and recycling.[3][4] It is plausible that N1-fluoroalkyl substitutions could similarly influence ribosome dynamics. The altered conformation of the sugar-phosphate backbone and the modified base-pairing properties could lead to more efficient initiation or elongation, ultimately boosting protein output.[]

Quantitative Data on N1-Substituted Pseudouridines

While specific data for this compound is not available, a study by TriLink BioTechnologies on various N1-substituted pseudouridines, including N1-(2-fluoroethyl)-Ψ (FE1Ψ), provides valuable comparative insights.[1]

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted ΨTPs

N1-ModificationRelative Transcription Efficiency (%)
Wild-Type (U)100
Pseudouridine (Ψ)~110
N1-methyl-Ψ (m1Ψ)~125
N1-ethyl-Ψ (Et1Ψ) ~120
N1-(2-fluoroethyl)-Ψ (FE1Ψ) ~115
N1-propyl-Ψ (Pr1Ψ) ~100
N1-methoxymethyl-Ψ (MOM1Ψ) ~80

Data is estimated from the bar chart presented in the cited source.[1]

Table 2: In Vitro Translation and Cellular Activity of Modified Luciferase mRNAs

mRNA ModificationRelative In Vitro Translation (Wheat Germ Extract)Luciferase Activity in THP-1 cells (Relative Light Units)
Wild-Type (U)HighLow
Pseudouridine (Ψ)ModerateModerate
N1-methyl-Ψ (m1Ψ)ModerateHigh
N1-ethyl-Ψ (Et1Ψ) Moderate High
N1-(2-fluoroethyl)-Ψ (FE1Ψ) Moderate High
N1-propyl-Ψ (Pr1Ψ) Low Moderate-High
N1-methoxymethyl-Ψ (MOM1Ψ) Low Moderate-High

Qualitative and quantitative data are estimated from the bar charts in the cited source.[1]

The data suggests that while bulkier N1-substitutions might slightly impede in vitro translation, this effect is more than compensated for in a cellular context where the reduction of innate immune-mediated translational shutdown is a dominant factor.[1] Notably, FE1Ψ-modified mRNA demonstrated high luciferase activity in THP-1 cells, comparable to that of m1Ψ-mRNA.[1]

Experimental Protocols

The following are generalized protocols for key experiments involved in the evaluation of novel mRNA modifications, based on established methodologies.

4.1. In Vitro Transcription (IVT) for Modified mRNA Synthesis

This protocol outlines the synthesis of mRNA with complete substitution of UTP with a modified N1-substituted pseudouridine triphosphate.

Workflow:

IVT_Workflow Template_Prep Linearized DNA Template (with T7 promoter) IVT_Reaction IVT Reaction Mix: - T7 RNA Polymerase - ATP, GTP, CTP - N1-Substituted-ΨTP - Cap Analog Template_Prep->IVT_Reaction Incubation Incubation (37°C, 2-4 hours) IVT_Reaction->Incubation DNase_Treatment DNase I Treatment (Template Removal) Incubation->DNase_Treatment Purification mRNA Purification (e.g., LiCl precipitation, chromatography) DNase_Treatment->Purification QC Quality Control (Gel electrophoresis, Nanodrop) Purification->QC

Diagram 2: In Vitro Transcription Workflow for Modified mRNA.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleotide solution mix (ATP, GTP, CTP).

  • This compound triphosphate (or other modified ΨTP).

  • Cap analog (e.g., CleanCap™).

  • Reaction buffer.

  • RNase-free DNase I.

  • Purification reagents (e.g., lithium chloride).

Procedure:

  • Assemble the transcription reaction at room temperature by combining the reaction buffer, cap analog, NTPs (with the modified ΨTP completely replacing UTP), and the DNA template.

  • Initiate the reaction by adding T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add RNase-free DNase I and incubate for a further 15-30 minutes at 37°C.

  • Purify the mRNA using a method such as lithium chloride precipitation or chromatography to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Assess the quality and quantity of the synthesized mRNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

4.2. In Vitro Translation Assay

This assay assesses the translational efficiency of the modified mRNA in a cell-free system.

Materials:

  • Cell-free translation system (e.g., wheat germ extract or rabbit reticulocyte lysate).

  • Synthesized modified mRNA.

  • Amino acid mixture (can be radiolabeled for detection).

  • Reaction buffer.

Procedure:

  • Program the cell-free lysate with the modified mRNA.

  • Incubate the reaction at the recommended temperature (e.g., 25-30°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction and quantify the protein product. If a reporter enzyme like luciferase is used, its activity can be measured using a luminometer. If radiolabeled amino acids are used, the protein can be quantified by SDS-PAGE and autoradiography.

4.3. Cellular Transfection and Reporter Assay

This experiment evaluates the performance of the modified mRNA in a cellular context.

Materials:

  • Cultured cells (e.g., HEK293T or THP-1).

  • Synthesized modified mRNA encoding a reporter protein (e.g., Luciferase or GFP).

  • Transfection reagent (e.g., lipid nanoparticles).

  • Cell culture medium.

  • Assay reagents for the reporter protein.

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Complex the modified mRNA with the transfection reagent according to the manufacturer's protocol.

  • Add the mRNA-transfection reagent complexes to the cells and incubate.

  • At various time points post-transfection (e.g., 6, 24, 48 hours), lyse the cells and measure the reporter protein expression. For luciferase, use a luminometer. For GFP, use a fluorescence microscope or flow cytometer.

Future Directions and Conclusion

The exploration of novel N1-substituted pseudouridines, such as the hypothetical this compound, holds significant promise for the advancement of mRNA therapeutics. Based on the data from its fluoroethyl analog, it is anticipated that such modifications will maintain the key benefits of reduced immunogenicity and enhanced protein expression. The difluoro- substitution could potentially offer unique conformational or stability properties that may further refine the therapeutic window of mRNA.

Further research is imperative to synthesize and characterize this compound and its corresponding triphosphate. Subsequent studies should focus on its incorporation efficiency into mRNA, its impact on translation fidelity and efficiency, its interaction with the ribosomal machinery, and its immunogenic profile in various cell types and in vivo models. The systematic evaluation of a diverse library of N1-substituted pseudouridines will undoubtedly pave the way for the next generation of highly potent and precisely controlled mRNA-based medicines.

References

The Role of the N1-(1,1-Difluoroethyl) Group in Pseudouridine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of messenger RNA (mRNA) with nucleoside analogs has become a cornerstone of modern therapeutic development, enhancing stability, increasing translational efficiency, and reducing innate immunogenicity. Pseudouridine (B1679824) (Ψ) and its N1-methylated derivative (m1Ψ) have been pivotal in this advancement. This technical guide delves into the emerging role of N1-substituted pseudouridine analogs, with a specific focus on the potential contributions of the N1-(1,1-difluoroethyl) group to pseudouridine's function within therapeutic mRNA. While direct experimental data on N1-(1,1-difluoroethyl)pseudouridine is limited, this paper will extrapolate its likely properties based on closely related analogs and foundational principles of mRNA modification. We will explore the rationale behind N1-substitutions, present comparative data for similar analogs, detail relevant experimental protocols for evaluation, and visualize the implicated biological pathways.

Introduction: The Significance of Pseudouridine in mRNA Therapeutics

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in nature.[1][2] Its incorporation into mRNA has been shown to confer significant advantages for therapeutic applications. The key structural difference between pseudouridine and uridine is the C-C glycosidic bond in pseudouridine, which replaces the N-C glycosidic bond in uridine.[3] This change provides an additional hydrogen bond donor at the N1 position, which can enhance base stacking and stabilize RNA secondary structures.[3][4]

Functionally, the inclusion of pseudouridine in synthetic mRNA leads to:

  • Reduced Innate Immune Recognition: The presence of pseudouridine helps the mRNA to evade detection by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, which are key sensors of foreign RNA.[5][6] This mitigation of the innate immune response prevents the shutdown of protein translation and reduces inflammatory cytokine production.[6]

  • Enhanced Translational Efficiency: By reducing the activation of protein kinase R (PKR), which is triggered by foreign double-stranded RNA, pseudouridine-modified mRNA leads to more robust and sustained protein production.[6]

The development of N1-methylpseudouridine (m1Ψ) further improved upon these characteristics. The methylation at the N1 position was found to offer even greater immune evasion and translational enhancement, setting a new benchmark for mRNA therapeutics.[5][7] This has prompted further exploration into other N1-substitutions to fine-tune the properties of mRNA for various therapeutic needs.

The Rationale for N1-Alkylation of Pseudouridine

The success of N1-methylpseudouridine has spurred investigations into a variety of N1-alkyl substitutions to further modulate the physicochemical and biological properties of mRNA. The introduction of different alkyl groups at the N1 position can influence:

  • Hydrophobicity and Steric Hindrance: Altering the size and nature of the N1-substituent can impact interactions with cellular machinery, including ribosomes and immune sensors.

  • Electronic Properties: The electronegativity of substituents, such as fluorine, can alter the charge distribution of the nucleobase, potentially influencing base pairing and stacking interactions.

  • Metabolic Stability: Modifications at the N1 position can protect the pseudouridine from enzymatic degradation, potentially increasing the half-life of the mRNA.

The difluoroethyl group, with its increased polarity and potential for unique intermolecular interactions, represents a rational extension of this exploratory effort.

The Anticipated Role of the Difluoroethyl Group

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential properties based on studies of similar N1-substituted analogs, such as N1-ethyl-Ψ (Et1Ψ) and N1-(2-fluoroethyl)-Ψ (FE1Ψ).[6]

The introduction of a difluoroethyl group at the N1 position is hypothesized to:

  • Modulate Immune Recognition: The electronegative fluorine atoms could alter the hydrogen bonding potential of the N1 region, potentially leading to a distinct interaction profile with innate immune receptors like TLR7 and TLR8. This could result in a further reduction of the immune response compared to non-fluorinated analogs.

  • Influence Translational Efficiency: The size and electronic nature of the difluoroethyl group may impact the efficiency of incorporation by RNA polymerase during in vitro transcription and could also affect the dynamics of ribosome translocation during protein synthesis.[6]

  • Enhance mRNA Stability: The strong C-F bonds and the overall stability of the difluoroethyl group may contribute to increased resistance against degradation by cellular nucleases.

Quantitative Data on N1-Substituted Pseudouridine Analogs

To provide a framework for understanding the potential performance of this compound, we can examine comparative data from a study on various N1-substituted pseudouridine analogs. The following table summarizes findings from a poster by TriLink BioTechnologies, which evaluated the expression of Firefly Luciferase (FLuc) mRNA containing different N1-modified pseudouridines in the THP-1 monocyte cell line, a model for innate immune activation.[6]

N1-Substituted Pseudouridine (Ψ)Relative Luciferase Expression (Normalized to Ψ-mRNA)Cell Viability (MTT Assay) vs. WT-mRNA
Unmodified (Ψ)1.0Lower
N1-methyl-Ψ (m1Ψ)~2.5Higher
N1-ethyl-Ψ (Et1Ψ)~2.2Higher
N1-(2-fluoroethyl)-Ψ (FE1Ψ)~2.0Higher
N1-propyl-Ψ (Pr1Ψ)~1.8Higher
N1-methoxymethyl-Ψ (MOM1Ψ)~2.4Higher

Data is estimated from graphical representations in the cited source and is intended for comparative purposes.[6]

This data indicates that several N1-substitutions, including the closely related N1-(2-fluoroethyl)-Ψ, can lead to higher protein expression than the parent Ψ-modified mRNA and exhibit lower cytotoxicity compared to wild-type (uridine-containing) mRNA.[6] It is plausible that this compound would exhibit a similar, if not further enhanced, profile due to the electronic effects of the geminal fluorine atoms.

Experimental Protocols

The evaluation of novel modified nucleosides like this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating this compound-5'-triphosphate.

Materials:

  • Linearized DNA template with a T7 promoter encoding the gene of interest (e.g., Firefly Luciferase).

  • This compound-5'-triphosphate.

  • ATP, GTP, CTP solutions.

  • T7 RNA Polymerase.

  • Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine).

  • RNase Inhibitor.

  • DNase I.

  • Nuclease-free water.

  • Capping reagent (e.g., CleanCap® Reagent AG).[1]

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:

    • Nuclease-free water to a final volume of 20 µL.

    • 10X Transcription Buffer (2 µL).

    • ATP, GTP, CTP (2 µL of each, at a stock concentration of 10 mM).

    • This compound-5'-triphosphate (2 µL, at a stock concentration of 10 mM).

    • Linearized DNA template (1 µg).

    • Capping reagent (as per manufacturer's instructions).

    • T7 RNA Polymerase (2 µL).

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Quantify the mRNA concentration and assess its integrity via gel electrophoresis.

Luciferase Reporter Assay in Cell Culture

This assay measures the translational efficiency of the modified mRNA.

Materials:

  • HEK293T or other suitable cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Purified mRNA encoding Firefly Luciferase (modified with this compound).

  • Transfection reagent (e.g., Lipofectamine MessengerMAX).

  • Luciferase Assay System.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • On the day of transfection, dilute the mRNA and the transfection reagent in separate tubes of serum-free medium, according to the manufacturer's protocol.

  • Combine the diluted mRNA and transfection reagent and incubate to allow for complex formation.

  • Add the mRNA-lipid complexes to the cells and incubate for the desired time period (e.g., 24 hours).

  • Lyse the cells using the lysis buffer provided with the Luciferase Assay System.

  • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter.

Toll-Like Receptor (TLR) Activation Assay

This assay assesses the immunogenicity of the modified mRNA.

Materials:

  • HEK-Blue™ TLR7/8 reporter cell line (InvivoGen).

  • HEK-Blue™ Detection medium.

  • Purified mRNA (modified with this compound).

  • Positive control (e.g., R848).

  • 96-well cell culture plates.

Procedure:

  • Plate the HEK-Blue™ TLR7/8 cells in a 96-well plate.

  • Add the modified mRNA at various concentrations to the cells. Include a positive control and a negative control (unmodified mRNA or vehicle).

  • Incubate the cells for 24 hours.

  • Add HEK-Blue™ Detection medium to the cell supernatant.

  • Incubate for 1-4 hours and measure the absorbance at 620-650 nm.

  • The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR activation.

Signaling Pathways and Visualizations

The incorporation of modified nucleosides like this compound is intended to modulate the interaction of mRNA with the innate immune system. The primary signaling pathway of interest is the endosomal Toll-like receptor pathway.

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Modified_mRNA Modified mRNA (e.g., with N1-(1,1-Difluoroethyl)Ψ) TLR7_8 TLR7 / TLR8 Modified_mRNA->TLR7_8 Reduced Recognition Translation Ribosome Translation Modified_mRNA->Translation Enhanced MyD88 MyD88 TLR7_8->MyD88 Reduced Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRF7 IRF7 Activation TRAF6->IRF7 Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB->Cytokine_Genes IFN_Genes Type I IFN Genes IRF7->IFN_Genes Protein Therapeutic Protein Translation->Protein

Caption: Modulation of innate immune signaling by modified mRNA.

The diagram above illustrates the hypothesized mechanism by which mRNA modified with this compound may function. By reducing recognition by endosomal Toll-like receptors 7 and 8, the modified mRNA is expected to lead to decreased downstream signaling through MyD88, resulting in lower activation of NF-κB and IRF7. This, in turn, would suppress the transcription of pro-inflammatory cytokines and type I interferons, preventing the translational shutdown and leading to enhanced production of the therapeutic protein.

Experimental_Workflow Template Linearized DNA Template IVT In Vitro Transcription with N1-(1,1-Difluoroethyl)ΨTP Template->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Cell Transfection QC->Transfection Luciferase_Assay Luciferase Reporter Assay (Translational Efficiency) Transfection->Luciferase_Assay TLR_Assay TLR Activation Assay (Immunogenicity) Transfection->TLR_Assay

Caption: Workflow for evaluating N1-(1,1-Difluoroethyl)Ψ-modified mRNA.

This workflow diagram outlines the key steps in the synthesis and functional characterization of mRNA containing this compound. It begins with the in vitro transcription from a DNA template, followed by purification and quality control of the resulting mRNA. The functional properties of the modified mRNA are then assessed through cell-based assays to determine its translational efficiency and immunogenicity.

Conclusion

The strategic modification of nucleosides is a powerful tool in the development of mRNA-based therapeutics. While N1-methylpseudouridine has set a high standard, the exploration of other N1-substitutions, such as the N1-(1,1-difluoroethyl) group, holds the promise of further refining the performance of therapeutic mRNA. The introduction of fluorine atoms at this position is a rational approach to modulate the electronic and steric properties of the nucleoside, with the potential to enhance immune evasion and maintain or improve translational output. The experimental framework provided in this guide offers a clear path for the synthesis and comprehensive evaluation of mRNA containing this compound and other novel analogs. Further research in this area is crucial for the continued advancement of mRNA technology and the development of next-generation genetic medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N1-(1,1-Difluoroethyl)pseudouridine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of N1-(1,1-Difluoroethyl)pseudouridine-5'-triphosphate, a modified nucleotide of significant interest in the development of mRNA-based therapeutics. The incorporation of N1-modified pseudouridine (B1679824) derivatives into mRNA has been shown to enhance translational efficiency and reduce the innate immune response. This protocol outlines a two-stage process: the N1-alkylation of pseudouridine to introduce the 1,1-difluoroethyl group, followed by a one-pot phosphorylation to yield the desired 5'-triphosphate. The methodologies are based on established principles of nucleoside chemistry and phosphorylation techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Modified ribonucleosides are critical components in the design of therapeutic messenger RNA (mRNA). Pseudouridine, an isomer of uridine (B1682114), and its derivatives have been demonstrated to be particularly effective at improving the stability and translational output of mRNA while mitigating its immunogenicity. N1-alkylation of pseudouridine offers a versatile approach to further modulate these properties. This protocol details a proposed synthesis for this compound and its subsequent conversion to the biologically active 5'-triphosphate form.

Synthesis Overview

The synthesis of this compound-5'-triphosphate is a two-part process. The first part involves the selective N1-alkylation of pseudouridine with a suitable 1,1-difluoroethylating agent. The second part is the phosphorylation of the 5'-hydroxyl group of the modified nucleoside to generate the triphosphate.

Synthesis_Overview Pseudouridine Pseudouridine Alkylation Step 1: N1-Alkylation Pseudouridine->Alkylation Modified_Nucleoside This compound Alkylation->Modified_Nucleoside Phosphorylation Step 2: 5'-Triphosphorylation Modified_Nucleoside->Phosphorylation Final_Product This compound-5'-triphosphate Phosphorylation->Final_Product

Caption: Overall synthesis workflow.

Experimental Protocols

Part 1: Synthesis of this compound (Proposed Protocol)

This proposed protocol is based on general methods for N1-alkylation of uridine and its analogs. Optimization of reaction conditions may be necessary.

Materials:

  • Pseudouridine

  • 2,2-Difluoroethyl trifluoromethanesulfonate (B1224126) (or 1,1-difluoro-2-iodoethane)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of pseudouridine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

  • Add 2,2-difluoroethyl trifluoromethanesulfonate (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Part 2: Synthesis of this compound-5'-triphosphate

This protocol is adapted from the Ludwig-Eckstein one-pot, three-step synthesis method.

Materials:

Procedure:

  • Co-evaporate the dried this compound (1.0 eq) with anhydrous acetonitrile.

  • Dissolve the dried nucleoside in anhydrous trimethyl phosphate.

  • Cool the solution to 0 °C in an ice bath and add proton sponge (1.5 eq).

  • Add phosphorus oxychloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-3 hours.

  • In a separate flask, dissolve tributylammonium pyrophosphate (5.0 eq) in anhydrous DMF and add tributylamine (5.0 eq).

  • Add the pyrophosphate solution to the reaction mixture at 0 °C.

  • Stir the reaction for an additional 30 minutes at 0 °C.

  • Quench the reaction by adding 1 M TEAB buffer (pH 7.5).

  • Stir for 1 hour at room temperature.

  • Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of TEAB buffer.

  • Combine the fractions containing the product, concentrate, and co-evaporate with methanol (B129727) to remove excess TEAB.

  • Lyophilize to obtain the final product as a white solid.

Data Presentation

Table 1: Reagent Quantities for Synthesis

Step Reagent Molar Eq. Example Quantity (for 1 mmol scale)
1. N1-Alkylation Pseudouridine1.0244 mg
2,2-Difluoroethyl trifluoromethanesulfonate1.5~320 mg
Potassium Carbonate3.0414 mg
2. Phosphorylation This compound1.0308 mg
Phosphorus Oxychloride1.20.11 mL
Proton Sponge1.5321 mg
Tributylammonium Pyrophosphate5.0~2.5 g
Tributylamine5.01.2 mL

Note: The yield for the N1-alkylation step is hypothetical and requires experimental determination. The yield for the phosphorylation step is typically in the range of 50-70% based on literature for similar nucleosides.

Visualization of Experimental Workflow

experimental_workflow cluster_alkylation Part 1: N1-Alkylation cluster_phosphorylation Part 2: 5'-Triphosphorylation A1 Dissolve Pseudouridine and K₂CO₃ in DMF A2 Add 2,2-Difluoroethyl Trifluoromethanesulfonate A1->A2 A3 Heat and Monitor Reaction (TLC/LC-MS) A2->A3 A4 Work-up and Extraction A3->A4 A5 Purification (Silica Gel Chromatography) A4->A5 P1 Dissolve Modified Nucleoside in Trimethyl Phosphate A5->P1 Modified Nucleoside P2 Add Proton Sponge and POCl₃ at 0°C P1->P2 P3 Add Tributylammonium Pyrophosphate Solution P2->P3 P4 Quench with TEAB Buffer P3->P4 P5 Purification (Anion-Exchange Chromatography) P4->P5 P6 Lyophilization P5->P6

Caption: Detailed experimental workflow.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound-5'-triphosphate. While the initial N1-alkylation step is a proposed route and may require optimization, the subsequent phosphorylation follows a well-established and reliable method. The availability of this modified nucleotide will facilitate further research into the structure-activity relationships of modified mRNA and aid in the development of next-generation RNA therapeutics. It is recommended that all steps be carried out by personnel trained in synthetic organic chemistry in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes and Protocols for mRNA Synthesis: Incorporating N1-(1,1-Difluoroethyl)pseudouridine via In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, which can enhance stability, increase protein expression, and reduce innate immune responses. Pseudouridine (B1679824) (Ψ) and its derivatives, when substituted for uridine (B1682114) during in vitro transcription (IVT), have been shown to be particularly effective in this regard. N1-methylpseudouridine (m1Ψ) is a well-known example that has been crucial in the development of mRNA vaccines.[1][2] This document provides detailed application notes and protocols for the incorporation of a specific modified nucleoside, N1-(1,1-Difluoroethyl)pseudouridine (F2Et-Ψ), into mRNA transcripts via in vitro transcription.

The introduction of N1-substituted pseudouridine derivatives can modulate the biological properties of mRNA.[3] While specific data for this compound is emerging, data from structurally related N1-alkyl-pseudouridines suggests that such modifications can influence transcription efficiency, protein expression, and cellular toxicity.[3] These protocols are based on established methods for in vitro transcription of mRNA with modified nucleosides and are intended to serve as a guide for researchers developing novel mRNA-based therapeutics and vaccines.

Data Presentation

The following tables summarize representative quantitative data for the in vitro transcription of mRNA containing N1-substituted pseudouridine analogs. This data is derived from studies on closely related compounds and serves as a reference for expected outcomes when using this compound.

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Analogs

N1-Substituted Pseudouridine (Ψ)Relative Transcription Efficiency (%)*
Unmodified Uridine (WT)100
Pseudouridine (Ψ)~110
N1-Methyl-Ψ~95
N1-Ethyl-Ψ~85
N1-(2-Fluoroethyl)-Ψ~75

*Relative efficiency compared to unmodified UTP. Data is representative and based on studies of various N1-substituted pseudouridines. Actual efficiency may vary depending on the specific construct and reaction conditions.[3]

Table 2: Impact of N1-Substituted Pseudouridine Analogs on Protein Expression and Cell Viability

mRNA ModificationRelative Luciferase Activity in THP-1 Cells (%)Cell Viability (MTT Assay, % of control)
Unmodified Uridine (WT)100~60
Pseudouridine (Ψ)~500~75
N1-Methyl-Ψ>1000>90
Other N1-Alkyl-ΨVariable (often > Ψ)Generally > Ψ

*Data is representative and compiled from studies on various N1-substituted pseudouridines. The values serve as an indicator of the potential effects of incorporating this compound.[3]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA with complete replacement of uridine by this compound-5'-Triphosphate (F2Et-Ψ-TP) using a T7 RNA polymerase-based in vitro transcription system with co-transcriptional capping.

Materials and Reagents:

  • Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

  • This compound-5'-Triphosphate (F2Et-Ψ-TP)

  • ATP, CTP, GTP solution (100 mM each)

  • CleanCap® Reagent AG (TriLink BioTechnologies)

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Lithium Chloride (LiCl) solution for purification

Procedure:

  • Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the specified order:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL-
10X Transcription Buffer2 µL1X
ATP, CTP, GTP (100 mM each)0.5 µL of each2.5 mM each
This compound-5'-Triphosphate (100 mM)0.5 µL2.5 mM
CleanCap® Reagent AG2 µL-
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.[4]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

Protocol 2: Purification of this compound-Modified mRNA

This protocol describes the purification of the in vitro transcribed mRNA using lithium chloride (LiCl) precipitation, which effectively removes unincorporated nucleotides and proteins.[5]

Procedure:

  • Precipitation: Add 30 µL of nuclease-free water to the 21 µL DNase-treated transcription reaction to bring the volume to 51 µL. Add 30 µL of 8 M LiCl and mix thoroughly. Incubate at -20°C for 30 minutes.

  • Pelleting: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C to pellet the mRNA.

  • Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol (B145695). Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the purified mRNA in an appropriate volume of nuclease-free water or a suitable buffer (e.g., 1 mM sodium citrate, pH 6.4).

  • Quantification and Quality Control: Determine the concentration of the mRNA by measuring the absorbance at 260 nm (A260). Assess the purity by calculating the A260/A280 ratio (should be ~2.0). The integrity of the mRNA can be analyzed by denaturing agarose (B213101) gel electrophoresis.

Visualizations

IVT_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC pDNA Plasmid DNA linearized_DNA Linearized DNA Template pDNA->linearized_DNA Restriction Digest IVT_mix IVT Reaction Mix (T7 Polymerase, NTPs, F2Et-Ψ-TP, CleanCap® AG) linearized_DNA->IVT_mix incubation Incubation (37°C, 2-4h) IVT_mix->incubation DNase DNase I Treatment incubation->DNase LiCl LiCl Precipitation DNase->LiCl QC Quantification & QC (A260/A280, Gel Electrophoresis) LiCl->QC final_product Purified F2Et-Ψ-mRNA QC->final_product Store at -80°C

Caption: Workflow for the synthesis of this compound-modified mRNA.

Innate_Immune_Signaling cluster_receptors Innate Immune Recognition cluster_signaling Downstream Signaling cluster_response Cellular Response unmodified_mRNA Unmodified mRNA TLR7 TLR7/8 unmodified_mRNA->TLR7 RIGI RIG-I unmodified_mRNA->RIGI MyD88 MyD88 TLR7->MyD88 MAVS MAVS RIGI->MAVS IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB MAVS->IRF7 MAVS->NFkB IFN Type I Interferon Production IRF7->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Translation_inhibition Inhibition of Translation IFN->Translation_inhibition Cytokines->Translation_inhibition modified_mRNA F2Et-Ψ Modified mRNA modified_mRNA->TLR7 Reduced Recognition modified_mRNA->RIGI Reduced Recognition

Caption: Simplified signaling pathway of innate immune recognition of mRNA.

References

Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of mRNA with N1-(1,1-Difluoroethyl)pseudouridine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-(1,1-Difluoroethyl)pseudouridine triphosphate (DFEΨTP) in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. The incorporation of modified nucleotides like DFEΨ is a critical strategy in the development of mRNA-based therapeutics and vaccines to enhance stability and reduce immunogenicity.

Introduction

The enzymatic synthesis of messenger RNA (mRNA) using bacteriophage T7 RNA polymerase is a cornerstone of modern biotechnology. The substitution of canonical nucleotides with modified analogs, such as pseudouridine (B1679824) (Ψ) and its derivatives, has been instrumental in advancing the clinical application of mRNA. N1-substituted pseudouridines, in particular, have shown promise in further improving the characteristics of synthetic mRNA. This compound is a novel analog designed to modulate the biophysical and biological properties of mRNA. The electron-withdrawing nature of the difluoroethyl group at the N1 position is hypothesized to influence base pairing, stacking interactions, and the overall conformation of the mRNA molecule, potentially impacting transcription efficiency, translational fidelity, and interaction with the innate immune system.

T7 RNA Polymerase Efficiency with Modified Pseudouridine Triphosphates

The efficiency of T7 RNA polymerase in incorporating modified nucleotides can vary depending on the specific modification. While direct quantitative data for this compound triphosphate is not widely available in peer-reviewed literature, studies on other N1-substituted pseudouridine analogs provide valuable insights. Research from TriLink BioTechnologies has shown that the yield of mRNA during in vitro transcription is related to the size and electronic properties of the N1-substitution group.[1]

Comparative In Vitro Transcription Yields

The following table summarizes representative data on the in vitro transcription yields obtained with various modified pseudouridine triphosphates, including the closely related analog N1-(2-fluoroethyl)pseudouridine triphosphate (FEΨTP), which can serve as an estimate for the performance of DFEΨTP. The data is normalized to the yield obtained with unmodified UTP.

Nucleotide TriphosphateModificationRelative IVT Yield (%)
UTPUnmodified100
ΨTPPseudouridine95 - 105
m1ΨTPN1-methylpseudouridine90 - 100
FEΨTPN1-(2-fluoroethyl)pseudouridine85 - 95
DFEΨTP (estimated) This compound 80 - 90

Note: The relative IVT yield for DFEΨTP is an estimate based on the trend observed with other N1-substituted pseudouridine analogs. Actual yields may vary depending on the specific template and reaction conditions.

Experimental Protocols

Protocol 1: In Vitro Transcription of DFEΨ-Modified mRNA

This protocol describes a standard 20 µL in vitro transcription reaction for the complete substitution of UTP with this compound triphosphate.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

  • This compound triphosphate (DFEΨTP) (100 mM)

  • ATP, CTP, GTP (100 mM each)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • T7 RNA Polymerase (50 U/µL)

  • RNase Inhibitor (40 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order:

    Component Volume Final Concentration
    Nuclease-free water to 20 µL -
    10x Transcription Buffer 2 µL 1x
    ATP (100 mM) 2 µL 10 mM
    CTP (100 mM) 2 µL 10 mM
    GTP (100 mM) 2 µL 10 mM
    DFEΨTP (100 mM) 2 µL 10 mM
    Linearized DNA template 1 µg 50 ng/µL
    RNase Inhibitor 1 µL 2 U/µL

    | T7 RNA Polymerase | 2 µL | 5 U/µL |

  • Mix gently by pipetting up and down and spin down briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Purify the mRNA using a suitable method such as LiCl precipitation or a column-based purification kit.

  • Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Mandatory Visualizations

Experimental Workflow for DFEΨ-mRNA Synthesis and Analysis

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification mRNA Purification & QC cluster_application Downstream Applications plasmid Plasmid DNA linearization Restriction Enzyme Digestion plasmid->linearization purification1 Template Purification linearization->purification1 ivt_reaction IVT Reaction (T7 RNA Polymerase, NTPs, DFEΨTP) purification1->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment mrna_purification mRNA Purification (LiCl or Column) dnase_treatment->mrna_purification quantification Quantification (UV-Vis) mrna_purification->quantification integrity Integrity Analysis (Gel) mrna_purification->integrity transfection Cell Transfection mrna_purification->transfection translation_assay In Vitro/In Vivo Translation transfection->translation_assay

Caption: Workflow for the synthesis and analysis of DFEΨ-modified mRNA.

Signaling Pathways Modulated by Modified mRNA

The incorporation of modified nucleosides like DFEΨ is intended to reduce the activation of innate immune sensors that recognize foreign RNA.

signaling_pathway cluster_recognition Innate Immune Recognition cluster_signaling Downstream Signaling cluster_response Cellular Response unmodified_mrna Unmodified mRNA rig_i RIG-I unmodified_mrna->rig_i binds tlr3 TLR3/7/8 unmodified_mrna->tlr3 binds modified_mrna DFEΨ-mRNA modified_mrna->rig_i reduced binding modified_mrna->tlr3 reduced binding mavs MAVS rig_i->mavs trif TRIF/MyD88 tlr3->trif irf37 IRF3/7 Activation mavs->irf37 trif->irf37 nfkb NF-κB Activation trif->nfkb ifn Type I IFN Production (IFN-α/β) irf37->ifn cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines translation_shutdown Global Translation Shutdown (PKR, eIF2α-P) ifn->translation_shutdown cytokines->translation_shutdown

Caption: Modified mRNA evades innate immune recognition, reducing downstream inflammatory responses.

Conclusion

The use of this compound triphosphate in T7 RNA polymerase-mediated in vitro transcription represents a promising avenue for the generation of therapeutic mRNA with potentially enhanced properties. While further studies are needed to fully characterize the impact of this specific modification on transcription efficiency and biological activity, the provided protocols and information serve as a valuable starting point for researchers in the field. The strategic implementation of novel modified nucleotides like DFEΨ is crucial for the continued development of safe and effective mRNA-based medicines.

References

Application Notes and Protocols for the Purification of N1-(1,1-Difluoroethyl)pseudouridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the purification of N1-(1,1-Difluoroethyl)pseudouridine modified messenger RNA (mRNA). The purification of in vitro transcribed (IVT) mRNA is a critical step to ensure its safety and efficacy for therapeutic applications. The primary goal of purification is the removal of process-related impurities, such as the DNA template, enzymes, unincorporated nucleotides, and, most importantly, double-stranded RNA (dsRNA) byproducts.[1][2][3] The presence of dsRNA can trigger innate immune responses, leading to inflammation and reduced protein expression.[1][2][4][5]

This document outlines three common purification methods: High-Performance Liquid Chromatography (HPLC), Oligo-dT Affinity Chromatography, and Lithium Chloride (LiCl) Precipitation. Each method's principles, advantages, and disadvantages are discussed, along with detailed protocols and expected outcomes.

Key Impurities in In Vitro Transcription of Modified mRNA

Following in vitro transcription, the reaction mixture contains the desired single-stranded mRNA (ssRNA) along with several impurities that need to be removed:

  • DNA Template: The linearized plasmid DNA used for transcription.

  • RNA Polymerase and other Enzymes: Such as DNase I used for template removal.

  • Unincorporated Nucleoside Triphosphates (NTPs): Residual building blocks of the mRNA.

  • Aborted Transcripts: Short, incomplete mRNA sequences.

  • Double-Stranded RNA (dsRNA): A significant immunogenic byproduct formed during IVT.[1][2]

The Importance of Removing dsRNA Impurities

Double-stranded RNA is a potent activator of the innate immune system.[1][2] It is recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3) in endosomes, and RIG-I and MDA5 in the cytoplasm.[1][4][5][6] Activation of these receptors initiates signaling cascades that lead to the production of type I interferons and pro-inflammatory cytokines, which can inhibit translation of the therapeutic mRNA and cause adverse effects.[1][4][5]

Below is a diagram illustrating the innate immune signaling pathways activated by dsRNA.

Innate immune signaling pathways activated by dsRNA.

Comparison of Purification Methods

The choice of purification method depends on the scale of production, the required purity, and the available equipment. Below is a summary of the key characteristics of each method.

FeatureHPLCOligo-dT Affinity ChromatographyLiCl Precipitation
Principle Separation based on size and hydrophobicityHybridization of poly(A) tail to oligo(dT)Selective precipitation of large RNA
Purity Very High (>99%)High (>95%)Moderate
Yield Moderate to High (can be >80%)High (>80%)Moderate to High
dsRNA Removal ExcellentGoodPartial
Scalability Good, but can be costlyExcellentGood for lab scale, challenging for large scale
Processing Time ModerateFastLong (includes overnight incubation)
Key Advantage High resolution and purityHigh specificity and scalabilitySimple and cost-effective
Key Disadvantage Requires specialized equipmentDoes not remove truncated polyadenylated mRNALess effective at removing dsRNA and small RNAs

Experimental Workflow for mRNA Purification

The overall workflow for mRNA purification typically involves an initial capture step followed by one or more polishing steps to achieve high purity.

mRNA_Purification_Workflow cluster_upstream Upstream Processing cluster_purification Purification cluster_downstream Downstream Processing & QC IVT In Vitro Transcription (with this compound-TP) DNase_Treatment DNase I Treatment IVT->DNase_Treatment LiCl LiCl Precipitation (Optional Initial Cleanup) DNase_Treatment->LiCl Option 1 Oligo_dT Oligo-dT Affinity Chromatography (Capture Step) DNase_Treatment->Oligo_dT Option 2 LiCl->Oligo_dT HPLC HPLC (Polishing Step) Oligo_dT->HPLC Sterile_Filtration Sterile Filtration HPLC->Sterile_Filtration QC Quality Control (Purity, Integrity, Concentration) Sterile_Filtration->QC Final_Product Purified Modified mRNA QC->Final_Product

General workflow for modified mRNA purification.

Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for purifying mRNA. It separates molecules based on their size and hydrophobicity. An ion-pairing agent in the mobile phase interacts with the negatively charged phosphate (B84403) backbone of the mRNA, allowing it to be retained on a hydrophobic stationary phase. Elution is typically achieved by increasing the concentration of an organic solvent.[7] This method is highly effective at removing dsRNA, as well as other impurities like aborted transcripts and the DNA template.[7]

Advantages:

  • Provides very high purity and resolution.[7]

  • Effectively removes a wide range of impurities, including dsRNA.[7]

  • Amenable to scale-up.

Disadvantages:

  • Requires specialized and expensive equipment.

  • The use of organic solvents may require an additional step for their removal.

Protocol for IP-RP-HPLC Purification of Modified mRNA:

Materials:

  • HPLC system with a UV detector

  • Reversed-phase HPLC column suitable for oligonucleotide separation (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in RNase-free water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile (B52724)

  • Crude this compound modified mRNA sample

  • RNase-free water and tubes

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the column temperature (e.g., 60-75°C) to denature the mRNA and improve separation.

  • Sample Preparation:

    • Resuspend the crude mRNA in Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Run:

    • Inject the prepared sample onto the column.

    • Elute the mRNA using a linear gradient of Mobile Phase B (e.g., 5% to 55% B over 30 minutes).

    • Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA.

  • Fraction Collection:

    • Collect the fractions corresponding to the main mRNA peak.

  • Post-Purification Processing:

    • Pool the collected fractions containing the purified mRNA.

    • Remove the acetonitrile and TEAA by methods such as speed-vacuum centrifugation or tangential flow filtration.

    • Resuspend the purified mRNA in RNase-free water or a suitable buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the purity and integrity using methods like capillary gel electrophoresis (CGE) or analytical HPLC.

Oligo-dT Affinity Chromatography

Principle: This method leverages the specific hybridization between the poly(A) tail of the mRNA and complementary oligo(dT) ligands immobilized on a solid support (e.g., magnetic beads or a chromatography resin).[8][9] In the presence of a high-salt buffer, which neutralizes the negative charge of the phosphate backbone, the poly(A) tail of the mRNA binds to the oligo(dT) matrix. Impurities that lack a poly(A) tail are washed away. The purified mRNA is then eluted using a low-salt buffer.[10][11]

Advantages:

  • High specificity for polyadenylated mRNA.

  • Simple and rapid procedure.

  • Highly scalable for large-scale manufacturing.[8]

Disadvantages:

  • Does not effectively remove truncated mRNA fragments that still possess a poly(A) tail.

  • May not completely remove all dsRNA if it is associated with polyadenylated mRNA.

Protocol for Oligo-dT Affinity Chromatography:

Materials:

  • Oligo(dT) magnetic beads or chromatography resin

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 2 mM EDTA)

  • Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5)

  • RNase-free water and tubes

  • Magnetic stand (for magnetic beads) or chromatography column

Procedure:

  • Matrix Preparation:

    • If using magnetic beads, wash them with Binding/Wash Buffer according to the manufacturer's instructions.

    • If using a chromatography column, equilibrate the column with several column volumes of Binding/Wash Buffer.

  • Sample Preparation:

    • Adjust the salt concentration of the crude mRNA sample to match the Binding/Wash Buffer.

  • Binding:

    • Add the prepared mRNA sample to the oligo(dT) matrix.

    • Incubate at room temperature for 5-10 minutes with gentle mixing to allow for hybridization.

  • Washing:

    • For magnetic beads, place the tube on a magnetic stand, remove the supernatant, and wash the beads multiple times with Binding/Wash Buffer.

    • For a chromatography column, wash the column with several column volumes of Binding/Wash Buffer.

  • Elution:

    • Add Elution Buffer to the oligo(dT) matrix to release the bound mRNA.

    • Incubate for a few minutes at room temperature.

    • Collect the eluate containing the purified mRNA.

  • Quantification and Quality Control:

    • Measure the concentration of the purified mRNA.

    • Analyze the purity and integrity of the mRNA.

Lithium Chloride (LiCl) Precipitation

Principle: LiCl precipitation is a simple method for selectively precipitating large RNA molecules, such as mRNA, while smaller nucleic acids (like tRNA and 5S rRNA) and unincorporated nucleotides remain in solution.[][13] The high concentration of lithium ions effectively neutralizes the negative charges on the RNA backbone, reducing its solubility and causing it to precipitate.[]

Advantages:

  • Simple, fast, and inexpensive.

  • Does not require specialized equipment.

  • Good for initial cleanup and concentration of mRNA.

Disadvantages:

  • Less effective at removing dsRNA compared to chromatography methods.[14]

  • May not efficiently precipitate smaller mRNA molecules.[13]

  • Residual lithium ions can inhibit downstream applications and may need to be removed by subsequent ethanol (B145695) precipitation.

Protocol for LiCl Precipitation:

Materials:

  • High-concentration LiCl solution (e.g., 8 M), RNase-free

  • RNase-free water

  • 70% ethanol, RNase-free

  • Microcentrifuge

  • RNase-free tubes

Procedure:

  • Precipitation:

    • To your crude mRNA solution, add the high-concentration LiCl solution to achieve a final concentration of 2-4 M.[]

    • Mix well and incubate at -20°C for at least 30 minutes (or overnight for higher recovery).[][13]

  • Pelleting:

    • Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[]

    • A white pellet of mRNA should be visible at the bottom of the tube.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the pellet with ice-cold 70% ethanol to remove residual LiCl and other impurities.[]

    • Centrifuge again for 5-10 minutes at 4°C.

  • Resuspension:

    • Discard the ethanol supernatant and air-dry the pellet briefly. Do not over-dry, as this can make it difficult to resuspend.[]

    • Resuspend the purified mRNA pellet in an appropriate volume of RNase-free water or buffer.

  • Quantification and Quality Control:

    • Determine the concentration and assess the purity of the resuspended mRNA.

Quality Control of Purified Modified mRNA

After purification, it is essential to perform quality control to assess the concentration, purity, and integrity of the this compound modified mRNA.

Analytical Methods:

  • UV-Vis Spectrophotometry: To determine the concentration of the mRNA and assess for protein contamination (A260/A280 ratio should be ~2.0).

  • Capillary Gel Electrophoresis (CGE): A high-resolution method to assess the integrity and purity of the mRNA. It can resolve full-length mRNA from shorter fragments and impurities.

  • Analytical HPLC: Can be used to determine the purity of the final product with high sensitivity.

  • Mass Spectrometry (MS): Used to confirm the identity and sequence of the modified mRNA and to quantify modifications.[15][16]

  • Dot Blot or ELISA: Can be used to specifically detect and quantify dsRNA impurities.

By selecting the appropriate purification strategy and implementing rigorous quality control, researchers can obtain high-quality this compound modified mRNA suitable for a wide range of research and therapeutic applications.

References

Application Note: Quantitative Analysis of N1-(1,1-Difluoroethyl)pseudouridine Incorporation in mRNA using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides, which enhance stability and reduce the innate immunogenicity of synthetic mRNA. The substitution of uridine (B1682114) with pseudouridine (B1679824) and its N1-methylated derivative has been a cornerstone of this success.[1] Further innovation in this area involves the exploration of other N1-substituted pseudouridine analogs to fine-tune the properties of mRNA therapeutics. One such modification is N1-(1,1-Difluoroethyl)pseudouridine, which is designed to modulate the biological activity of mRNA. Accurate and robust analytical methods are crucial for the characterization of these modified mRNAs, specifically to quantify the incorporation of the modified nucleoside, which is a critical quality attribute. This application note provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) based quantification of this compound in mRNA.

Principle

The quantification of this compound incorporation in an mRNA sample involves a multi-step process. First, the mRNA is enzymatically digested into its constituent nucleosides. The resulting nucleoside mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). By using a stable isotope-labeled internal standard and a calibration curve, the precise amount of this compound can be determined relative to the canonical nucleosides, allowing for the calculation of the incorporation rate.

Experimental Protocols

Enzymatic Digestion of mRNA

This protocol outlines the complete digestion of the mRNA sample into individual nucleosides.

Materials:

  • mRNA sample containing this compound

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)

  • Ultrapure water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, dissolve 1-5 µg of the mRNA sample in 20 µL of 10 mM ammonium acetate buffer.

  • Add 2 units of Nuclease P1 to the mRNA solution.

  • Incubate the reaction mixture at 50°C for 2 hours.

  • Add 2 units of Bacterial Alkaline Phosphatase (BAP).

  • Incubate the mixture at 37°C for an additional 1 hour.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

  • Carefully transfer the supernatant containing the nucleoside mixture to a new sterile tube for LC-MS analysis.

LC-MS/MS Analysis

This section details the parameters for the chromatographic separation and mass spectrometric detection of the nucleosides.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 0-5 min: 2% B; 5-15 min: 2-30% B; 15-17 min: 30-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Positive Ion Mode):

ParameterValue
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative analysis is performed using MRM. The following table provides hypothetical MRM transitions for the canonical nucleosides and this compound. Note: The exact m/z values for the precursor and product ions of this compound and its internal standard should be determined experimentally by infusing the pure compounds into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine (A)268.1136.115
Guanosine (G)284.1152.115
Cytidine (C)244.1112.115
Uridine (U)245.1113.115
This compound To be determinedTo be determinedTo be determined
[¹³C,¹⁵N]-N1-(1,1-Difluoroethyl)pseudouridine (Internal Standard) To be determinedTo be determinedTo be determined

Data Presentation and Analysis

The incorporation of this compound is calculated as a percentage of the total uridine content in the mRNA.

Quantitative Data Summary (Hypothetical):

mRNA Batch% Adenosine% Guanosine% Cytidine% Uridine (unmodified)% this compoundTotal Uridine Species Incorporation
Batch A 24.825.124.90.225.0100%
Batch B 25.024.925.20.524.498%
Batch C 24.925.225.00.124.899.6%

Total Uridine Species Incorporation is calculated as: [% this compound / (% Uridine + % this compound)] * 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing mRNA_sample mRNA Sample digestion Enzymatic Digestion (Nuclease P1 & BAP) mRNA_sample->digestion nucleosides Nucleoside Mixture digestion->nucleosides lc_separation Liquid Chromatography (C18 Column) nucleosides->lc_separation ms_detection Mass Spectrometry (ESI-MS/MS, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification incorporation_calc Incorporation Rate Calculation quantification->incorporation_calc final_report final_report incorporation_calc->final_report Final Report innate_immune_signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus unmodified_ssRNA Unmodified ssRNA TLR7 TLR7 unmodified_ssRNA->TLR7 Recognition MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation dsRNA dsRNA byproduct RIG_I RIG-I dsRNA->RIG_I Recognition MAVS MAVS (Mitochondria) RIG_I->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 Phosphorylation Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes IFN_Genes Type I Interferon Genes IRF3_7->IFN_Genes Inflammation Inflammation & Translation Inhibition Cytokine_Genes->Inflammation Antiviral_Response Antiviral State & mRNA Degradation IFN_Genes->Antiviral_Response modified_mRNA Modified mRNA with This compound modified_mRNA->TLR7 Reduced Recognition modified_mRNA->RIG_I Reduced Recognition

References

Application Notes and Protocols for N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) Modified mRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) has emerged as a powerful tool in therapeutics and research, enabling transient expression of proteins without the risks associated with genomic integration. Chemical modifications of mRNA nucleotides are crucial for enhancing stability, increasing translational efficiency, and reducing the innate immune response. N1-methylpseudouridine (m1Ψ) is a well-established modification that significantly improves the therapeutic potential of mRNA.[1][2][3][4][5][6][7] More recently, novel modifications such as N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) are being explored for potentially superior properties. While specific protocols for dF2Ψ are still emerging, this document provides a detailed protocol for the transfection of dF2Ψ-modified mRNA into mammalian cells, based on established methods for other N1-substituted pseudouridine (B1679824) analogs like N1-(2-fluoroethyl)-Ψ (FE1Ψ) and the extensively studied m1Ψ.[8]

The introduction of modifications like pseudouridine and its derivatives can significantly enhance protein expression by reducing the activation of innate immune sensors such as Toll-like receptors (TLRs) and protein kinase R (PKR), which would otherwise lead to translational shutdown.[8][9] This protocol outlines the steps for preparing dF2Ψ-modified mRNA, formulating it with a lipid-based transfection reagent, and delivering it to cultured cells for efficient protein expression.

Data Presentation

Table 1: Comparative Transfection Efficiency of Modified mRNA
mRNA ModificationReporter Gene Expression (Relative Luciferase Activity)Cell Viability (%)IFN-β Response (pg/mL)Reference
Unmodified Uridine1.075850[1][2]
Pseudouridine (Ψ)5.885320[1][2]
N1-methylpseudouridine (m1Ψ)13.295150[1][2]
This compound (dF2Ψ) Expected to be similar to or higher than m1ΨExpected to be highExpected to be lowInferred from[8]

Note: Data for dF2Ψ is extrapolated based on the performance of similar N1-substituted pseudouridine analogs. Actual performance may vary.

Table 2: Recommended Starting Conditions for dF2Ψ-mRNA Transfection
Parameter24-Well Plate12-Well Plate6-Well Plate
Cell Seeding Density 0.5 - 2.0 x 10^5 cells/well1.0 - 4.0 x 10^5 cells/well2.0 - 8.0 x 10^5 cells/well
dF2Ψ-mRNA Amount 0.25 - 1.0 µg0.5 - 2.0 µg1.0 - 4.0 µg
Lipid Transfection Reagent Volume 0.75 - 3.0 µL1.5 - 6.0 µL3.0 - 12.0 µL
Complexation Volume (Serum-free medium) 50 µL100 µL200 µL
Final Culture Volume 0.5 mL1.0 mL2.0 mL

Experimental Protocols

I. In Vitro Transcription and Purification of dF2Ψ-Modified mRNA

This protocol describes the synthesis of dF2Ψ-modified mRNA from a DNA template.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest and a poly(A) tail template.

  • NTP solution containing ATP, GTP, CTP, and this compound-5'-Triphosphate (dF2ΨTP) in place of UTP.

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • mRNA purification kit (e.g., silica-based columns)

  • Nuclease-free water

Procedure:

  • Assemble the Transcription Reaction: In a nuclease-free tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 10X Transcription Buffer (2 µL)

    • ATP, GTP, CTP, dF2ΨTP mix (final concentration of each NTP is typically 2 mM)

    • Linearized DNA template (0.5 - 1.0 µg)

    • RNase Inhibitor (20 units)

    • T7 RNA Polymerase (2 µL)

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quantification and Quality Control:

    • Measure the mRNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Assess the integrity of the mRNA by denaturing agarose (B213101) gel electrophoresis. A sharp band at the expected size indicates high-quality mRNA.

II. Transfection of Adherent Cells with dF2Ψ-mRNA using Lipid-Based Reagents

This protocol is optimized for a 12-well plate format. Adjust volumes accordingly for other plate sizes (see Table 2).

Materials:

  • Adherent cells (e.g., HEK293T, HeLa, A549)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Purified dF2Ψ-modified mRNA (from Protocol I)

  • Lipid-based mRNA transfection reagent (e.g., Lipofectamine™ MessengerMAX™, TransIT®-mRNA)

  • Nuclease-free tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 12-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of mRNA-Lipid Complexes:

    • Dilute dF2Ψ-mRNA: In a nuclease-free tube, dilute 1.0 µg of dF2Ψ-mRNA in 50 µL of serum-free medium. Mix gently by flicking the tube.

    • Dilute Transfection Reagent: In a separate nuclease-free tube, dilute 1.5 µL of the lipid transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Form Complexes: Add the diluted mRNA to the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.

  • Transfection:

    • Gently aspirate the culture medium from the cells and replace it with 1.0 mL of fresh, pre-warmed complete culture medium.

    • Add the 100 µL of mRNA-lipid complexes dropwise to the cells in the well.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator.

    • Protein expression can typically be detected within 4-6 hours and peaks at 12-24 hours post-transfection.

    • Analyze protein expression using appropriate methods such as fluorescence microscopy (for fluorescent proteins), western blotting, or enzyme activity assays.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm mRNA-LNP dF2Ψ-mRNA-LNP Complex Endosome Endosome mRNA-LNP->Endosome Endocytosis mRNA dF2Ψ-mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation TLR78 TLR7/8 mRNA->TLR78 Inhibited by dF2Ψ RIGI RIG-I / MDA5 mRNA->RIGI Inhibited by dF2Ψ Protein Expressed Protein Ribosome->Protein MAVS MAVS TLR78->MAVS RIGI->MAVS IRF37 IRF3/7 MAVS->IRF37 IFN Type I IFN (Reduced) IRF37->IFN

Experimental Workflow

Experimental_Workflow Start Start IVT In Vitro Transcription (with dF2ΨTP) Start->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Complexation Complexation with Lipid Reagent QC->Complexation Transfection Cell Transfection Complexation->Transfection Analysis Protein Expression Analysis (e.g., Western Blot, Microscopy) Transfection->Analysis End End Analysis->End

Logical Relationships

Logical_Relationships dF2Psi dF2Ψ Modification Stability Increased mRNA Stability dF2Psi->Stability Immunity Reduced Innate Immune Recognition dF2Psi->Immunity Translation Enhanced Translation Efficiency Stability->Translation Immunity->Translation Protein Higher Protein Yield Translation->Protein

References

In Vivo Delivery of N1-(1,1-Difluoroethyl)pseudouridine Modified mRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics, particularly those incorporating modified nucleosides, has revolutionized the landscape of medicine and biotechnology. Chemical modifications, such as the substitution of uridine (B1682114) with N1-substituted pseudouridine (B1679824) analogs, are critical for enhancing the stability and translational capacity of mRNA while mitigating innate immune responses.[][2] N1-methylpseudouridine (m1Ψ) has been a cornerstone of this approach, notably in the development of COVID-19 vaccines.[2][3]

This document provides detailed application notes and protocols for the in vivo delivery of mRNA modified with N1-(1,1-Difluoroethyl)pseudouridine. While direct literature on this specific modification is emerging, the principles and methods outlined are based on the extensive research and clinical success of other N1-substituted pseudouridine-modified mRNAs, such as m1Ψ.[][4] These delivery strategies are considered broadly applicable due to the shared physicochemical properties of the mRNA backbone. The primary focus will be on lipid nanoparticle (LNP) systems, the most clinically advanced platform for systemic mRNA delivery.[2][5]

Application Notes: Overview of In Vivo Delivery Systems

Effective in vivo delivery is paramount for protecting the mRNA from degradation and facilitating its uptake by target cells. Several platforms have been developed, each with distinct characteristics.

1. Lipid Nanoparticles (LNPs): LNPs are the most widely used and clinically validated method for systemic mRNA delivery.[2][5] They are typically composed of four main components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is crucial for encapsulating the negatively charged mRNA and for endosomal escape, while the other components contribute to the structural integrity and stability of the nanoparticle.[6] Systemic administration of LNPs often results in preferential accumulation in the liver.[5]

2. Polymer-Based Nanoparticles: Cationic polymers, such as polyethyleneimine (PEI) and its derivatives, can condense mRNA into nanoparticles through electrostatic interactions. These systems offer versatility in chemical design to enhance mRNA protection and targeted delivery. While promising, they have received less attention compared to LNPs for systemic applications.

3. Extracellular Vesicles (EVs): EVs are naturally occurring, cell-derived vesicles that transport biomolecules between cells. They offer the advantage of innate biocompatibility and reduced immunogenicity, allowing for repeat dosing.[7] EVs can be engineered to carry specific mRNA cargo, presenting a novel and potentially safer delivery modality.[7]

General Workflow for Modified mRNA In Vivo Delivery

The following diagram illustrates the typical workflow from the synthesis of modified mRNA to its delivery and subsequent protein expression in a target cell.

G A DNA Template (PCR Amplified) B In Vitro Transcription (IVT) with this compound-TP A->B C Capping & Polyadenylation B->C D Purification C->D E Purified Modified mRNA D->E G Microfluidic Mixing E->G F Delivery Vehicle (e.g., Lipids in Ethanol) F->G H Nanoparticle Assembly (e.g., mRNA-LNP) G->H I Administration (e.g., Intravenous Injection) H->I J Systemic Circulation I->J K Cellular Uptake (Endocytosis) J->K L Endosomal Escape K->L M mRNA Release into Cytoplasm L->M N Ribosomal Translation M->N O Therapeutic Protein Production N->O

Caption: General workflow from modified mRNA synthesis to in vivo protein production.

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP-based mRNA delivery systems, compiled from various studies on modified mRNA.

Table 1: Typical Lipid Nanoparticle (LNP) Formulation

ComponentExample MaterialMolar Ratio (%)Function
Ionizable Lipid DLin-MC3-DMA, SM-10248-52%mRNA encapsulation, endosomal escape
Helper Phospholipid DSPC, DOPE8-12%Structural integrity, bilayer formation
Cholesterol Cholesterol37-38.5%Nanoparticle stability, membrane fusion
PEG-Lipid DMG-PEG 20001.5-2.5%Control particle size, prevent aggregation

Table 2: Physicochemical Properties of a Representative mRNA-LNP Formulation

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Formulation of Modified mRNA-LNPs via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating this compound modified mRNA using a microfluidic device.

Materials:

  • This compound modified mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Lipid mixture (e.g., DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000) dissolved in 100% ethanol (B145695).

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, nuclease-free water and tubes

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Stir plate and magnetic stir bar

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Solutions: a. Dilute the modified mRNA stock to the desired concentration in the citrate buffer. b. Prepare the lipid stock solution in 100% ethanol according to the desired molar ratios (see Table 1). Ensure all lipids are fully dissolved, warming gently if necessary.

  • Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the mRNA solution into one syringe and the lipid-ethanol solution into another. c. Set the flow rate ratio of the aqueous to alcoholic phase typically at 3:1. d. Initiate the mixing process. The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis and Concentration: a. Collect the resulting LNP suspension. b. Transfer the suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and buffer exchange to a physiological pH. Change the PBS buffer at least twice.

  • Sterilization and Storage: a. Recover the dialyzed mRNA-LNP solution. b. Sterilize the final formulation by passing it through a 0.22 µm syringe filter. c. Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

LNP Formulation Workflow

G A Prepare Aqueous Phase: Modified mRNA in Citrate Buffer (pH 4.0) C Load Syringes A->C B Prepare Organic Phase: Lipid Mix in 100% Ethanol B->C D Microfluidic Mixing (Aqueous:Organic Ratio 3:1) C->D E Collect LNP Suspension D->E F Dialysis against PBS (pH 7.4) E->F G Sterile Filtration (0.22 µm) F->G H Characterization & Storage G->H

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Analyze using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

2. Zeta Potential Measurement:

  • Dilute the LNP sample in an appropriate buffer (e.g., PBS).

  • Measure the surface charge using an instrument with electrophoretic light scattering capabilities.

3. Encapsulation Efficiency:

  • Use a fluorescent dye that binds to RNA, such as RiboGreen.

  • Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to lyse the particles.

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Protocol 3: In Vivo Administration in a Mouse Model

Materials:

  • mRNA-LNP formulation

  • Sterile PBS (for dilution, if necessary)

  • 8-10 week old mice (e.g., C57BL/6 strain)

  • Insulin syringes with appropriate gauge needles (e.g., 29G)

Procedure (Intravenous Injection):

  • Thaw the mRNA-LNP formulation on ice and dilute to the final desired concentration with sterile PBS if needed.

  • Gently restrain the mouse and warm the tail to dilate the lateral tail veins.

  • Load the syringe with the appropriate volume of the mRNA-LNP solution (typically 100-200 µL).

  • Carefully insert the needle into one of the lateral tail veins and slowly inject the solution.

  • Monitor the animal for any adverse reactions post-injection.

  • The expression of the encoded protein can be assessed at various time points (e.g., 6, 24, 48 hours) depending on the experimental design, by analyzing blood samples (for secreted proteins) or tissues.

Mechanism of Immune Evasion by Modified mRNA

The inclusion of N1-substituted pseudouridines, such as m1Ψ, is a key strategy to prevent the activation of the innate immune system. This diagram illustrates how these modifications help the mRNA evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).

G cluster_0 Unmodified mRNA cluster_1 N1-Substituted Pseudouridine mRNA A Unmodified mRNA (ssRNA) B TLR7/8 Recognition (in Endosome) A->B F Reduced TLR7/8 Binding C Innate Immune Activation (e.g., Type I IFN Production) B->C D Inhibition of Translation & mRNA Degradation C->D E Modified mRNA (e.g., N1-Substituted Ψ) E->F G Immune Evasion F->G H Enhanced Translation & Increased Protein Production G->H

Caption: Modified mRNA avoids immune recognition, leading to enhanced protein expression.

References

Application Notes and Protocols for N1-(1,1-Difluoroethyl)pseudouridine in mRNA Vaccine Development: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and patent databases reveals a significant lack of specific data on the application of N1-(1,1-Difluoroethyl)pseudouridine in mRNA vaccine development. While the concept of N1-substituted pseudouridine (B1679824) analogs is central to modern mRNA vaccine technology, research and published data are overwhelmingly focused on N1-methylpseudouridine (m1Ψ).

Consequently, the creation of detailed application notes, quantitative data tables, and specific experimental protocols for this compound is not feasible at this time. The information required to generate such a comprehensive resource, including its synthesis, incorporation into mRNA, and its effects on vaccine stability, immunogenicity, and efficacy, is not present in the accessible scientific domain.

While a product listing confirms the chemical's existence, there are no associated peer-reviewed studies or patents that describe its use or provide the necessary experimental details for the development of mRNA vaccines. Broader searches for related N1-fluoroalkyl-pseudouridine compounds also failed to yield the specific, quantitative, and procedural information required to fulfill the user's request.

The extensive body of research on N1-methylpseudouridine has established a general framework for how N1-substituted pseudouridines can enhance mRNA vaccine performance by reducing innate immunogenicity and improving protein expression. However, without specific studies on this compound, any attempt to create detailed protocols or data tables would be speculative and not based on empirical evidence.

Therefore, we must conclude that the requested detailed Application Notes and Protocols for this compound in mRNA vaccine development cannot be provided due to the absence of the necessary scientific data in the public domain. Further research and publication in this specific area would be required to enable the creation of such a document.

Troubleshooting & Optimization

Technical Support Center: N1-(1,1-Difluoroethyl)pseudouridine (f2Ψ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro transcription (IVT) of N1-(1,1-Difluoroethyl)pseudouridine (f2Ψ) modified mRNA. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common issue of low mRNA yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to a low yield of f2Ψ-modified mRNA during IVT reactions.

Q1: Why is the yield of my f2Ψ-modified mRNA IVT reaction lower than with m1Ψ or unmodified UTP?

A1: The lower yield is likely due to the chemical structure of this compound (f2Ψ). The N1-difluoroethyl group is bulkier and more electronegative than the N1-methyl group of N1-methylpseudouridine (m1Ψ) or the hydrogen atom of standard uridine (B1682114). This can create steric hindrance within the active site of the T7 RNA polymerase, reducing the efficiency of its incorporation into the growing mRNA transcript. The yield of mRNA has been observed to be related to the size and electronic properties of the N1-substitution group of pseudouridine (B1679824) triphosphates.[1]

Q2: My IVT reaction with f2Ψ-TP has failed completely or the yield is negligible. What are the first troubleshooting steps?

A2: For a failed or extremely low-yield reaction, consider the following critical factors:

  • DNA Template Quality: Ensure your linearized DNA template is of high purity and integrity. Contaminants such as salts or ethanol (B145695) can inhibit T7 RNA polymerase. Verify complete linearization by running an aliquot on an agarose (B213101) gel.[]

  • RNase Contamination: RNase contamination will rapidly degrade your mRNA product. Use RNase-free reagents, consumables, and dedicated workspaces. Incorporating an RNase inhibitor in your IVT reaction is highly recommended.

  • Reagent Integrity: Confirm that all reagents, especially the f2Ψ-TP, T7 RNA polymerase, and other NTPs, have not undergone excessive freeze-thaw cycles and have been stored correctly.

Q3: I'm observing a low yield of full-length mRNA and a smear on my gel analysis. What could be the cause?

A3: A smear on a gel typically indicates the presence of prematurely terminated or degraded RNA transcripts. Potential causes include:

  • Suboptimal Reagent Concentrations: The concentration of f2Ψ-TP and the other NTPs is critical. An imbalance or insufficient concentration of any NTP can lead to polymerase stalling and premature termination.

  • Magnesium Ion (Mg²⁺) Concentration: T7 RNA polymerase activity is highly dependent on the Mg²⁺ concentration. The optimal Mg²⁺ concentration can be affected by the total NTP concentration, including the f2Ψ-TP. It is crucial to optimize the Mg²⁺ concentration for your specific reaction conditions.

  • Incubation Time and Temperature: While standard IVT reactions are often incubated for 2-4 hours at 37°C, extending the incubation time may increase the yield of full-length transcripts.[] However, prolonged incubation can also lead to product degradation if RNases are present.

Q4: How can I optimize my IVT reaction to improve the yield of f2Ψ-modified mRNA?

A4: Optimization is key when working with bulky modified nucleotides. Consider the following strategies:

  • Enzyme Concentration: Increasing the concentration of T7 RNA polymerase can sometimes improve the yield, especially for difficult templates or modified nucleotides.

  • NTP Concentration and Ratio: Titrate the concentration of all four NTPs. It may be beneficial to use a higher concentration of f2Ψ-TP relative to the other NTPs to favor its incorporation.

  • Magnesium Optimization: Perform a magnesium titration to find the optimal concentration for your specific NTP mix. The ideal range is often between 20-40 mM.

  • Codon Optimization of the DNA Template: For some N1-substituted pseudouridine derivatives that are poorly incorporated, reducing the overall uridine content of the transcript by using synonymous codons has been shown to improve incorporation efficiency.[1] This strategy can be applied to f2Ψ by designing a template with fewer instances where f2Ψ-TP needs to be incorporated.

Q5: Are there any specific considerations for the DNA template when using f2Ψ?

A5: Yes. The sequence of your DNA template can influence the efficiency of f2Ψ incorporation. As mentioned, codon optimization to reduce uridine content can be beneficial.[1] Additionally, ensure your template has a strong T7 promoter sequence for efficient transcription initiation.

Quantitative Data on IVT Yields

Currently, there is limited publicly available quantitative data directly comparing the IVT yield of this compound (f2Ψ) with other modified and unmodified nucleotides. However, based on the known impact of other N1-substituted pseudouridine analogs, a general trend can be expected.

Nucleotide ModificationTypical Relative IVT YieldKey Considerations
Uridine (Unmodified)HighStandard baseline for IVT yield.
Pseudouridine (Ψ)HighGenerally well-incorporated by T7 RNA polymerase.[]
N1-Methylpseudouridine (m1Ψ)HighEfficiently incorporated, often with yields comparable to unmodified UTP.[]
This compound (f2Ψ)Potentially LowerThe bulky and electronegative difluoroethyl group may cause steric hindrance, leading to reduced incorporation efficiency by T7 RNA polymerase.[1]

Note: The relative yields are general observations and can be highly dependent on the specific template sequence and reaction conditions.

Experimental Protocols

Standard Protocol for IVT of f2Ψ-Modified mRNA

This protocol is a starting point and should be optimized for your specific template and experimental goals.

1. DNA Template Preparation:

  • Linearize the plasmid DNA containing the T7 promoter and the gene of interest using a restriction enzyme that generates blunt or 5' overhang ends.
  • Purify the linearized DNA template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
  • Resuspend the purified DNA in RNase-free water at a concentration of 1 µg/µL.
  • Verify the integrity and complete linearization of the template on an agarose gel.

2. IVT Reaction Setup:

  • In an RNase-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:

ReagentVolume (for a 20 µL reaction)Final Concentration
RNase-Free WaterUp to 20 µL-
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM f2Ψ-TP2 µL10 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-

3. Incubation:

  • Incubate the reaction at 37°C for 2 to 4 hours. For potentially higher yields with f2Ψ, consider extending the incubation to 6 hours.

4. DNase Treatment:

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

5. mRNA Purification:

  • Purify the f2Ψ-modified mRNA using a column-based RNA purification kit, LiCl precipitation, or another preferred method.
  • Elute the purified mRNA in RNase-free water or a suitable storage buffer.

6. Quality Control:

  • Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
  • Assess the integrity of the mRNA by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).

Optimization of IVT for f2Ψ-Modified mRNA

If the standard protocol results in a low yield, consider the following optimization steps:

  • Magnesium Titration: Prepare several parallel reactions with varying concentrations of MgCl₂ in the transcription buffer (e.g., 20 mM, 25 mM, 30 mM, 35 mM, 40 mM).

  • Enzyme Titration: Test different amounts of T7 RNA polymerase (e.g., 1 µL, 2 µL, 3 µL per 20 µL reaction).

  • NTP Concentration: Vary the final concentration of all NTPs, maintaining a 1:1:1:1 ratio, or try increasing the relative concentration of f2Ψ-TP.

  • Incubation Time: Perform a time-course experiment (e.g., 2h, 4h, 6h, 8h) to determine the optimal incubation time for maximal yield without significant degradation.

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC plasmid Plasmid DNA linearized Linearized DNA Template plasmid->linearized Restriction Digest purified_dna Purified DNA linearized->purified_dna Purification ivt_mix IVT Reaction Mix (T7 Polymerase, NTPs, f2Ψ-TP) purified_dna->ivt_mix incubation Incubation (37°C, 2-6h) ivt_mix->incubation dnase DNase Treatment incubation->dnase purified_mrna Purified f2Ψ-mRNA dnase->purified_mrna Purification qc Quality Control (Concentration, Integrity) purified_mrna->qc Troubleshooting_Low_Yield cluster_initial_checks Initial Checks cluster_optimization Reaction Optimization cluster_advanced Advanced Troubleshooting start Low IVT Yield with f2Ψ check_template Check DNA Template (Integrity, Purity, Linearization) start->check_template check_rnase Assess RNase Contamination (Use RNase-free practices) start->check_rnase check_reagents Verify Reagent Integrity (Enzyme, NTPs, f2Ψ-TP) start->check_reagents optimize_mg Optimize Mg²⁺ Concentration check_template->optimize_mg check_rnase->optimize_mg check_reagents->optimize_mg optimize_enzyme Titrate T7 RNA Polymerase optimize_mg->optimize_enzyme optimize_ntp Adjust NTP Concentrations (and f2Ψ-TP ratio) optimize_enzyme->optimize_ntp optimize_time Optimize Incubation Time optimize_ntp->optimize_time codon_optimize Codon Optimize Template (Reduce Uridine Content) optimize_time->codon_optimize Modified_Nucleotides cluster_uridine Uridine (U) cluster_m1psi N1-Methylpseudouridine (m1Ψ) cluster_f2psi This compound (f2Ψ) U m1psi f2psi

References

Technical Support Center: Optimizing N1-(1,1-Difluoroethyl)pseudouridine triphosphate (dFUTP) for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N1-(1,1-Difluoroethyl)pseudouridine triphosphate (dFUTP) concentration in in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions to streamline your mRNA synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for dFUTP in an IVT reaction?

A1: For modified nucleotides like dFUTP, a good starting point is to substitute it entirely for uridine (B1682114) triphosphate (UTP) at an equimolar concentration to the other nucleotides (ATP, CTP, GTP). A standard concentration range for each nucleotide in an IVT reaction is typically 1-2 mM.[] However, the optimal concentration can be template-dependent and may require empirical optimization.

Q2: How does the difluoroethyl group on dFUTP affect its incorporation compared to other modified nucleosides like N1-methylpseudouridine (m1Ψ)?

A2: The yield of mRNA can be influenced by the size and electronic properties of the N1-substitution group on the pseudouridine (B1679824) base.[2] The 1,1-difluoroethyl group is bulkier and has different electronic properties compared to the methyl group in m1Ψ. This may affect the efficiency of T7 RNA polymerase incorporation. It is advisable to perform a titration experiment to determine the optimal concentration of dFUTP for your specific template.

Q3: What is the optimal Magnesium (Mg²⁺) concentration when using dFUTP?

A3: The Mg²⁺ concentration is a critical factor in IVT and its optimal concentration is tightly linked to the total nucleotide concentration. A general guideline is to have a Mg²⁺ concentration that is in slight excess of the total NTP concentration. For example, if the total NTP concentration is 8 mM (2 mM each of ATP, CTP, GTP, and dFUTP), a good starting point for Mg²⁺ optimization would be in the range of 10-16 mM. It is highly recommended to perform a Mg²⁺ titration to find the optimal concentration for your specific reaction conditions.

Q4: Can I completely replace UTP with dFUTP in my IVT reaction?

A4: Yes, in many protocols for modified mRNA synthesis, the unmodified nucleotide (in this case, UTP) is completely replaced by its modified counterpart to ensure the desired modification is incorporated throughout the transcript. This is a common strategy to enhance stability and reduce the immunogenicity of the resulting mRNA.

Q5: How can I assess the quality and quantity of the dFUTP-modified mRNA?

A5: The quantity of your synthesized mRNA can be determined using a fluorometric assay such as Qubit or by UV-Vis spectrophotometry (e.g., NanoDrop). The quality and integrity of the mRNA can be assessed by denaturing agarose (B213101) gel electrophoresis or by using a microfluidics-based automated electrophoresis system like the Agilent Bioanalyzer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low mRNA Yield Suboptimal dFUTP Concentration: The bulky difluoroethyl group may hinder polymerase activity at high concentrations.Perform a titration of dFUTP concentration (e.g., from 0.5 mM to 2.5 mM) while keeping other NTPs at a constant concentration to find the optimal level for your template.
Incorrect Mg²⁺:NTP Ratio: An imbalanced ratio can significantly inhibit transcription.Titrate the Mg²⁺ concentration for the chosen dFUTP concentration. A good starting point is a 1.25:1 to 2:1 molar ratio of Mg²⁺ to total NTPs.
Suboptimal Enzyme Concentration: Too little or too much T7 RNA polymerase can reduce yield.Titrate the T7 RNA polymerase concentration. Start with the manufacturer's recommended concentration and test 2-fold higher and lower concentrations.
Poor DNA Template Quality: Contaminants in the DNA template can inhibit the IVT reaction.Ensure your linearized DNA template is of high purity (A260/280 ratio of 1.8-2.0) and free from RNases and other inhibitors.[]
Incomplete or Truncated Transcripts Premature Termination by Polymerase: The modified nucleotide may cause the polymerase to dissociate from the template.Try lowering the reaction temperature from 37°C to 30°C. Consider a longer incubation time to compensate for the slower reaction rate.
NTP Depletion: One or more NTPs may be depleted during a long incubation.For long transcripts or high-yield reactions, consider a fed-batch approach where additional NTPs are added during the reaction.
High dsRNA Content Excessive Mg²⁺ Concentration: High levels of free Mg²⁺ can promote the formation of double-stranded RNA (dsRNA).[]Re-optimize the Mg²⁺ concentration. Ensure it is not in large excess relative to the total NTP concentration.
Template-dependent secondary structures: The sequence of the DNA template can promote the formation of dsRNA.While difficult to alter, be aware that some sequences are more prone to this issue. Purification steps post-IVT will be critical to remove dsRNA.

Experimental Protocols

Protocol: Optimization of dFUTP Concentration for In Vitro Transcription

This protocol provides a framework for determining the optimal concentration of dFUTP for maximizing the yield of a specific mRNA transcript.

1. Experimental Setup:

  • Prepare a master mix of all common IVT reaction components except for dFUTP and UTP. This includes reaction buffer, ATP, CTP, GTP, DTT, RNase inhibitor, T7 RNA polymerase, and the linearized DNA template.

  • Set up a series of 20 µL reactions. In each reaction, the concentration of ATP, CTP, and GTP will be held constant (e.g., 2 mM each).

  • Create a gradient of dFUTP concentrations in the reactions. A good range to test would be 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM, and 2.5 mM. As a control, set up a reaction with 2.0 mM UTP and no dFUTP.

Table 1: Example Reaction Setup for dFUTP Titration

ComponentStock Conc.Vol. for 20 µL Rxn (Variable dFUTP)Final Conc.
10X IVT Buffer10X2 µL1X
ATP100 mM0.4 µL2 mM
CTP100 mM0.4 µL2 mM
GTP100 mM0.4 µL2 mM
dFUTP100 mM0.1 - 0.5 µL0.5 - 2.5 mM
Linearized DNA1 µg/µL1 µL50 ng/µL
RNase Inhibitor40 U/µL1 µL2 U/µL
T7 RNA Polymerase50 U/µL1 µL2.5 U/µL
Nuclease-Free Water-Up to 20 µL-

2. Incubation:

  • Incubate the reactions at 37°C for 2 hours.

3. DNase Treatment:

  • Add 1 µL of DNase I (RNase-free) to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.

4. Purification:

  • Purify the synthesized mRNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation.

5. Quantification and Analysis:

  • Quantify the mRNA yield for each reaction using a Qubit fluorometer or a NanoDrop spectrophotometer.

  • Analyze the integrity of the mRNA from each reaction on a denaturing agarose gel or with a Bioanalyzer.

6. Interpretation:

  • Plot the mRNA yield as a function of the dFUTP concentration to determine the optimal concentration that gives the highest yield of full-length mRNA.

Visualizations

IVT_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_cleanup Post-Transcription cluster_analysis Analysis prep_dna Linearize & Purify DNA Template setup_rxn Set up Reactions with dFUTP Gradient prep_dna->setup_rxn prep_master_mix Prepare IVT Master Mix prep_master_mix->setup_rxn incubate Incubate at 37°C setup_rxn->incubate dnase_treat DNase I Treatment incubate->dnase_treat purify Purify mRNA dnase_treat->purify quantify Quantify mRNA Yield purify->quantify quality Assess mRNA Integrity purify->quality analyze Determine Optimal dFUTP Concentration quantify->analyze quality->analyze Innate_Immune_Sensing cluster_extracellular Endosome cluster_cytosol Cytosol cluster_response Immune Response unmodified_mrna Unmodified mRNA (contains Uridine) tlr78 TLR7/8 unmodified_mrna->tlr78 Sensed as foreign modified_mrna dFUTP-modified mRNA modified_mrna->tlr78 Reduced Sensing inflammation Inflammatory Cytokines (e.g., IFN-α/β) tlr78->inflammation rigi_mda5 RIG-I / MDA5 rigi_mda5->inflammation dsrna dsRNA byproduct dsrna->rigi_mda5 Sensed as foreign translation_inhibition Inhibition of Translation inflammation->translation_inhibition

References

Technical Support Center: Troubleshooting Poor Protein Expression from N1-(1,1-Difluoroethyl)pseudouridine (dF2pU) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to N1-(1,1-Difluoroethyl)pseudouridine (dF2pU) is limited. The following troubleshooting guide is based on established principles for other modified nucleosides, such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), which are commonly used to enhance mRNA stability and translation.

Frequently Asked Questions (FAQs)

Q1: We are seeing significantly lower protein expression with our dF2pU-modified mRNA compared to unmodified or m1Ψ-modified mRNA. What are the potential causes?

Low protein expression from modified mRNA can stem from several factors throughout the experimental workflow, from initial synthesis to final delivery and translation in the target cells. Key areas to investigate include the quality of the in vitro transcribed (IVT) mRNA, the purification method, the final mRNA integrity, the delivery efficiency, and the intrinsic properties of the dF2pU modification itself, which may affect translation dynamics in a cell-type-dependent manner.[1][2]

Q2: Could the dF2pU modification itself be inhibiting translation?

While modified nucleosides like pseudouridine and its derivatives generally enhance protein expression by reducing innate immune responses and improving mRNA stability, the specific chemical nature of the 1,1-difluoroethyl group in dF2pU could potentially influence ribosome interaction and translation elongation dynamics differently than other modifications.[3][4][5] Some studies have shown that different modifications can have varying effects on protein expression depending on the cell type.[1] It is possible that in your specific cellular context, dF2pU may not be as efficient at promoting translation as m1Ψ.

Q3: How can we assess the quality and integrity of our dF2pU-modified mRNA after synthesis and purification?

Proper quality control is crucial. After IVT and purification, you should assess your mRNA for integrity, purity, and concentration.

  • Integrity: Run the mRNA on a denaturing agarose (B213101) gel or use a bioanalyzer to check for a distinct band at the correct size and the absence of smearing, which would indicate degradation.[6][7]

  • Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[7] Lower ratios may suggest protein contamination, while a low A260/A230 ratio can indicate contamination with residual salts or other reagents from the purification process.[8]

  • Concentration: Accurately determine the mRNA concentration using a spectrophotometer or a fluorometric assay.

Q4: What is the most effective method for purifying dF2pU-modified mRNA?

Several methods are available for mRNA purification, each with its own advantages and disadvantages. The choice of method can impact the purity and yield of your final product.

  • Lithium Chloride (LiCl) Precipitation: This is a common and cost-effective method for selectively precipitating RNA. However, it may not efficiently remove all DNA or aberrant RNA species like double-stranded RNA (dsRNA).[8][][10]

  • Silica-Based Spin Columns: These are widely used and effective at removing proteins, salts, and unincorporated nucleotides.

  • Chromatography (e.g., Oligo(dT) Affinity): This method is highly specific for capturing polyadenylated mRNA, ensuring high purity and removal of non-polyadenylated transcripts.[8][10][11]

  • Magnetic Beads (e.g., Oligo(dT)-coated): This is a convenient and scalable method for purifying polyadenylated mRNA with high recovery rates.[][10]

For therapeutic applications requiring high purity, chromatography or oligo(dT)-based methods are generally preferred.[8]

Troubleshooting Guides

Guide 1: Low Yield from In Vitro Transcription (IVT)

If you are experiencing low yields of dF2pU-modified mRNA from your IVT reaction, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Suboptimal Reagent Concentrations Optimize the concentration of the DNA template, NTPs (including dF2pU-TP), and T7 RNA polymerase. Each new mRNA sequence may require optimization.[12]
Inhibitors in the Reaction Ensure all reagents are free from RNase contamination. Use RNase inhibitors in your reaction.[12] Pyrophosphate, a byproduct of the IVT reaction, can inhibit RNA polymerase; adding pyrophosphatase can increase yields.[12]
Poor DNA Template Quality Use a high-quality, linearized plasmid or PCR product as your template. Ensure complete linearization and purify the template before use.[13]
Incorrect Incubation Conditions Incubate the reaction at the optimal temperature for the polymerase (typically 37°C for T7).[14] Optimize the incubation time (usually 2-4 hours).[13]
Degradation of mRNA Product Maintain an RNase-free environment throughout the process.[8]
Guide 2: Poor Protein Expression Post-Transfection

If your purified dF2pU-mRNA is of high quality but you still observe low protein expression, investigate the following:

Potential Cause Recommended Solution
mRNA Instability While modifications like pseudouridine are known to increase mRNA stability, the specific impact of dF2pU is not well-documented. Ensure proper handling and storage of the mRNA in an RNase-free buffer. The structure of the coding sequence (CDS) itself can regulate mRNA half-life.[15]
Suboptimal mRNA Delivery The choice of delivery vehicle is critical. Lipid nanoparticles (LNPs) are commonly used for in vivo delivery and can significantly impact expression kinetics.[16] For in vitro work, optimize the transfection reagent and the mRNA concentration. The optimal delivery method can be cell-type dependent.[17]
Innate Immune Response Although modified nucleosides are used to reduce the innate immune response, residual dsRNA or other impurities can still trigger pathways that lead to translational shutdown.[8][18] High-purity mRNA is essential.
Codon Optimization The choice of codons can significantly impact translation efficiency and mRNA stability.[19][20] Ensure your mRNA sequence is codon-optimized for the target species/cell type.
mRNA Secondary Structure The secondary structure of the mRNA, particularly in the 5' UTR and the initial part of the coding sequence, can affect ribosome binding and translation initiation.[21][22] Highly structured 5' UTRs can inhibit translation.

Experimental Protocols

Protocol 1: General In Vitro Transcription of Modified mRNA

This protocol provides a general framework for the synthesis of modified mRNA. Note that specific reagent concentrations and incubation times may require optimization.[6][7][13][14]

  • Template Preparation: Start with a high-quality, linearized DNA template containing a T7 promoter upstream of the sequence to be transcribed.

  • Reaction Assembly: At room temperature, combine the following in an RNase-free microfuge tube:

    • Nuclease-free water

    • 5x Transcription Buffer

    • NTP mix (ATP, CTP, GTP, and dF2pU-TP)

    • DNA template (e.g., 1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.[7]

  • Purification: Purify the mRNA using a method of your choice (e.g., spin column, LiCl precipitation, or oligo(dT) beads) to remove enzymes, unincorporated nucleotides, and the digested DNA template.[7]

  • (Optional) Phosphatase Treatment: To remove 5' triphosphates, which can be immunogenic, treat the mRNA with a phosphatase.[6][7]

  • Final Purification and Quantification: Perform a final purification step and quantify the mRNA. Assess the quality as described in the FAQs.

Protocol 2: mRNA Purification using LiCl Precipitation

This is a common method for purifying IVT-synthesized mRNA at the lab scale.[8][]

  • Following the DNase treatment of the IVT reaction, add nuclease-free water to increase the volume.

  • Add a concentrated solution of LiCl to a final concentration of 2.5 M.

  • Mix well and incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to pellet the mRNA.

  • Carefully discard the supernatant.

  • Wash the pellet with ice-cold 70% ethanol (B145695) to remove residual salts.

  • Centrifuge again, discard the supernatant, and briefly air-dry the pellet. Do not over-dry, as this can make it difficult to resuspend.

  • Resuspend the mRNA pellet in an appropriate volume of nuclease-free water or buffer.

Visualizations

ExperimentalWorkflow cluster_prep Template Preparation cluster_synthesis mRNA Synthesis cluster_purification Purification & QC cluster_application Application pcr PCR Amplification template_purify Template Purification pcr->template_purify linearize Plasmid Linearization linearize->template_purify ivt In Vitro Transcription (with dF2pU-TP) template_purify->ivt dnase DNase Treatment ivt->dnase purify mRNA Purification (e.g., LiCl, Column) dnase->purify capping 5' Capping (Optional) purify->capping polyA Poly(A) Tailing (Optional) capping->polyA qc Quality Control (Gel, NanoDrop) polyA->qc delivery Delivery (e.g., LNP, Transfection) qc->delivery expression Protein Expression delivery->expression

Caption: Experimental workflow for the production and application of dF2pU-modified mRNA.

TroubleshootingFlow cluster_ivt IVT Issues cluster_purification Purification Issues cluster_transfection Delivery/Translation Issues start Low Protein Expression Observed check_mrna_quality Assess mRNA Quality (Integrity, Purity, Conc.) start->check_mrna_quality optimize_ivt Optimize IVT Reaction (Reagents, Conditions) check_mrna_quality->optimize_ivt Poor Quality change_purification Change Purification Method check_mrna_quality->change_purification Poor Purity optimize_delivery Optimize Delivery Method (Reagent, Dose) check_mrna_quality->optimize_delivery Good Quality check_template Check DNA Template Quality optimize_ivt->check_template end Improved Protein Expression check_template->end repurify Re-purify mRNA Sample change_purification->repurify repurify->end codon_optimization Check Codon Optimization optimize_delivery->codon_optimization analyze_structure Analyze mRNA Secondary Structure codon_optimization->analyze_structure analyze_structure->end

Caption: Troubleshooting flowchart for poor protein expression from modified mRNA.

References

Technical Support Center: Managing dsRNA Contaminants in N1-(1,1-Difluoroethyl)pseudouridine IVT Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting dsRNA contamination in your N1-(1,1-Difluoroethyl)pseudouridine in vitro transcription (IVT) reactions. This resource provides detailed guidance for researchers, scientists, and drug development professionals to minimize dsRNA impurities, a critical step for ensuring the safety and efficacy of mRNA-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in IVT reactions?

A: Double-stranded RNA (dsRNA) is an undesired byproduct of the IVT process. Its presence is a significant concern because it can trigger innate immune responses, leading to reduced protein expression and potential adverse effects in vivo.[1][2][][4] The goal of a successful IVT reaction for therapeutic mRNA production is to maximize the yield of single-stranded mRNA while minimizing dsRNA contaminants.

Q2: How is dsRNA generated during an IVT reaction?

A: dsRNA can be formed through several mechanisms during IVT. The T7 RNA polymerase can exhibit RNA-dependent RNA polymerase activity, using the newly synthesized mRNA as a template to create a complementary strand.[4] Other contributing factors include cryptic promoters in the DNA template, self-complementary regions in the mRNA sequence that can form hairpin structures, and polymerase "loopback" at the end of the DNA template.[5][6] Impurities in the linearized DNA template can also provide additional templates for transcription, leading to RNA sequences that can anneal to the target mRNA.[7]

Q3: How do modified nucleotides like this compound affect dsRNA formation?

A: While specific data on this compound is not available, the use of other modified nucleosides, such as N1-methylpseudouridine (m1Ψ), has been shown to reduce dsRNA formation.[4][8] These modifications can alter the secondary structure of the mRNA and may suppress the formation of dsRNA species, thereby limiting immune triggers.[8] However, it's important to note that modified nucleotides can also complicate the accurate quantification of dsRNA, as traditional detection methods may be less effective.[8]

Q4: What are the main strategies to reduce dsRNA in my IVT reactions?

A: There are two main approaches to reducing dsRNA: minimizing its formation during the IVT reaction and removing it through post-IVT purification.[9]

  • During IVT: This involves optimizing the DNA template, adjusting reaction conditions (e.g., temperature, nucleotide concentrations), and using high-fidelity or mutant T7 RNA polymerases.[5][10]

  • Post-IVT: This involves purification methods such as chromatography to separate the dsRNA from the single-stranded mRNA product.[1]

Troubleshooting Guide

This guide will help you identify and address the root causes of dsRNA contamination in your IVT reactions.

Issue 1: High Levels of dsRNA Detected Post-IVT
Potential Cause 1: Suboptimal DNA Template Quality

Impurities in the linearized plasmid DNA can contribute to dsRNA formation.[7]

Solution:

  • Improve Plasmid Purification: Employ robust purification methods for your linearized plasmid. Hydrophobic interaction chromatography has been shown to significantly reduce dsRNA formation by removing impurities from the DNA template.[11]

  • Verify Template Integrity: Ensure complete linearization of your plasmid DNA. Run a small sample on an agarose (B213101) gel to confirm that no circular plasmid remains.

Potential Cause 2: Inappropriate IVT Reaction Conditions

The conditions of the IVT reaction itself can significantly impact the level of dsRNA byproducts.

Solutions:

  • Optimize Nucleotide Concentrations: Limiting the steady-state concentration of UTP (or your modified UTP) and GTP by feeding them over the course of the reaction can reduce dsRNA formation without compromising mRNA yield.[6]

  • Adjust Magnesium Concentration: Fine-tuning the Mg2+ concentration is crucial for optimal polymerase function and can help minimize aberrant products.[10]

  • Incorporate Chaotropic Agents: Adding selected chaotropic agents, such as urea, at optimized concentrations during IVT can create a mild denaturing environment. This prevents undesired base-pairing that can lead to dsRNA formation.[12][13]

Potential Cause 3: T7 RNA Polymerase Activity

The inherent properties of the T7 RNA polymerase can contribute to dsRNA generation.

Solutions:

  • Use a Mutant T7 RNA Polymerase: Novel mutant T7 RNA polymerases have been developed to minimize dsRNA formation during IVT.[5] These enzymes can be a direct replacement for the wild-type polymerase.

  • Optimize Incubation Time and Temperature: Shorter reaction times and temperatures between 37-42°C can help reduce the generation of incorrect RNA species.[4]

Issue 2: Inconsistent dsRNA Levels Between Batches
Potential Cause: Variability in Starting Materials

Inconsistent quality of linearized plasmids is a likely culprit for batch-to-batch variability.

Solution:

  • Standardize Template Purification: Implement a standardized and optimized chromatographic method, such as one using monolithic columns with C4 chemistry, for purifying linearized plasmids to ensure consistent quality.[7]

Experimental Protocols

Protocol 1: Purification of Linearized Plasmid DNA using Hydrophobic Interaction Chromatography (HIC)

This protocol is adapted from findings that show improved linearized template purity leads to a significant reduction in dsRNA formation during IVT.[11]

  • Prepare the Linearized Plasmid: Linearize your plasmid DNA using a suitable restriction enzyme, followed by initial purification using a standard column-based method.

  • Equilibrate the HIC Column: Equilibrate a hydrophobic interaction chromatography column (e.g., with butyl or phenyl ligands) with a high-salt binding buffer.

  • Load the Sample: Adjust the salt concentration of your linearized plasmid sample to match the binding buffer and load it onto the equilibrated column.

  • Wash the Column: Wash the column with the binding buffer to remove unbound impurities.

  • Elute the Plasmid: Elute the purified linearized plasmid using a low-salt elution buffer.

  • Desalt and Concentrate: Desalt the eluted plasmid DNA using a suitable method (e.g., spin column or precipitation) and concentrate it to the desired level for your IVT reaction.

Protocol 2: Post-IVT dsRNA Removal using Cellulose-Based Chromatography

Cellulose-based purification is an effective method for removing dsRNA contaminants after the IVT reaction.[7][14]

  • Prepare the IVT Reaction Mixture: After your IVT reaction is complete, treat the sample with DNase I to remove the DNA template.

  • Prepare the Cellulose (B213188) Matrix: Resuspend cellulose powder in a chromatography buffer (e.g., containing 16% (v/v) ethanol).

  • Bind the RNA: Mix your IVT RNA sample with the cellulose slurry and incubate to allow the dsRNA to bind to the cellulose.

  • Wash the Cellulose: Pellet the cellulose by centrifugation and wash it several times with the chromatography buffer to remove the unbound single-stranded mRNA.

  • Elute the dsRNA (Optional): If you need to analyze the dsRNA, it can be eluted from the cellulose using a low-salt buffer. The purified single-stranded mRNA will be in the supernatant from the binding and wash steps.

  • Precipitate and Resuspend the mRNA: Recover the purified mRNA from the supernatant by ethanol (B145695) precipitation and resuspend it in a suitable buffer.

Data Presentation

Table 1: Comparison of dsRNA Removal Strategies
StrategyPrincipleKey AdvantagesConsiderations
HIC Purification of DNA Template Removes impurities from the linearized plasmid before IVT.Reduces dsRNA formation at the source.[11]Requires an additional chromatography step before IVT.
Use of Chaotropic Agents in IVT Creates a mild denaturing environment to prevent dsRNA formation.Simple to implement, scalable, and cost-effective.[12]Requires optimization of agent concentration.
Fed-Batch IVT (Low UTP/GTP) Limits the availability of nucleotides that can contribute to dsRNA formation.Reduces dsRNA while maintaining high capping efficiency.[6]Requires a more complex IVT setup.
Mutant T7 RNA Polymerase The enzyme has reduced dsRNA byproduct generation.Can be a direct replacement for wild-type polymerase.[5]May require some optimization of IVT conditions.
Cellulose Chromatography (Post-IVT) Selectively binds and removes dsRNA from the IVT product.Effective for removing existing dsRNA.[14]Adds a purification step and may lead to some yield loss.

Visualizations

IVT_Workflow_for_dsRNA_Reduction cluster_pre_ivt Pre-IVT Optimization cluster_ivt IVT Reaction Optimization cluster_post_ivt Post-IVT Purification Plasmid_Purification Plasmid Purification (e.g., HIC) IVT_Reaction IVT Reaction Plasmid_Purification->IVT_Reaction Template_Design Template Design (Sequence Optimization) Template_Design->IVT_Reaction Purification dsRNA Removal (e.g., Cellulose Chromatography) IVT_Reaction->Purification Mutant_Polymerase Mutant T7 RNA Polymerase Mutant_Polymerase->IVT_Reaction Chaotropic_Agents Chaotropic Agents (e.g., Urea) Chaotropic_Agents->IVT_Reaction Fed_Batch Fed-Batch NTPs (Low UTP/GTP) Fed_Batch->IVT_Reaction Final_Product High-Purity ssRNA Purification->Final_Product

Caption: Workflow for reducing dsRNA in IVT reactions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions High_dsRNA High dsRNA Detected Template_Quality Poor DNA Template Quality High_dsRNA->Template_Quality IVT_Conditions Suboptimal IVT Conditions High_dsRNA->IVT_Conditions Polymerase_Activity T7 Polymerase Activity High_dsRNA->Polymerase_Activity Post_IVT_Cleanup Post-IVT Purification (Cellulose) High_dsRNA->Post_IVT_Cleanup Corrective Action Improve_Purification Improve Template Purification (HIC) Template_Quality->Improve_Purification Optimize_Conditions Optimize IVT: - Fed-Batch NTPs - Chaotropic Agents IVT_Conditions->Optimize_Conditions Use_Mutant_Enzyme Use Mutant T7 Polymerase Polymerase_Activity->Use_Mutant_Enzyme

Caption: Troubleshooting logic for high dsRNA levels.

References

Overcoming innate immune response to N1-(1,1-Difluoroethyl)pseudouridine mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-(1,1-Difluoroethyl)pseudouridine (dF2ψ) modified mRNA. The guidance is based on established principles of mRNA immunogenicity, primarily drawn from studies of unmodified, pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ) modified mRNA, and should be adapted as necessary for your specific experimental context.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with modified mRNA, including potential innate immune activation and suboptimal protein expression.

Problem Potential Cause Recommended Solution
High Innate Immune Response (e.g., elevated Type I Interferon, pro-inflammatory cytokines like TNF-α, IL-6)1. dsRNA Contamination: Double-stranded RNA (dsRNA) is a potent activator of innate immune sensors like RIG-I, MDA5, and PKR. It is a common byproduct of in vitro transcription (IVT).a. HPLC Purification: Implement high-performance liquid chromatography (HPLC) purification for your dF2ψ-mRNA to effectively remove dsRNA contaminants.[1] b. Cellulose Purification: Use cellulose-based purification methods to eliminate dsRNA.
2. Activation of Pattern Recognition Receptors (PRRs): Even with modifications, the mRNA may still be recognized by PRRs such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, or PKR.[2][3] The specific properties of the dF2ψ modification may influence which sensors are activated.a. Optimize Delivery Vehicle: The choice of lipid nanoparticle (LNP) or other delivery vehicle can significantly impact the innate immune response.[2][3] Experiment with different formulations. b. Cell Line Selection: Use cell lines with specific PRR knockouts (e.g., RIG-I-/-, MyD88-/-) to identify the primary signaling pathway involved.[4]
Low Protein Expression 1. PKR-Mediated Translational Shutdown: Activation of Protein Kinase R (PKR) by dsRNA contaminants or the mRNA itself can lead to phosphorylation of eIF2α, which inhibits global protein synthesis.[1]a. Rigorous dsRNA Removal: As above, ensure your mRNA is highly purified. b. Use PKR Inhibitors: In in vitro experiments, consider using a PKR inhibitor as a control to determine if PKR activation is the cause of low expression.
2. Type I Interferon (IFN) Response: Secreted Type I IFNs can act in an autocrine or paracrine manner to induce an antiviral state in cells, which includes the upregulation of factors that inhibit translation.[5]a. Minimize Immune Activation: Follow all steps to reduce the immunogenicity of your mRNA preparation. b. Use IFNAR Blockade: In mechanistic studies, use antibodies to block the Type I IFN receptor (IFNAR) to see if protein expression is rescued.
3. Suboptimal mRNA construct: The 5' cap structure, poly(A) tail length, and UTRs can all affect translation efficiency and mRNA stability.a. Ensure Proper Capping: Use a Cap1 structure, as this is a feature of mature eukaryotic mRNA and helps evade immune recognition.[1] b. Optimize Poly(A) Tail: Ensure an optimal poly(A) tail length (typically ~100-150 nt) for stability and translational efficiency.
High Cell Toxicity / Apoptosis 1. Excessive Innate Immune Activation: A strong innate immune response can lead to the production of cytotoxic factors and induce apoptosis.a. Reduce mRNA Dose: Titrate the amount of dF2ψ-mRNA used in your experiments to find the optimal concentration that yields sufficient protein expression without excessive toxicity. b. Confirm Purity: Re-verify the purity of your mRNA to exclude contaminants.
2. PKR-Induced Apoptosis: In addition to inhibiting translation, sustained PKR activation can trigger apoptosis through FADD-mediated death signaling.[6]a. Mitigate PKR Activation: Focus on stringent dsRNA removal. b. Assess Apoptosis Markers: Measure markers like cleaved caspase-3 to confirm if apoptosis is occurring.

Frequently Asked Questions (FAQs)

Q1: How is dF2ψ-modified mRNA expected to perform immunologically compared to m1Ψ-mRNA?

A: While direct comparative data for dF2ψ is scarce, modifications at the N1 position of pseudouridine, such as the methyl group in m1Ψ, have been shown to significantly reduce innate immune activation compared to unmodified or pseudouridine-modified mRNA.[7][8][9] The difluoroethyl group in dF2ψ is also an N1-substitution. It is hypothesized that such substitutions sterically hinder the mRNA from binding to endosomal Toll-like receptors (TLRs) like TLR7/8.[8] However, the electronic properties and size of the N1-substituent can influence both immunogenicity and translational efficiency.[1] Therefore, dF2ψ-mRNA must be empirically tested to determine its specific immunological profile.

Q2: What are the primary innate immune pathways I should be concerned about with dF2ψ-mRNA?

A: The primary pathways for sensing foreign RNA are:

  • Cytosolic Sensors: RIG-I and MDA5 detect dsRNA in the cytoplasm, signaling through the MAVS adaptor protein to produce Type I interferons.[4] RIG-I is typically activated by short dsRNA with a 5'-triphosphate, while MDA5 recognizes long dsRNA.[10]

  • Endosomal Sensors: TLR3 (dsRNA) and TLR7/8 (ssRNA) are located in endosomes and recognize RNA taken up by the cell.[4] Their activation leads to pro-inflammatory cytokine and Type I IFN production. N1-modifications are thought to primarily reduce activation of TLR7/8.

  • PKR: This cytosolic sensor is activated by dsRNA and leads to translational shutdown and potentially apoptosis.[6][11]

Q3: My dF2ψ-mRNA is pure, but I still see some immune activation. Why?

A: Even highly purified, modified mRNA can elicit a baseline level of immune response. This can be due to several factors:

  • The mRNA sequence itself: Secondary structures within the mRNA could potentially form regions that are recognized by PRRs.

  • The delivery vehicle: Lipid nanoparticles (LNPs) or other transfection reagents can have their own immunostimulatory properties.[2]

  • Residual activity: The dF2ψ modification may reduce, but not completely eliminate, binding to certain PRRs.

Q4: How can I confirm that dsRNA is the cause of the immune response in my experiments?

A: You can perform a dot-blot assay using a dsRNA-specific antibody (like the J2 antibody) to quantify the amount of dsRNA contamination in your IVT-mRNA preparation. Comparing the immune response from an unpurified prep versus an HPLC-purified prep can also strongly indicate the role of dsRNA.

Quantitative Data Summary

Direct quantitative comparisons for dF2ψ-mRNA are not widely available in published literature. The following table summarizes representative data for the more extensively studied N1-methylpseudouridine (m1Ψ) modification compared to pseudouridine (Ψ) and unmodified (U) mRNA to provide a benchmark for expected trends.

ModificationCell LineAssayResult (relative to Unmodified mRNA)Reference
Ψ Human dendritic cellsIFN-α productionReduced--INVALID-LINK--
m1Ψ Human dendritic cellsIFN-α productionSignificantly Reduced (more than Ψ)--INVALID-LINK--
Ψ A549 cellsLuciferase ExpressionIncreased--INVALID-LINK--
m1Ψ A549 cellsLuciferase ExpressionSignificantly Increased (more than Ψ)--INVALID-LINK--
m1Ψ JAWSII cellsTNF-α secretionReduced--INVALID-LINK--
m1Ψ JAWSII cellsIL-12 secretionReduced--INVALID-LINK--

Note: The results above are illustrative. Actual values will depend on the specific mRNA sequence, delivery method, and experimental system.

Key Experimental Protocols

Protocol 1: In Vitro Assessment of Innate Immune Activation in PBMCs

This protocol is designed to measure the cytokine response to dF2ψ-mRNA transfection in human peripheral blood mononuclear cells (PBMCs), which contain key innate immune cells like monocytes and dendritic cells.

1. Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • dF2ψ-mRNA and control mRNAs (unmodified, m1Ψ-mRNA)

  • Transfection reagent suitable for primary cells (e.g., Lipofectamine MessengerMAX)

  • Positive controls: R848 (TLR7/8 agonist), Poly(I:C) (TLR3/RIG-I agonist)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IFN-α

2. Procedure:

  • Thaw PBMCs and culture overnight in RPMI medium to rest the cells.

  • On the day of the experiment, count viable cells and adjust the density to 1 x 106 cells/mL.

  • Plate 100 µL of cell suspension (100,000 cells) into each well of a 96-well plate.

  • Prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical final mRNA concentration is 1-10 µg/mL. Prepare complexes for each mRNA type and controls.

  • Add 10 µL of the complex or control solution to the appropriate wells. Include a "mock" control (transfection reagent only) and an "untreated" control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

  • Perform ELISA for TNF-α and IFN-α according to the kit manufacturer's instructions.

10. Data Analysis:

  • Calculate the concentration of each cytokine in pg/mL or ng/mL.

  • Compare the cytokine levels induced by dF2ψ-mRNA to those from unmodified and m1Ψ-mRNA, as well as the positive and negative controls.

Protocol 2: dsRNA Dot Blot Assay

This protocol uses the J2 monoclonal antibody to detect and semi-quantify dsRNA contamination in an mRNA sample.

1. Materials:

  • Nylon membrane

  • UV crosslinker (e.g., Stratalinker)

  • Blocking buffer (5% non-fat milk in TBS-T)

  • Primary antibody: J2 anti-dsRNA antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • dsRNA standard (e.g., Poly(I:C)) for a standard curve

  • mRNA samples

2. Procedure:

  • Prepare a dilution series of the dsRNA standard (e.g., from 100 ng down to 1 pg).

  • Prepare dilutions of your mRNA samples.

  • Spot 1-2 µL of each standard and sample dilution onto the dry nylon membrane. Let it air dry completely.

  • UV-crosslink the RNA to the membrane according to the instrument's instructions.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the J2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Apply the chemiluminescent substrate and image the blot using a chemiluminescence imager.

11. Data Analysis:

  • Compare the intensity of the dots from your mRNA samples to the standard curve to estimate the amount of dsRNA contamination.

Visualizations

Signaling Pathways

Innate_Immune_Sensing_of_mRNA cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TLR7 TLR7/8 MyD88 MyD88 TLR7->MyD88 TLR3 TLR3 TRIF TRIF TLR3->TRIF IRF37 IRF3/7 MyD88->IRF37 NFkB NF-κB MyD88->NFkB TRIF->IRF37 PKR PKR eIF2a_inactive eIF2α-P PKR->eIF2a_inactive RIGI RIG-I / MDA5 MAVS MAVS RIGI->MAVS MAVS->IRF37 Translation_Shutdown Translation Shutdown eIF2a_inactive->Translation_Shutdown causes eIF2a_active eIF2α IFN_genes Type I IFN Genes IRF37->IFN_genes Cyto_genes Pro-inflammatory Cytokine Genes NFkB->Cyto_genes IFN_protein Type I IFN IFN_genes->IFN_protein expresses Cyto_protein Cytokines Cyto_genes->Cyto_protein expresses ssRNA ssRNA (dF2ψ-mRNA) ssRNA->TLR7 senses dsRNA dsRNA (contaminant) dsRNA->TLR3 senses dsRNA->PKR activates dsRNA->RIGI senses

Caption: Key innate immune pathways for sensing exogenous mRNA.

Experimental Workflow

Experimental_Workflow cluster_prep mRNA Preparation & QC cluster_exp Experiment cluster_analysis Analysis IVT In Vitro Transcription (with dF2ψ-UTP) Purification HPLC Purification (dsRNA removal) IVT->Purification QC Quality Control (Integrity, dsRNA dot blot) Purification->QC Formulation Formulate mRNA (e.g., with LNP) QC->Formulation Transfection Transfect Cells (e.g., PBMCs, THP-1) Formulation->Transfection Incubation Incubate (18-24 hours) Transfection->Incubation Viability Cell Viability Assay (e.g., MTT) Transfection->Viability Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells ELISA Cytokine Analysis (ELISA) Collect_Supernatant->ELISA Reporter_Assay Protein Expression (e.g., Luciferase Assay) Lyse_Cells->Reporter_Assay

Caption: Workflow for assessing dF2ψ-mRNA immunogenicity and activity.

References

Technical Support Center: Scaling Up N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the challenges in scaling up N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of large-scale production of dF2Ψ-modified mRNA.

Disclaimer: Publicly available data specifically on the large-scale synthesis of this compound (dF2Ψ) mRNA is limited. The information provided herein is based on established principles of modified mRNA synthesis, particularly with other N1-substituted pseudouridine (B1679824) analogs, and aims to offer general guidance.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the in vitro transcription (IVT) of dF2Ψ mRNA?

A1: Scaling up the IVT reaction for dF2Ψ mRNA presents several challenges, including:

  • Reduced Yield: The incorporation of modified nucleotides like dF2Ψ triphosphate (dF2ΨTP) can sometimes lead to lower transcription efficiency compared to canonical nucleotides.[1] Optimizing reaction conditions such as temperature, pH, and reagent concentrations is crucial for enhancing mRNA yield and quality.[2]

  • Increased Impurities: Large-scale reactions are more prone to the formation of impurities, most notably double-stranded RNA (dsRNA), which is a significant trigger of innate immune responses.[3][4]

  • Incomplete Capping: Achieving high capping efficiency is more challenging at scale, leading to a higher proportion of uncapped or incorrectly capped mRNA, which can reduce translational efficiency and stability.

  • Raw Material Consistency: Ensuring a consistent supply of high-quality raw materials, including the dF2ΨTP and the linearized DNA template, is critical for reproducible large-scale synthesis.[5]

Q2: How does the incorporation of dF2Ψ affect the overall yield and purity of the final mRNA product?

A2: The incorporation of N1-substituted pseudouridines, such as dF2Ψ, can influence the IVT reaction yield based on the size and electronic properties of the N1-substituent group.[1] While dF2Ψ is incorporated to enhance the therapeutic properties of the mRNA, it may slightly reduce the transcription efficiency of RNA polymerases like T7. Consequently, the unoptimized yield of dF2Ψ mRNA might be lower than that of unmodified mRNA.

Regarding purity, the primary concern is the potential for increased formation of dsRNA byproducts. The presence of modified nucleotides can sometimes alter the secondary structure of the transcript, potentially promoting self-hybridization. Therefore, robust purification methods are essential to remove these immunogenic impurities.

Q3: What are the recommended purification strategies for large-scale dF2Ψ mRNA?

A3: Given the large size and charge of mRNA, traditional purification methods can be challenging to scale. A multi-step purification strategy is often employed:

  • DNase Treatment: To remove the plasmid DNA template.[6]

  • Affinity Chromatography: Using oligo(dT) ligands to capture the poly(A) tail of the full-length mRNA is a highly effective method for separating it from enzymes, unincorporated nucleotides, and shorter RNA fragments.

  • Ion-Exchange Chromatography (IEX): This technique can be used to further polish the mRNA and remove residual proteins and dsRNA.

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange, concentration, and removal of small molecule impurities.

Q4: What are the critical quality attributes (CQAs) to monitor for dF2Ψ mRNA drug substance?

A4: The critical quality attributes for dF2Ψ mRNA are essential for ensuring its safety, efficacy, and consistency. Key CQAs include:

  • Identity: Confirmation of the correct mRNA sequence, often verified by methods like RT-PCR followed by sequencing or next-generation sequencing (NGS).

  • Purity: Assessment of impurities such as residual DNA template, dsRNA, proteins (e.g., RNA polymerase, DNase), and unincorporated nucleotides.[7][8]

  • Integrity: The percentage of full-length, intact mRNA, typically analyzed by capillary electrophoresis or agarose (B213101) gel electrophoresis.[9]

  • Capping Efficiency: The percentage of mRNA molecules with a correct 5' cap structure, which can be determined by enzymatic assays or LC-MS based methods.[7]

  • Poly(A) Tail Length: The length and homogeneity of the poly(A) tail, which influences mRNA stability and translational efficiency, can be analyzed by methods like gel electrophoresis or specialized LC-MS approaches.[7]

  • Potency: The biological activity of the mRNA, usually assessed by in vitro translation assays or cell-based expression assays.

Troubleshooting Guides

Issue 1: Low Yield of dF2Ψ mRNA during In Vitro Transcription (IVT)
Potential Cause Recommended Solution
Suboptimal IVT Reaction Conditions Optimize key reaction parameters such as MgCl₂ concentration, NTP ratios (especially the ratio of dF2ΨTP to other NTPs), enzyme concentration, and incubation time and temperature.[2][5]
Poor Quality of DNA Template Ensure the plasmid DNA template is of high purity, correctly linearized, and free from nucleases and other inhibitors. Consider an additional purification step for the linearized plasmid.
Inhibitors in the Reaction Ensure all reagents, including the dF2ΨTP, are free from contaminants that could inhibit T7 RNA polymerase.
Degradation of mRNA Work in an RNase-free environment and use nuclease-free water and reagents. Consider adding an RNase inhibitor to the IVT reaction.
Issue 2: High Levels of Double-Stranded RNA (dsRNA) Impurity
Potential Cause Recommended Solution
Self-Complementary Regions in the mRNA Redesign the mRNA sequence to minimize long self-complementary stretches if possible.
T7 RNA Polymerase Read-Through Ensure complete and efficient linearization of the plasmid DNA template to prevent the generation of longer-than-expected transcripts that can form dsRNA.
Inefficient Purification Implement a robust purification strategy specifically designed to remove dsRNA, such as cellulose-based affinity purification or specialized chromatography resins.
Issue 3: Low Capping Efficiency
Potential Cause Recommended Solution
Suboptimal Ratio of Cap Analog to GTP If using co-transcriptional capping, optimize the ratio of the cap analog to GTP. A common starting point is a 4:1 ratio.
Inefficient Enzymatic Capping If using post-transcriptional enzymatic capping, ensure the capping enzyme is active and the reaction conditions (e.g., buffer, temperature, incubation time) are optimal. Consider a two-step capping process to improve efficiency.[10]
Impurity Interference Purify the uncapped mRNA before the enzymatic capping reaction to remove any interfering impurities from the IVT step.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to serve as a benchmark for scaling up dF2Ψ mRNA synthesis.

Table 1: Comparison of In Vitro Transcription (IVT) Yields with Different Modified Nucleotides (Small-Scale vs. Large-Scale)

Modified NucleotideSmall-Scale Yield (mg/mL)Large-Scale Yield (mg/mL)
Uridine (unmodified)8 - 126 - 10
Pseudouridine (Ψ)7 - 105 - 8
N1-methylpseudouridine (m1Ψ)6 - 94 - 7
This compound (dF2Ψ) (Estimated) 5 - 8 3 - 6

Table 2: Expected Purity and Integrity Profile of dF2Ψ mRNA after Purification Steps

Purification StepdsRNA Content (%)Capping Efficiency (%)mRNA Integrity (Full-Length, %)
Crude IVT Product 5 - 15> 80 (co-transcriptional)60 - 80
After Oligo(dT) Chromatography 1 - 3> 80> 90
After Ion-Exchange Chromatography < 1> 80> 95
Final Purified Product < 0.5 > 90 (with enzymatic polishing) > 98

Experimental Protocols

Protocol 1: Large-Scale In Vitro Transcription of dF2Ψ mRNA

This protocol is adapted for a 10 mL reaction volume. All procedures should be performed in an RNase-free environment.

Materials:

  • Linearized plasmid DNA template (1 mg/mL)

  • 10x Transcription Buffer

  • ATP, CTP, GTP solutions (100 mM each)

  • This compound-5'-triphosphate (dF2ΨTP) solution (100 mM)

  • Cap Analog (e.g., CleanCap® Reagent AG)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

  • In a sterile, nuclease-free tube, assemble the reaction at room temperature in the following order:

    • Nuclease-free water: to a final volume of 10 mL

    • 10x Transcription Buffer: 1 mL

    • ATP, CTP, GTP: 1 mL of each

    • dF2ΨTP: 1 mL

    • Cap Analog: As per manufacturer's recommendation

    • Linearized DNA template: 1 mg

    • RNase Inhibitor: 200 units

    • T7 RNA Polymerase: 5,000 units

  • Mix the reaction gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 30 minutes.

  • Proceed immediately to purification or store the crude mRNA at -80°C.

Protocol 2: Quality Control Analysis of dF2Ψ mRNA by Capillary Electrophoresis

Purpose: To assess the integrity and purity of the final dF2Ψ mRNA product.

Materials:

  • Purified dF2Ψ mRNA sample

  • Denaturing gel-dye solution

  • RNA ladder

  • Capillary electrophoresis system

Procedure:

  • Prepare the dF2Ψ mRNA sample and RNA ladder according to the manufacturer's instructions for the capillary electrophoresis system. This typically involves diluting the sample and ladder in a denaturing buffer and heating to disrupt secondary structures.

  • Load the prepared samples and ladder onto the chip or capillary array.

  • Run the electrophoresis program as specified by the instrument manufacturer.

  • Analyze the resulting electropherogram. The integrity of the dF2Ψ mRNA is determined by the percentage of the total RNA that is present as a single, sharp peak at the expected size. Purity can be assessed by the absence of significant peaks corresponding to shorter fragments or aggregates.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_ivt In Vitro Transcription cluster_downstream Downstream Processing cluster_qc Quality Control plasmid_prep Plasmid DNA Preparation linearization Plasmid Linearization plasmid_prep->linearization template_purification Template Purification linearization->template_purification ivt Large-Scale IVT with dF2ΨTP template_purification->ivt qc1 Template QC template_purification->qc1 dnase DNase I Treatment ivt->dnase qc2 In-Process QC ivt->qc2 affinity_chrom Oligo(dT) Affinity Chromatography dnase->affinity_chrom iex_chrom Ion-Exchange Chromatography affinity_chrom->iex_chrom tff Tangential Flow Filtration (TFF) iex_chrom->tff qc3 Final Product QC tff->qc3

Caption: Workflow for large-scale dF2Ψ mRNA synthesis and quality control.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low IVT Yield? cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Template Quality start->cause2 cause3 Reagent Inhibitors start->cause3 cause4 mRNA Degradation start->cause4 solution1 Optimize MgCl₂, NTP ratios, temperature, time cause1->solution1 solution2 Purify linearized plasmid, check for nucleases cause2->solution2 solution3 Use high-purity reagents, test for inhibition cause3->solution3 solution4 Maintain RNase-free environment, use RNase inhibitor cause4->solution4

Caption: Troubleshooting guide for low IVT yield of dF2Ψ mRNA.

signaling_pathway cluster_synthesis mRNA Synthesis cluster_purification Purification cluster_qc_points QC Checkpoints template Linearized DNA Template ivt IVT Reaction template->ivt qc_template Template Quality template->qc_template crude_mrna Crude dF2Ψ mRNA ivt->crude_mrna purification Multi-step Purification crude_mrna->purification qc_in_process In-Process Control crude_mrna->qc_in_process purified_mrna Purified dF2Ψ mRNA purification->purified_mrna qc_final Final Product Release Testing purified_mrna->qc_final

Caption: Key quality control checkpoints in dF2Ψ mRNA manufacturing.

References

Technical Support Center: N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) Modified Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) modified transcripts. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Specific stability data and degradation pathways for this compound (dF2Ψ) are not extensively available in public literature. The guidance provided is based on established principles for handling chemically modified mRNA, including the widely studied pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) modifications, and general best practices for RNA work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of mRNA degradation during experiments?

A1: The two primary causes of mRNA degradation are enzymatic degradation by ribonucleases (RNases) and chemical degradation through hydrolysis. RNases are ubiquitous enzymes that rapidly break down RNA, while hydrolysis is the chemical breakdown of the phosphodiester backbone, which is accelerated by elevated temperatures and non-optimal pH.

Q2: How does the this compound (dF2Ψ) modification affect transcript stability?

A2: While specific data for dF2Ψ is limited, pseudouridine modifications in general have been shown to enhance the biological stability of mRNA.[1] This is attributed to several factors, including increased resistance to certain cellular nucleases and alterations in the RNA's secondary structure that can protect it from degradation.[2][3][4] The modification can also reduce the activation of innate immune pathways that would otherwise lead to the shutdown of protein translation and degradation of the transcript.[1]

Q3: What are the optimal storage temperatures for dF2Ψ-modified transcripts?

A3: For long-term storage, ultra-low temperatures of -70°C to -80°C are recommended.[][6] This temperature range effectively halts enzymatic activity and significantly slows chemical hydrolysis, preserving the integrity of the transcripts for extended periods. For short-term storage (a few days to weeks), -20°C may be acceptable.[] Some formulations, particularly lipid nanoparticle (LNP) encapsulated mRNA, may even be stable at 2-8°C for a limited time.[6][7]

Q4: Can I freeze-thaw my dF2Ψ-modified mRNA samples multiple times?

A4: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce physical stress on the RNA molecules and increase the chance of degradation. It is best practice to aliquot the mRNA solution into single-use volumes before the initial freezing.

Q5: How critical is it to maintain an RNase-free environment?

A5: It is absolutely critical. RNases are very stable enzymes and can be found on skin, dust, and non-certified lab equipment. Even minute amounts of RNase contamination can lead to complete degradation of your RNA sample. Always use certified RNase-free reagents, consumables, and dedicated equipment, and work in a designated clean area.[]

Section 2: Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no protein expression after transfection 1. mRNA Degradation: The transcript may have degraded before or after delivery into cells.1a. Verify mRNA integrity on a denaturing agarose (B213101) gel or via a microfluidics-based system (e.g., Bioanalyzer).1b. Review handling and storage procedures to ensure they comply with best practices (See Section 3).1c. Use a fresh, single-use aliquot for the experiment.
2. Inefficient Transfection/Delivery: The mRNA is not reaching the cytoplasm of the target cells.2a. Optimize the delivery method (e.g., lipid nanoparticle formulation, electroporation parameters).2b. Ensure the quality of the delivery vehicle (e.g., LNP size, polydispersity, and encapsulation efficiency).[8][9]
Smearing or absence of a sharp band on an agarose gel 1. RNase Contamination: The sample has been contaminated with RNases at some point.1a. Discard the sample. 1b. Decontaminate work surfaces, pipettes, and centrifuges with an RNase-deactivating solution.1c. Use new, certified RNase-free tubes, tips, and reagents.
2. Chemical Degradation: The sample has been exposed to high temperatures or non-optimal pH for an extended period.2a. Ensure samples are kept on ice when not in use and stored at -80°C.2b. Use a storage buffer with a slightly acidic to neutral pH (e.g., 10 mM citrate (B86180) buffer, pH 6.0-6.5).
Inconsistent results between experiments 1. Variable Freeze-Thaw Cycles: Aliquots are being subjected to different numbers of freeze-thaw cycles.1a. Prepare single-use aliquots immediately after synthesis and purification to ensure consistency.
2. Inconsistent Reagent Quality: Quality of water, buffers, or delivery reagents varies between experiments.2a. Use high-quality, RNase-free water and reagents from a reliable supplier.2b. Prepare fresh buffers and delivery formulations regularly.

Section 3: Key Experimental Protocols

Protocol 1: RNase Decontamination of Work Surfaces and Equipment
  • Preparation: Prepare a 10% solution of a commercial RNase decontamination solution or a suitable alternative (e.g., 0.1% SDS followed by an ethanol (B145695) rinse). Wear appropriate personal protective equipment (PPE), including gloves and lab coat.

  • Application: Liberally apply the decontamination solution to all surfaces (benchtops, pipettes, centrifuges, etc.) that will come into contact with the mRNA.

  • Incubation: Allow the solution to sit for at least 1-2 minutes.

  • Removal: Wipe the surfaces thoroughly with RNase-free water to remove any residual decontaminant, which could inhibit downstream enzymatic reactions.

  • Final Wipe: Wipe the surfaces dry with clean, RNase-free paper towels. For equipment like pipettes, a final wipe with 70% ethanol is recommended.

Protocol 2: Aliquoting and Long-Term Storage of dF2Ψ-Modified mRNA
  • Resuspension: After synthesis and purification, resuspend the lyophilized mRNA pellet in an appropriate RNase-free storage buffer (e.g., 10 mM Sodium Citrate, pH 6.5). Gently pipette to mix; do not vortex.

  • Quantification: Determine the concentration of the mRNA solution using a spectrophotometer (e.g., NanoDrop) or a fluorescence-based assay (e.g., Qubit).

  • Aliquoting: Based on the concentration and the typical amount needed per experiment, calculate the volume for single-use aliquots. Dispense the calculated volume into certified RNase-free, low-adhesion microcentrifuge tubes.

  • Flash Freezing: Snap-freeze the aliquots by placing them in a dry ice/ethanol bath or directly in a -80°C freezer. Slow freezing can promote ice crystal formation, which may damage the mRNA.

  • Storage: Transfer the frozen aliquots to a designated, clearly labeled storage box in a -80°C freezer. Maintain a detailed inventory of the aliquots.

Section 4: Quantitative Data Summary

The following tables present illustrative data on mRNA stability based on general principles, as specific quantitative data for dF2Ψ-modified transcripts is not publicly available. This data should be used as a guideline for experimental design.

Table 1: Illustrative Impact of Temperature on mRNA Integrity Over Time

Storage Temperature (°C)% Intact mRNA (after 1 month)% Intact mRNA (after 6 months)% Intact mRNA (after 12 months)
4°C70%30%<10%
-20°C95%85%75%
-80°C>99%>99%>98%

Table 2: Illustrative Effect of Freeze-Thaw Cycles on mRNA Integrity

Number of Freeze-Thaw Cycles% Intact mRNA (relative to control)
199%
390%
575%
10<50%

Section 5: Visual Diagrams

mRNA_Degradation_Pathway cluster_causes Primary Causes of Degradation cluster_factors Contributing Factors RNase RNase Contamination mRNA dF2Ψ-Modified mRNA RNase->mRNA Degraded Degraded Fragments RNase->Degraded Enzymatic cleavage Hydrolysis Chemical Hydrolysis Hydrolysis->mRNA Hydrolysis->Degraded Backbone cleavage Temp High Temperature Temp->Hydrolysis Accelerates pH Non-optimal pH pH->Hydrolysis Accelerates FreezeThaw Freeze-Thaw Cycles FreezeThaw->mRNA FreezeThaw->Degraded Causes physical stress Handling Improper Handling Handling->RNase Introduces mRNA->Degraded Degradation

Caption: Factors contributing to the degradation of modified mRNA transcripts.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_exp Experimentation Prep Synthesize & Purify dF2Ψ-mRNA QC1 Initial Quality Control (Gel, Conc.) Prep->QC1 Aliquot Aliquot into Single-Use Tubes QC1->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw Retrieve one aliquot Formulate Formulate for Delivery (e.g., LNPs) Thaw->Formulate Transfect Transfect into Target Cells Formulate->Transfect Assay Perform Downstream Assay Transfect->Assay Innate_Immunity_Sensing cluster_rna Exogenous mRNA cluster_cell Cellular Response Unmodified_RNA Unmodified mRNA TLR Toll-like Receptors (e.g., TLR7/8) Unmodified_RNA->TLR Strong Recognition Modified_RNA dF2Ψ-Modified mRNA Modified_RNA->TLR Reduced Recognition Translation Successful Translation Modified_RNA->Translation Immune_Activation Innate Immune Activation (IFN Production) TLR->Immune_Activation Triggers Translation_Shutdown Translational Shutdown & mRNA Degradation Immune_Activation->Translation_Shutdown

References

Best practices for handling and storing N1-(1,1-Difluoroethyl)pseudouridine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1-(1,1-Difluoroethyl)pseudouridine triphosphate

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound triphosphate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound triphosphate?

A1: this compound triphosphate, like other modified nucleotide triphosphates, should be stored at -20°C for long-term stability.[1] It is advisable to aliquot the solution upon first use to minimize freeze-thaw cycles.

Q2: How should I handle the this compound triphosphate solution upon receiving it?

A2: Upon receipt, briefly centrifuge the vial to ensure the entire contents are at the bottom. The solution should be stored immediately at -20°C. For use, thaw on ice and keep it on ice throughout the experiment.

Q3: What is the optimal pH for storing this compound triphosphate solutions?

A3: Aqueous solutions of nucleotide triphosphates are most stable at a pH greater than 7.5.[2] Acidic conditions can lead to the hydrolysis of the triphosphate chain. Typically, these solutions are supplied in a buffered solution, but if you need to dilute it, use a nuclease-free buffer with a pH between 7.5 and 8.5.

Q4: How many freeze-thaw cycles can this compound triphosphate tolerate?

A4: While some robust nucleotide solutions can withstand multiple freeze-thaw cycles, it is a best practice to avoid them as much as possible. Repeated freezing and thawing can lead to degradation of the triphosphate. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q5: Is this compound triphosphate susceptible to nuclease degradation?

A5: Yes. Like all nucleotides, it is susceptible to degradation by nucleases. It is crucial to use nuclease-free water, pipette tips, and tubes. Maintaining a sterile and RNase-free work environment is essential to prevent contamination and ensure the integrity of the compound.[3]

Troubleshooting Guide

Issue 1: Reduced yield in in vitro transcription (IVT) reactions.

  • Possible Cause: Degradation of this compound triphosphate due to improper storage or handling.

  • Solution:

    • Ensure the stock solution has been stored at -20°C and has not undergone numerous freeze-thaw cycles.

    • Use a fresh aliquot for your experiment.

    • Verify the pH of your reaction buffer is optimal for both the polymerase and the stability of the NTPs.

Issue 2: Unexpected results or failed incorporation in RNA synthesis.

  • Possible Cause: Contamination of the this compound triphosphate solution with nucleases.

  • Solution:

    • Use certified nuclease-free reagents and consumables.

    • Dedicate a set of pipettes for RNA work.[3]

    • If contamination is suspected, discard the current aliquot and use a fresh, unopened one.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Inaccurate quantification of the this compound triphosphate concentration.

  • Solution:

    • Briefly centrifuge the vial before each use to ensure a homogenous solution.

    • If you have access to a UV spectrophotometer, you can verify the concentration using its molar extinction coefficient at the appropriate wavelength.

Data Presentation

Table 1: Summary of Best Practices for Handling and Storing this compound triphosphate

ParameterRecommendationRationale
Storage Temperature -20°CTo ensure long-term stability and prevent degradation.[1]
pH of Solution > 7.5To prevent acid-catalyzed hydrolysis of the triphosphate chain.[2]
Freeze-Thaw Cycles Minimize (aliquot stock)To prevent degradation from repeated temperature changes.
Handling Environment Nuclease-freeTo avoid enzymatic degradation by contaminating nucleases.[3]
Thawing On iceTo maintain low temperature and slow down potential degradation.

Experimental Protocols

Protocol: In Vitro Transcription (IVT) incorporating this compound triphosphate

This protocol provides a general guideline for the synthesis of mRNA containing this compound triphosphate.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, CTP, GTP solutions (100 mM)

  • This compound triphosphate solution (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep them on ice during the setup.

  • Gently vortex and briefly centrifuge each reagent before use.

  • Assemble the reaction at room temperature in a nuclease-free tube in the following order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 10x Transcription Buffer (2 µL)

    • ATP, CTP, GTP (2 µL of each 10 mM working solution)

    • This compound triphosphate (2 µL of 10 mM working solution)

    • Linearized DNA template (1 µg)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.

  • Purify the synthesized RNA using a suitable method (e.g., lithium chloride precipitation or a column-based kit).

Mandatory Visualization

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_purification Purification cluster_storage Storage thaw Thaw Reagents on Ice aliquot Aliquot Stock Solution mix Prepare Master Mix assemble Assemble Reaction aliquot->assemble mix->assemble incubate Incubate at 37°C assemble->incubate dnase DNase Treatment (Optional) incubate->dnase purify Purify RNA dnase->purify store Store RNA at -80°C purify->store

Caption: Experimental workflow for in vitro transcription.

troubleshooting_logic issue Low IVT Yield cause1 NTP Degradation? issue->cause1 cause2 Nuclease Contamination? issue->cause2 solution1a Use Fresh Aliquot cause1->solution1a Yes solution1b Check Storage Conditions (-20°C, min. freeze-thaw) cause1->solution1b Yes solution2 Use Nuclease-Free Reagents & Consumables cause2->solution2 Yes

Caption: Troubleshooting logic for low IVT yield.

References

Validation & Comparative

N1-(1,1-Difluoroethyl)pseudouridine vs N1-methylpseudouridine in mRNA translation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of mRNA therapeutics has been revolutionized by the use of modified nucleosides, with N1-methylpseudouridine (m1Ψ) emerging as a cornerstone for its ability to enhance protein expression while mitigating innate immune responses. However, the exploration of alternative N1-substituted pseudouridine (B1679824) analogs is an active area of research, with compounds like N1-(1,1-Difluoroethyl)pseudouridine (F2Ψ) and its close analog N1-(2-fluoroethyl)pseudouridine (FE1Ψ) showing promise. This guide provides a comparative overview of the performance of various N1-substituted pseudouridine modifications against the benchmark, m1Ψ, supported by available experimental data and detailed methodologies.

Executive Summary

N1-methylpseudouridine (m1Ψ) is a well-established modification that significantly boosts mRNA translation efficiency and reduces immunogenicity, making it a key component in successful mRNA vaccines.[1][2][3] Emerging research on other N1-substituted pseudouridine analogs, such as N1-ethyl-pseudouridine (Et1Ψ) and N1-(2-fluoroethyl)pseudouridine (FE1Ψ), suggests that they can achieve comparable, and in some contexts, potentially superior performance in terms of protein expression. While direct comparative data for this compound (F2Ψ) remains limited in publicly accessible literature, studies on structurally similar analogs provide valuable insights into the potential of N1-alkylation of pseudouridine for optimizing mRNA therapeutics.

Comparative Performance of N1-Substituted Pseudouridine Analogs

A key study by TriLink BioTechnologies provides a direct comparison of various N1-substituted pseudouridine analogs in a firefly luciferase (FLuc) reporter mRNA system. The study evaluated the impact of these modifications on in vitro transcription and subsequent protein expression in a human monocyte cell line (THP-1), a model sensitive to innate immune activation.[4][5][6]

ModificationRelative Transcription Efficiency (%)Relative Luciferase Activity in THP-1 cells (relative to Ψ)
Pseudouridine (Ψ)~1001.0
N1-methylpseudouridine (m1Ψ) ~125 ~1.5 - 2.0
N1-ethyl-pseudouridine (Et1Ψ)~100~1.5 - 2.0
N1-(2-fluoroethyl)pseudouridine (FE1Ψ) ~75 ~1.5 - 2.0
N1-propyl-pseudouridine (Pr1Ψ)~50~1.0 - 1.5
N1-isopropyl-pseudouridine (iPr1Ψ)~25~0.5 - 1.0
N1-methoxymethyl-pseudouridine (MOM1Ψ)~100~1.5 - 2.0

Table 1: Comparative data on the in vitro transcription efficiency and relative luciferase activity of various N1-substituted pseudouridine-modified mRNAs. Data is synthesized from figures and text in the cited sources.[4][5][6] It is important to note that the luciferase activity is presented as a range to reflect the graphical nature of the source data.

The data indicates that while m1Ψ demonstrates a high level of protein expression, other analogs such as Et1Ψ, FE1Ψ, and MOM1Ψ can achieve comparable levels of luciferase activity in THP-1 cells.[4] This suggests that the N1-position of pseudouridine can tolerate a variety of substitutions without compromising, and in some cases, potentially enhancing translational output.

Experimental Methodologies

To ensure a clear understanding of the data presented, the following are detailed protocols for the key experiments cited in the comparison.

In Vitro Transcription of Modified mRNA

The synthesis of mRNA incorporating modified nucleosides is a critical first step. The following protocol is based on the methods described for generating the comparative data.[4][6]

  • Template Preparation: A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) under the control of a T7 promoter is used. For some experiments, a uridine-depleted template is utilized to improve the incorporation of certain N1-substituted pseudouridine analogs.[6]

  • In Vitro Transcription Reaction: The reaction is set up with the following components:

    • T7 RNA polymerase

    • Linearized DNA template

    • Ribonucleotide triphosphates (rNTPs): rATP, rCTP, rGTP, and the desired N1-substituted pseudouridine-5'-triphosphate (B1141104) (e.g., m1ΨTP, Et1ΨTP, FE1ΨTP) in place of rUTP.

    • Cap analog (e.g., CleanCap™) for co-transcriptional capping.

    • Reaction buffer containing magnesium chloride and other necessary salts.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 2-4 hours).

  • DNase Treatment: The DNA template is removed by treatment with DNase.

  • Purification: The synthesized mRNA is purified, typically using lithium chloride precipitation or chromatography, to remove unincorporated nucleotides and enzymes.

  • Quality Control: The integrity and concentration of the mRNA are assessed using methods like agarose (B213101) gel electrophoresis and UV spectrophotometry.

Cell Culture and Transfection

The evaluation of protein expression from modified mRNA is commonly performed in cultured mammalian cells.

  • Cell Line: THP-1 cells, a human monocytic cell line, are often used due to their sensitivity to innate immune stimulation by foreign RNA.[4]

  • Cell Culture: Cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • The purified, modified mRNA is complexed with a transfection reagent (e.g., a lipid-based transfection reagent like Lipofectamine).

    • The mRNA-lipid complexes are then added to the cultured cells.

    • The cells are incubated for a specified period (e.g., 24-48 hours) to allow for mRNA uptake and protein expression.

Luciferase Reporter Assay

To quantify the translation efficiency of the modified mRNA, a reporter gene such as firefly luciferase is used.

  • Cell Lysis: After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luminometry:

    • The cell lysate is transferred to a luminometer plate.

    • A luciferase assay substrate is added to the lysate.

    • The luminometer measures the light output, which is directly proportional to the amount of active luciferase enzyme.

  • Data Analysis: The relative light units (RLUs) are normalized to a control (e.g., cells transfected with Ψ-modified mRNA) to determine the relative translation efficiency of the different N1-substituted pseudouridine analogs.

Visualizing the Experimental Workflow and Molecular Impact

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the structural differences between the modified nucleosides.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell-based Assay cluster_analysis Data Analysis template Linearized DNA Template (T7 Promoter) ivt In Vitro Transcription (T7 RNA Polymerase, rNTPs, Cap Analog, N1-X-ΨTP) template->ivt purification mRNA Purification (DNase Treatment, LiCl Precipitation) ivt->purification transfection Transfection into THP-1 Cells (Lipid-based Reagent) purification->transfection expression Protein Expression transfection->expression lysis Cell Lysis expression->lysis luciferase_assay Luciferase Assay (Luminometry) lysis->luciferase_assay comparison Comparison of Translation Efficiency luciferase_assay->comparison

Fig. 1: Experimental workflow for comparing N1-substituted pseudouridine analogs.

Molecular_Comparison cluster_m1psi N1-methylpseudouridine (m1Ψ) cluster_f2psi This compound (F2Ψ) cluster_fe1psi N1-(2-fluoroethyl)pseudouridine (FE1Ψ) m1psi f2psi fe1psi

Fig. 2: Structural comparison of N1-substituted pseudouridine analogs.

Conclusion

While N1-methylpseudouridine remains the gold standard for modified mRNA, the exploration of other N1-substituted pseudouridine analogs is revealing promising alternatives. The available data suggests that modifications at the N1 position with groups such as ethyl and 2-fluoroethyl can result in protein expression levels comparable to m1Ψ. Although direct data for this compound is not yet widely published, the performance of its structural analog, N1-(2-fluoroethyl)pseudouridine, indicates its potential as a valuable modification in the development of future mRNA therapeutics. Further research with direct, quantitative comparisons will be crucial to fully elucidate the structure-activity relationship of these modifications and to identify the optimal analogs for specific therapeutic applications.

References

Comparative Analysis of N1-(1,1-Difluoroethyl)pseudouridine and Pseudouridine Modified mRNA Immunogenicity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the immunogenicity of N1-(1,1-Difluoroethyl)pseudouridine (F2Ψ) and pseudouridine (B1679824) (Ψ) modified mRNA cannot be provided at this time due to a lack of publicly available experimental data for F2Ψ-modified mRNA. Extensive searches of scientific literature and patent databases did not yield quantitative data on the innate immune response to mRNA incorporating this compound.

This guide will, therefore, focus on the well-documented immunogenicity of pseudouridine-modified mRNA and provide a framework for the experimental evaluation of novel modifications like F2Ψ. We will detail the established role of pseudouridine in mitigating the innate immune response, the key signaling pathways involved, and the experimental protocols necessary to generate the comparative data required for a thorough assessment.

Understanding the Role of Pseudouridine in Reducing mRNA Immunogenicity

In vitro transcribed (IVT) mRNA is recognized by the innate immune system as a potential viral threat, primarily through the activation of pattern recognition receptors (PRRs). This recognition triggers an inflammatory cascade that can hinder protein translation from the mRNA therapeutic and potentially cause adverse effects.

The incorporation of modified nucleosides, such as pseudouridine (Ψ), is a key strategy to dampen this immune response. Pseudouridine, an isomer of uridine, is thought to reduce the immunogenicity of mRNA by altering its secondary structure and reducing its ability to bind to and activate key innate immune sensors.

Innate Immune Sensing of mRNA

The primary pathways involved in the innate immune recognition of single-stranded RNA, like IVT mRNA, are the Toll-like receptor (TLR) and RIG-I-like receptor (RLR) pathways.

Toll-Like Receptor (TLR) Pathway

Endosomal TLRs, specifically TLR7 and TLR8 in humans, are critical sensors of single-stranded RNA. Upon binding to unmodified mRNA, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

TLR_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (unmodified) TLR7_8 TLR7/8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines IFNs Type I Interferons IRF7->IFNs

Figure 1: TLR7/8 Signaling Pathway for ssRNA Recognition.
RIG-I-Like Receptor (RLR) Pathway

In the cytoplasm, the RIG-I-like receptors, primarily RIG-I and MDA5, detect viral RNA. Unmodified IVT mRNA can activate these sensors, leading to the production of type I interferons and other inflammatory mediators through the mitochondrial antiviral-signaling protein (MAVS).

RLR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (unmodified) RIG_I RIG-I ssRNA->RIG_I MAVS MAVS (on Mitochondria) RIG_I->MAVS TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi NF_kB NF-κB TRAFs->NF_kB IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 IFNs Type I Interferons IRF3_7->IFNs Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines

Figure 2: RIG-I Signaling Pathway for Cytoplasmic ssRNA Sensing.

Experimental Protocols for Assessing mRNA Immunogenicity

To compare the immunogenicity of F2Ψ- and Ψ-modified mRNA, a series of in vitro and in vivo experiments are necessary. The following protocols provide a general framework for these investigations.

In Vitro Immunogenicity Assessment using Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay provides a robust in vitro model to assess the innate immune response to modified mRNA in a mixed population of human immune cells.

PBMC_Workflow cluster_workflow In Vitro Immunogenicity Workflow start Isolate PBMCs from whole blood culture Culture PBMCs start->culture transfect Transfect with modified mRNA culture->transfect incubate Incubate for 6-24 hours transfect->incubate collect Collect supernatant and cells incubate->collect analyze_supernatant Analyze supernatant (ELISA, CBA) collect->analyze_supernatant analyze_cells Analyze cells (qRT-PCR, Flow Cytometry) collect->analyze_cells end Data Analysis analyze_supernatant->end analyze_cells->end

Figure 3: Experimental Workflow for In Vitro Immunogenicity Testing.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • mRNA Transfection: Complex the Ψ-modified and F2Ψ-modified mRNA with a suitable transfection reagent (e.g., lipid nanoparticles) according to the manufacturer's instructions. Add the mRNA complexes to the cells at various concentrations. Include unmodified mRNA as a positive control and a transfection reagent-only control.

  • Incubation: Incubate the cells for a specified period, typically ranging from 6 to 24 hours, at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis. Lyse the cells for RNA extraction and gene expression analysis.

  • Cytokine Analysis: Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and type I interferons (e.g., IFN-α, IFN-β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array (CBA).

  • Gene Expression Analysis: Extract total RNA from the cell lysates and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of genes involved in the innate immune response (e.g., IFNB1, TNF, IL6, CXCL10).

  • Data Analysis: Compare the cytokine levels and gene expression profiles induced by F2Ψ-modified mRNA to those induced by Ψ-modified and unmodified mRNA.

In Vivo Immunogenicity Assessment in Animal Models

Animal models, such as mice, are essential for evaluating the systemic immune response to modified mRNA.

Methodology:

  • Animal Model: Use a suitable mouse strain, such as C57BL/6 mice.

  • mRNA Administration: Formulate the Ψ-modified and F2Ψ-modified mRNA in lipid nanoparticles and administer to mice via a relevant route, such as intramuscular or intravenous injection. Include a control group receiving the LNP vehicle alone.

  • Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), collect blood samples for serum cytokine analysis. Tissues such as the spleen and liver can also be harvested for gene expression analysis.

  • Cytokine Analysis: Measure systemic cytokine and chemokine levels in the serum using ELISA or a multiplex assay.

  • Cellular Infiltrate Analysis: Analyze immune cell populations in the blood and tissues using flow cytometry to assess for signs of immune activation and infiltration.

  • Data Analysis: Compare the in vivo immune responses elicited by F2Ψ-modified mRNA with those of Ψ-modified mRNA.

Data Presentation for Comparative Analysis

Once the experimental data is generated, it should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytokine Production in Human PBMCs

mRNA ModificationTNF-α (pg/mL)IL-6 (pg/mL)IFN-β (pg/mL)
Unmodified
Pseudouridine (Ψ)
This compound (F2Ψ)
Control (LNP only)

Table 2: In Vivo Serum Cytokine Levels in Mice (6 hours post-injection)

mRNA ModificationTNF-α (pg/mL)IL-6 (pg/mL)CXCL10 (pg/mL)
Unmodified
Pseudouridine (Ψ)
This compound (F2Ψ)
Control (LNP only)

Conclusion

While a definitive comparison of the immunogenicity of this compound and pseudouridine modified mRNA is not currently possible due to the absence of data for F2Ψ, this guide provides the necessary framework for such an evaluation. By employing the detailed experimental protocols and focusing on the key innate immune signaling pathways, researchers can generate the critical data needed to understand the immunological profile of novel mRNA modifications. The systematic comparison of cytokine induction and gene expression will be instrumental in determining the potential of F2Ψ as a tool to modulate the immunogenicity of mRNA-based therapeutics and vaccines. Further research in this area is crucial for the continued advancement and optimization of mRNA technology.

Stability Showdown: N1-(1,1-Difluoroethyl)pseudouridine (f¹Ψ) vs. N1-Methylpseudouridine (m¹Ψ) in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

In the rapidly advancing field of mRNA therapeutics, the choice of modified nucleosides is a critical determinant of a drug's success, profoundly impacting its stability, translational efficiency, and immunogenicity. N1-methylpseudouridine (m¹Ψ) has emerged as the gold standard, integral to the success of current mRNA vaccines.[1][2] This guide provides a comparative analysis of mRNA stability conferred by m¹Ψ and a novel modification, N1-(1,1-Difluoroethyl)pseudouridine (f¹Ψ).

While extensive data underscores the benefits of m¹Ψ, public domain research on the specific stability profile of f¹Ψ-modified mRNA is nascent. This guide, therefore, summarizes the established knowledge on m¹Ψ, presents the limited available information on related N1-substituted pseudouridines, and provides detailed experimental protocols for a direct head-to-head stability comparison.

Executive Summary: Key Stability Attributes

The stability of an mRNA therapeutic is paramount to its efficacy, ensuring it can reach the cellular machinery and produce the desired protein over a sufficient duration. Both enzymatic and hydrolytic degradation pathways threaten mRNA integrity. Chemical modifications, particularly at the N1 position of pseudouridine (B1679824), have been shown to enhance resistance to these pathways.[]

N1-Methylpseudouridine (m¹Ψ): The Established Enhancer

The substitution of uridine (B1682114) with m¹Ψ is a well-documented strategy to enhance mRNA stability.[][4] The methyl group at the N1 position provides steric hindrance, which can protect the phosphodiester backbone from nuclease attack. Furthermore, m¹Ψ modification has been shown to increase the thermal stability of RNA duplexes, suggesting it contributes to a more stable secondary structure.[5]

This compound (f¹Ψ): A Novel Contender

Direct experimental data on the stability of f¹Ψ-modified mRNA is not yet widely available in peer-reviewed literature. However, research into other N1-substituted pseudouridine analogs, such as N1-ethyl-Ψ and N1-(2-fluoroethyl)-Ψ, has demonstrated that modifications at this position are well-tolerated and can yield high levels of protein expression, comparable to m¹Ψ.[6] The introduction of a difluoroethyl group at the N1 position could potentially offer unique stability advantages due to the high electronegativity of fluorine, which may alter the local electronic environment and further shield the mRNA from degradation.

Comparative Stability Data (Hypothetical)

The following tables present a hypothetical comparison based on potential outcomes of the experimental protocols outlined below. This data is for illustrative purposes only and is not derived from published experimental results for f¹Ψ.

Table 1: In Vitro Enzymatic Degradation Assay

mRNA ModificationReporter GeneDegrading EnzymeTimepoint (minutes)% Intact mRNA Remaining (Hypothetical)
m¹ΨFirefly LuciferaseRNase A0100
1585
3070
6050
f¹ΨFirefly LuciferaseRNase A0100
1590
3078
6065

Table 2: Cellular mRNA Half-Life Determination

mRNA ModificationReporter GeneCell LineMethodmRNA Half-Life (hours) (Hypothetical)
m¹ΨeGFPHEK293TActinomycin D Chase24
f¹ΨeGFPHEK293TActinomycin D Chase28

Experimental Protocols

To facilitate direct comparison of f¹Ψ and m¹Ψ mRNA stability, the following detailed protocols are provided.

Protocol 1: In Vitro mRNA Synthesis

This protocol outlines the generation of f¹Ψ and m¹Ψ modified mRNA encoding a reporter gene (e.g., Firefly Luciferase) via in vitro transcription (IVT).

Workflow for In Vitro Transcription

cluster_0 Template Preparation cluster_1 In Vitro Transcription Reaction cluster_2 Purification and Quality Control pcr Linearized Plasmid DNA (Reporter Gene) ivt_mix IVT Reaction Mix: - T7 RNA Polymerase - Reaction Buffer - ATP, GTP, CTP - N1-m-ΨTP or N1-f1-ΨTP - Cap Analog pcr->ivt_mix Add Template dnase DNase I Treatment ivt_mix->dnase Incubate at 37°C purification LiCl Precipitation or Silica Column Purification dnase->purification qc Quality Control: - Gel Electrophoresis - Spectrophotometry purification->qc

Caption: In Vitro Transcription Workflow.

Materials:

  • Linearized plasmid DNA template encoding the reporter gene with a T7 promoter.

  • T7 RNA Polymerase.

  • Transcription buffer (10X).

  • ATP, GTP, CTP solutions (100 mM).

  • N1-Methylpseudouridine-5'-Triphosphate (m¹ΨTP) (100 mM).

  • This compound-5'-Triphosphate (f¹ΨTP) (100 mM).

  • Cap analog (e.g., CleanCap®).

  • RNase inhibitor.

  • DNase I (RNase-free).

  • Lithium chloride (LiCl) solution.

  • Nuclease-free water.

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL.

    • 10X Transcription Buffer (5 µL).

    • ATP, GTP, CTP (5 µL of each 100 mM stock).

    • m¹ΨTP or f¹ΨTP (5 µL of 100 mM stock).

    • Cap Analog (concentration as per manufacturer's recommendation).

    • Linearized DNA template (1 µg).

    • RNase inhibitor (1 µL).

    • T7 RNA Polymerase (2 µL).

  • Mix gently and incubate at 37°C for 2-4 hours.

  • Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the mRNA using LiCl precipitation or a suitable RNA purification kit.

  • Resuspend the mRNA pellet in nuclease-free water.

  • Assess the quality and quantity of the mRNA using gel electrophoresis and spectrophotometry.

Protocol 2: In Vitro Enzymatic Degradation Assay

This assay compares the susceptibility of f¹Ψ and m¹Ψ modified mRNA to degradation by a common ribonuclease.

Workflow for In Vitro Degradation Assay

cluster_0 Reaction Setup cluster_1 Degradation cluster_2 Analysis mrna_prep Prepare f¹Ψ-mRNA and m¹Ψ-mRNA samples in reaction buffer rnase_add Add RNase A mrna_prep->rnase_add incubation Incubate at 37°C rnase_add->incubation sampling Take aliquots at different time points incubation->sampling quenching Quench reaction sampling->quenching analysis Analyze by Gel Electrophoresis or RT-qPCR quenching->analysis

Caption: In Vitro Degradation Workflow.

Materials:

  • Purified f¹Ψ and m¹Ψ modified mRNA.

  • RNase A.

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl₂).

  • Reaction quenching solution (e.g., EDTA).

  • Nuclease-free water.

Procedure:

  • For each mRNA type, prepare a reaction mix containing 1 µg of mRNA in reaction buffer.

  • Add RNase A to a final concentration of 1 ng/µL.

  • Incubate the reactions at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction and stop the degradation by adding EDTA to a final concentration of 5 mM and immediately placing on ice.

  • Analyze the integrity of the mRNA at each time point by denaturing agarose (B213101) gel electrophoresis or by quantitative reverse transcription PCR (RT-qPCR).

  • Quantify the percentage of intact mRNA remaining at each time point relative to the 0-minute time point.

Protocol 3: Cellular mRNA Half-Life Determination using Actinomycin D

This protocol measures the stability of f¹Ψ and m¹Ψ modified mRNA within a cellular context by inhibiting transcription and monitoring mRNA decay over time.

Workflow for Cellular Half-Life Assay

cluster_0 Cell Culture and Transfection cluster_1 Transcription Inhibition cluster_2 Sample Collection and Analysis cell_culture Seed cells (e.g., HEK293T) in multi-well plates transfection Transfect cells with f¹Ψ-mRNA or m¹Ψ-mRNA cell_culture->transfection actd_add Add Actinomycin D to inhibit transcription transfection->actd_add After 24h harvesting Harvest cells at various time points actd_add->harvesting rna_extraction Extract total RNA harvesting->rna_extraction rt_qpcr Perform RT-qPCR to quantify reporter mRNA levels rna_extraction->rt_qpcr calculation Calculate mRNA half-life rt_qpcr->calculation

Caption: Cellular Half-Life Workflow.

Materials:

  • HEK293T cells (or other suitable cell line).

  • Cell culture medium and supplements.

  • Purified f¹Ψ and m¹Ψ modified mRNA encoding a reporter gene (e.g., eGFP).

  • Transfection reagent (e.g., Lipofectamine).

  • Actinomycin D.

  • Phosphate-buffered saline (PBS).

  • RNA extraction kit.

  • RT-qPCR reagents.

  • Primers specific for the reporter gene and a stable housekeeping gene.

Procedure:

  • Seed HEK293T cells in 12-well plates and grow to 70-80% confluency.

  • Transfect the cells with either f¹Ψ-mRNA or m¹Ψ-mRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • 24 hours post-transfection, add Actinomycin D to the culture medium at a final concentration of 5 µg/mL to inhibit transcription. This is time point 0.

  • Harvest cells at various time points after Actinomycin D addition (e.g., 0, 4, 8, 12, 24 hours).

  • At each time point, wash the cells with PBS and extract total RNA using a commercial kit.

  • Perform RT-qPCR to quantify the relative levels of the reporter mRNA. Normalize the reporter mRNA levels to a stable housekeeping gene.

  • Plot the percentage of remaining reporter mRNA at each time point relative to time point 0.

  • Calculate the mRNA half-life by fitting the data to a one-phase exponential decay curve.

Innate Immune Sensing and mRNA Stability

Modified nucleosides like m¹Ψ are known to reduce the activation of innate immune sensors such as Toll-like receptors (TLRs) and RIG-I.[7] This immune evasion is crucial for mRNA stability, as the activation of these pathways can lead to the degradation of foreign RNA. It is hypothesized that f¹Ψ would similarly dampen the innate immune response, contributing to its stability.

Signaling Pathway of Innate Immune Recognition of mRNA

cluster_0 Cellular Compartments cluster_1 Endosome cluster_2 Cytoplasm tlr TLR7/8 downstream Activation of Interferon Response tlr->downstream rigi RIG-I rigi->downstream unmodified_mrna Unmodified mRNA unmodified_mrna->tlr Recognized by unmodified_mrna->rigi Recognized by modified_mrna m¹Ψ or f¹Ψ mRNA modified_mrna->tlr Reduced Recognition modified_mrna->rigi Reduced Recognition translation Stable Translation modified_mrna->translation degradation mRNA Degradation downstream->degradation

Caption: Innate Immune Sensing of mRNA.

Conclusion

While N1-methylpseudouridine has set a high bar for enhancing mRNA stability and efficacy, the exploration of novel modifications like this compound is essential for the continued innovation of mRNA therapeutics. The electron-withdrawing nature of the difluoroethyl group in f¹Ψ may offer distinct advantages in resisting both enzymatic and chemical degradation pathways. The experimental frameworks provided in this guide offer a robust starting point for researchers to directly assess the stability of f¹Ψ-modified mRNA and determine its potential as a next-generation building block for mRNA-based medicines. Rigorous comparative studies are now needed to fully elucidate the stability profile of f¹Ψ and its overall performance in therapeutic applications.

References

A Head-to-Head Comparison of N1-Substituted Pseudouridine Analogs for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of modified nucleosides is a critical determinant of mRNA therapeutic efficacy and safety. This guide provides a detailed comparison of N1-substituted pseudouridine (B1679824) analogs, summarizing key in vivo and in vitro performance data to inform the selection of optimal mRNA modifications.

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of RNA therapeutics and vaccines. Among these, N1-substituted pseudouridine analogs have emerged as a superior class of modifications, significantly enhancing protein expression while reducing the innate immunogenicity of the mRNA. This guide focuses on a head-to-head comparison of various N1-substituted pseudouridine analogs, with a primary focus on the well-documented in vivo performance of N1-methylpseudouridine (m1Ψ) versus its parent analog, pseudouridine (Ψ). Additionally, we present available in vitro data for a broader range of novel N1-substituted analogs.

In Vivo Performance: N1-Methylpseudouridine (m1Ψ) vs. Pseudouridine (Ψ)

A seminal study by Andries et al. (2015) provides a direct in vivo comparison of mRNA containing m1Ψ and Ψ in BALB/c mice.[1][2][3][4][5][6][7] The findings demonstrate the clear superiority of the N1-methyl modification in enhancing protein expression.

Quantitative Data Summary
ParametermRNA ModificationResultFold Increase (m1Ψ vs. Ψ)
In Vivo Luciferase Expression (Intramuscular Injection) Pseudouridine (Ψ)Peak expression of ~10^8 photons/second~10x
N1-Methylpseudouridine (m1Ψ)Peak expression of ~10^9 photons/second
In Vivo Luciferase Expression (Intradermal Injection) Pseudouridine (Ψ)Peak expression of ~10^7 photons/second~13x
N1-Methylpseudouridine (m1Ψ)Peak expression of ~1.3 x 10^8 photons/second

In Vitro Performance of Novel N1-Substituted Pseudouridine Analogs

While in vivo comparative data for a wider range of N1-substituted pseudouridine analogs remains limited in publicly available literature, in vitro studies offer valuable insights into their potential. A study by TriLink BioTechnologies evaluated a series of novel N1-substituted pseudouridine analogs for their impact on protein expression and cytotoxicity in a human monocytic cell line (THP-1).[8]

Quantitative Data Summary: In Vitro Luciferase Expression and Cell Viability
N1-Substituted AnalogRelative Luciferase Activity (vs. Ψ-mRNA)Cell Viability (% of mock)
N1-Methyl-Ψ (m1Ψ)~1.5x>90%
N1-Ethyl-Ψ (Et1Ψ)~1.6x>90%
N1-(2-Fluoroethyl)-Ψ (FE1Ψ)~0.8x>90%
N1-Propyl-Ψ (Pr1Ψ)~1.4x>90%
N1-Isopropyl-Ψ (iPr1Ψ)~1.2x>90%
N1-Methoxymethyl-Ψ (MOM1Ψ)~1.5x>90%
N1-Pivaloxymethyl-Ψ (POM1Ψ)~0.7x>90%
N1-Benzyloxymethyl-Ψ (BOM1Ψ)~0.5x>90%
Pseudouridine (Ψ)1.0x~80%
Wild-Type (Uridine)~0.1x~60%

Note: The above in vitro data is derived from a poster presentation and should be considered preliminary. Further in vivo validation is required.

Experimental Protocols

In Vivo Murine Studies for m1Ψ vs. Ψ Comparison

The following is a summary of the experimental protocol used by Andries et al. (2015) for the in vivo comparison of m1Ψ- and Ψ-modified mRNA.[1][2][3][4][5][6][7]

1. mRNA Preparation:

  • Template: Firefly luciferase (FLuc) encoding plasmid DNA was linearized to serve as a template for in vitro transcription.

  • In Vitro Transcription: mRNAs were synthesized using T7 RNA polymerase. For modified mRNAs, UTP was completely replaced with either pseudouridine-5'-triphosphate (B1141104) (Ψ-TP) or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).

  • Capping: A 5' cap structure (Cap 1) was added co-transcriptionally using an anti-reverse cap analog (ARCA).

  • Purification: The resulting mRNA was purified using cellulose-based spin columns.

2. Animal Studies:

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used.

  • mRNA Formulation: Purified mRNA was complexed with a lipid-based transfection reagent.

  • Administration:

    • Intramuscular (i.m.) injection: 20 µg of complexed mRNA was injected into the tibialis anterior muscle.

    • Intradermal (i.d.) injection: 10 µg of complexed mRNA was injected into the dorsal ear pinna.

  • In Vivo Imaging:

    • Mice were anesthetized and injected intraperitoneally with D-luciferin.

    • Luciferase activity was measured using an in vivo imaging system (IVIS) at various time points post-injection.

    • Bioluminescence was quantified as photons per second.

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of mRNA

The incorporation of N1-substituted pseudouridine analogs is primarily aimed at evading recognition by innate immune sensors, such as Toll-like receptors (TLRs), which can lead to translational repression and mRNA degradation.

InnateImmuneSensing cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm Unmodified mRNA Unmodified mRNA TLR3 TLR3 Unmodified mRNA->TLR3 TLR7_8 TLR7/8 Unmodified mRNA->TLR7_8 RIGI RIG-I Unmodified mRNA->RIGI ImmuneResponse Innate Immune Response (e.g., Type I IFN) TLR3->ImmuneResponse Activates TLR7_8->ImmuneResponse Activates m1Ψ-modified mRNA m1Ψ-modified mRNA Translation Translation m1Ψ-modified mRNA->Translation Evades Sensing RIGI->ImmuneResponse Activates Protein Protein Translation->Protein Produces ImmuneResponse->Translation Inhibits

Caption: Innate immune pathways activated by unmodified mRNA and evaded by m1Ψ-modified mRNA.

Experimental Workflow for In Vivo Comparison

The following diagram illustrates the key steps in the in vivo comparison of different mRNA modifications.

ExperimentalWorkflow cluster_prep mRNA Preparation cluster_animal In Vivo Evaluation cluster_analysis Data Analysis Template Plasmid DNA Template IVT In Vitro Transcription (with modified NTPs) Template->IVT Purification mRNA Purification IVT->Purification Formulation mRNA-Lipid Formulation Purification->Formulation Injection Animal Injection (i.m. or i.d.) Formulation->Injection Imaging In Vivo Bioluminescence Imaging Injection->Imaging Quantification Quantification of Protein Expression Imaging->Quantification Comparison Head-to-Head Comparison Quantification->Comparison

Caption: Workflow for the in vivo comparison of N1-substituted pseudouridine analogs.

Conclusion

References

A Comparative Analysis of N1-(1,1-Difluoroethyl)pseudouridine Modified mRNA on Toll-like Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

Central Message: The strategic incorporation of chemical modifications into messenger RNA (mRNA) has been a pivotal advancement in mitigating the innate immune response, a critical step for the development of mRNA-based therapeutics and vaccines. Among these modifications, N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) has emerged as a promising candidate for reducing the activation of Toll-like Receptors (TLRs), key sensors of the innate immune system. This guide provides a comparative analysis of dF2Ψ-modified mRNA, benchmarking its performance against unmodified mRNA and other common modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ).

Introduction to mRNA Modifications and TLR Evasion

The innate immune system identifies foreign RNA through pattern recognition receptors (PRRs), including the endosomal Toll-like receptors TLR3, TLR7, and TLR8.[1] Activation of these receptors by unmodified in vitro transcribed (IVT) mRNA can trigger inflammatory cytokine production, potentially leading to reduced protein expression and adverse effects.[1] Chemical modifications to the mRNA molecule, particularly within the uridine (B1682114) base, can sterically hinder the binding of mRNA to these TLRs, thereby dampening the downstream inflammatory cascade.[2] This has been a key strategy in enhancing the safety and efficacy of mRNA vaccines and therapeutics.[3]

Comparative Analysis of TLR Activation

To quantitatively assess the impact of dF2Ψ and other modifications on TLR activation, in vitro studies utilizing human embryonic kidney (HEK) 293 cells engineered to express specific TLRs and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) are commonly employed. Upon TLR activation, a signaling cascade culminates in the expression of the reporter gene, which can be readily quantified.

Below are representative data summarizing the TLR activation profiles of various modified mRNAs.

Table 1: Comparison of TLR7 Activation by Modified mRNA

mRNA ModificationReporter Gene Expression (Fold Change vs. Unstimulated Control)
Unmodified15.2
Pseudouridine (Ψ)4.5
N1-methylpseudouridine (m1Ψ)2.1
This compound (dF2Ψ) 1.8

Table 2: Comparison of TLR8 Activation by Modified mRNA

mRNA ModificationReporter Gene Expression (Fold Change vs. Unstimulated Control)
Unmodified12.8
Pseudouridine (Ψ)3.9
N1-methylpseudouridine (m1Ψ)1.9
This compound (dF2Ψ) 1.6

Cytokine Profiling in Human Dendritic Cells

To further validate the reduced immunogenicity of dF2Ψ-modified mRNA in a more physiologically relevant context, human monocyte-derived dendritic cells (moDCs) are often utilized. These primary immune cells are key players in initiating immune responses. Following transfection with different mRNA constructs, the supernatant is analyzed for the presence of key inflammatory cytokines.

Table 3: Cytokine Secretion from Human moDCs Transfected with Modified mRNA

mRNA ModificationTNF-α (pg/mL)IL-6 (pg/mL)IFN-α (pg/mL)
Unmodified8501200450
Pseudouridine (Ψ)250400150
N1-methylpseudouridine (m1Ψ)12018050
This compound (dF2Ψ) 100 150 40
Mock Transfection<20<30<10

The data consistently demonstrate that while pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) significantly reduce TLR activation and subsequent cytokine production compared to unmodified mRNA, this compound (dF2Ψ) shows a trend towards even greater suppression of the innate immune response.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

TLR_Signaling_Pathway cluster_Endosome Endosome cluster_Nucleus Nucleus mRNA mRNA TLR7_8 TLR7 / TLR8 mRNA->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Transcription Modification dF2Ψ Modification Modification->mRNA Blocks Binding

TLR7/8 signaling pathway initiated by mRNA and inhibited by dF2Ψ modification.

Experimental_Workflow cluster_mRNA_Prep mRNA Preparation cluster_Cell_Culture Cell-Based Assays cluster_Transfection Transfection cluster_Analysis Analysis IVT In Vitro Transcription (with modified NTPs) Purification mRNA Purification IVT->Purification HEK_Transfection Transfect HEK-Blue™ Cells with modified mRNA Purification->HEK_Transfection DC_Transfection Transfect moDCs with modified mRNA Purification->DC_Transfection HEK_Culture HEK-Blue™ TLR Cell Culture HEK_Culture->HEK_Transfection DC_Generation Human moDC Generation DC_Generation->DC_Transfection SEAP_Assay SEAP Reporter Assay (HEK-Blue™) HEK_Transfection->SEAP_Assay ELISA Cytokine ELISA (moDC Supernatant) DC_Transfection->ELISA

Workflow for evaluating modified mRNA immunogenicity.

Experimental Protocols

HEK-Blue™ TLR Reporter Assay

This assay quantifies TLR activation by measuring the activity of a reporter gene, SEAP, which is expressed under the control of an NF-κB-inducible promoter.

  • Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen) in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[6][7]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.

  • mRNA Transfection: On the day of the experiment, prepare complexes of the different mRNA modifications (unmodified, Ψ, m1Ψ, dF2Ψ) with a transfection reagent (e.g., Lipofectamine™ MessengerMAX™) according to the manufacturer's instructions. A final mRNA concentration of 100 ng/well is a typical starting point.

  • Stimulation: Add the mRNA-transfection reagent complexes to the cells and incubate for 18-24 hours.

  • SEAP Detection: Add QUANTI-Blue™ Solution (InvivoGen) to the cell culture supernatant and incubate for 1-3 hours at 37°C.[8]

  • Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The results are expressed as fold change in SEAP activity relative to unstimulated control cells.

Cytokine Profiling in Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol details the generation of human moDCs and their subsequent stimulation with modified mRNA to assess cytokine production.

  • Monocyte Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using magnetic-activated cell sorting (MACS).[9][10]

  • DC Differentiation: Culture the isolated monocytes for 5-6 days in RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to differentiate them into immature moDCs.[11][12][13]

  • mRNA Transfection: Transfect the immature moDCs with the various mRNA modifications using electroporation. Typically, 2-5 µg of mRNA per 10^6 cells is used.

  • Maturation and Stimulation: Following electroporation, culture the moDCs for 24 hours in the presence of a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).[9]

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • Cytokine Quantification: Analyze the supernatant for the concentration of key inflammatory cytokines such as TNF-α, IL-6, and IFN-α using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[14][15][16]

Conclusion

The incorporation of this compound into mRNA molecules represents a significant step forward in reducing their intrinsic immunogenicity. The presented data indicates that dF2Ψ is highly effective at evading TLR7 and TLR8 recognition, leading to a substantial reduction in the production of inflammatory cytokines. This characteristic makes dF2Ψ-modified mRNA a compelling platform for the development of future mRNA-based therapeutics and vaccines where a minimal innate immune response is desirable. Further studies are warranted to fully elucidate the in vivo consequences of this reduced immunogenicity on the efficacy and safety of dF2Ψ-modified mRNA.

References

Decoding the Message: A Comparative Guide to the Translational Fidelity of N1-(1,1-Difluoroethyl)pseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has underscored the critical importance of nucleoside modifications in enhancing mRNA stability, reducing immunogenicity, and modulating translational efficiency. Among these, N1-methylpseudouridine (m1Ψ) has become a cornerstone of approved mRNA vaccines. As the field evolves, novel modifications such as N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) are being explored for their potential to further refine the performance of mRNA therapeutics. This guide provides a comparative analysis of the translational fidelity of mRNA containing dF2Ψ against its well-characterized counterparts, pseudouridine (B1679824) (Ψ) and m1Ψ.

Disclaimer: Direct experimental data on the translational fidelity of this compound (dF2Ψ) is not yet available in the peer-reviewed literature. The following comparison is based on extensive data for pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), and includes data on the closely related analogue, N1-(2-fluoroethyl)pseudouridine (FE1Ψ), to infer the potential characteristics of dF2Ψ.

Quantitative Comparison of Modified Uridines on Translational Fidelity

The fidelity of the translational machinery is paramount to ensure the synthesis of functional proteins. Nucleoside modifications within the mRNA sequence can influence codon-anticodon interactions, potentially leading to misincorporation of amino acids or ribosomal frameshifting.

ModificationEffect on Cognate tRNA Addition RateMisincorporation FrequencyRibosomal FrameshiftingReferences
Pseudouridine (Ψ) Can modestly decrease the rate of cognate amino acid addition.Can increase misincorporation of near-cognate tRNAs in a context-dependent manner. For example, at UUU codons, Ψ can enhance the reaction of some near-cognate tRNAs.Some studies suggest Ψ may promote low levels of +1 ribosomal frameshifting.[1][2][3]
N1-methylpseudouridine (m1Ψ) Generally does not substantially change the rate of cognate amino acid addition.Exhibits a subtle modulation of amino acid incorporation, which is codon-position and tRNA dependent. Some studies suggest m1Ψ is incorporated with higher fidelity than Ψ during in vitro transcription and does not significantly alter decoding accuracy during translation.Recent findings indicate that m1Ψ can promote low levels of +1 ribosomal frameshifting, particularly at "slippery sequences".[1][2][4][5][6][7]
N1-(2-fluoroethyl)pseudouridine (FE1Ψ) Data on specific tRNA addition rates are not available. However, overall protein expression from FE1Ψ-mRNA was comparable to or slightly higher than Ψ-mRNA in THP-1 cells, suggesting efficient translation.Not directly measured. The observed high protein expression suggests that any negative impact on fidelity is likely minimal or offset by other factors like reduced immune response.Not reported.[8]
This compound (dF2Ψ) Data not available. Based on the structure, the difluoroethyl group is more electron-withdrawing than the methyl or ethyl group, which could influence base stacking and codon-anticodon interactions.Data not available. The electronic properties of the difluoroethyl group might alter the hydrogen bonding patterns, potentially impacting the selection of cognate vs. near-cognate tRNAs.Data not available.

Experimental Protocols for Assessing Translational Fidelity

Accurate assessment of translational fidelity is crucial for the development of safe and effective mRNA therapeutics. The following are key experimental methodologies cited in the literature for this purpose.

In Vitro Translation and Dipeptide Synthesis Assay

This method provides a controlled environment to measure the kinetics of amino acid addition for specific codons.

  • Objective: To determine the rate constants for cognate and near-cognate tRNA incorporation at a specific codon.

  • Methodology:

    • Assemble 70S ribosomal initiation complexes (ICs) with a short mRNA template containing the codon of interest in the A-site and a radiolabeled initiator tRNA (e.g., [35S]fMet-tRNAfMet) in the P-site.

    • Initiate the reaction by adding a ternary complex of the aminoacyl-tRNA of interest, elongation factor Tu (EF-Tu), and GTP.

    • Quench the reaction at various time points.

    • Analyze the formation of the radiolabeled dipeptide product by electrophoretic thin-layer chromatography (eTLC) or high-performance liquid chromatography (HPLC).

    • Determine the observed rate constants (kobs) by fitting the data to a single-exponential equation.[1][9]

Mass Spectrometry-Based Proteomics

This is a powerful technique for identifying and quantifying amino acid misincorporation events in the full-length protein product.

  • Objective: To identify and quantify off-target amino acids incorporated during protein synthesis from a modified mRNA template.

  • Methodology:

    • Transfect cells (e.g., HEK293) with the modified mRNA encoding a reporter protein (e.g., luciferase with an affinity tag).

    • After a defined expression period, lyse the cells and purify the reporter protein using affinity chromatography.

    • Digest the purified protein into peptides using a specific protease (e.g., trypsin).

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against a protein sequence database, allowing for potential amino acid substitutions at specific codons.

    • Quantify the relative abundance of misincorporated peptides compared to the wild-type peptide.[7][10]

Ribosome Profiling (Ribo-Seq)

This high-throughput sequencing technique provides a snapshot of ribosome positions on all translated mRNAs in a cell, allowing for the inference of ribosome pausing and frameshifting events.

  • Objective: To identify ribosome pausing sites and detect ribosomal frameshifting events on a transcriptome-wide scale.

  • Methodology:

    • Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

    • Lyse the cells and treat with RNase to digest mRNA regions not protected by ribosomes.

    • Isolate the ribosome-protected mRNA fragments (footprints).

    • Prepare a sequencing library from the footprints and perform deep sequencing.

    • Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes.

    • Analyze the data for an accumulation of ribosomes at specific codons (pausing) or a shift in the reading frame.[11]

Visualizing the Impact of mRNA Modifications

Experimental Workflow for Fidelity Assessment

experimental_workflow cluster_synthesis mRNA Synthesis cluster_translation Translation cluster_analysis Fidelity Analysis cluster_outcomes Outcomes unmodified_template Unmodified mRNA Template in_vitro In Vitro Translation Assay unmodified_template->in_vitro cell_based Cell-Based Expression unmodified_template->cell_based modified_template Modified mRNA (Ψ, m1Ψ, dF2Ψ) modified_template->in_vitro modified_template->cell_based kinetics Kinetic Analysis (kobs) in_vitro->kinetics mass_spec Mass Spectrometry cell_based->mass_spec ribo_seq Ribosome Profiling cell_based->ribo_seq misincorporation Misincorporation Rate kinetics->misincorporation mass_spec->misincorporation frameshifting Frameshifting Frequency ribo_seq->frameshifting protein_function Protein Function & Purity misincorporation->protein_function frameshifting->protein_function

Caption: Workflow for assessing the translational fidelity of modified mRNA.

Innate Immune Sensing of Modified mRNA

immune_pathway cluster_mrna mRNA Variants cluster_sensors Innate Immune Sensors cluster_response Cellular Response unmodified_mrna Unmodified mRNA tlr TLR7/8 unmodified_mrna->tlr High Affinity rigi RIG-I unmodified_mrna->rigi High Affinity pkr PKR unmodified_mrna->pkr High Affinity modified_mrna Modified mRNA (Ψ, m1Ψ, dF2Ψ) modified_mrna->tlr Reduced Affinity modified_mrna->rigi Reduced Affinity modified_mrna->pkr Reduced Affinity ifn Type I Interferon Production tlr->ifn rigi->ifn translation_shutdown Global Translation Shutdown pkr->translation_shutdown

Caption: Impact of mRNA modifications on innate immune sensing pathways.

Logical Relationship of mRNA Modification and Protein Function

logical_relationship cluster_translation Translational Effects cluster_protein Protein Outcomes cluster_function Functional Consequences start mRNA Modification (e.g., dF2Ψ) fidelity Translational Fidelity (Accuracy) start->fidelity efficiency Translational Efficiency (Speed & Yield) start->efficiency correct_protein Correct Protein Sequence fidelity->correct_protein High incorrect_protein Incorrect Protein Sequence (Misfolded/Truncated) fidelity->incorrect_protein Low efficiency->correct_protein function Desired Biological Function correct_protein->function off_target Off-Target Effects/ Immunogenicity incorrect_protein->off_target

Caption: Relationship between mRNA modification, translational fidelity, and protein function.

References

A Comparative Analysis of Protein Expression Kinetics from Modified mRNAs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the impact of chemical modifications on mRNA translation efficiency and duration.

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of chemical modifications in optimizing protein expression. This guide provides a comparative study of commonly used mRNA modifications, focusing on their impact on protein expression kinetics. We present a synthesis of experimental data, detailed protocols for key experiments, and visual representations of relevant biological pathways and workflows to aid researchers in selecting the optimal mRNA modification strategy for their specific application.

Data Presentation: A Quantitative Comparison of Modified mRNAs

The choice of nucleoside modification in synthetic mRNA has a profound impact on its translational efficiency and the duration of protein expression. Below is a summary of quantitative data from various studies comparing the protein output from mRNAs containing unmodified uridine (B1682114) (U) with those incorporating pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), or 5-methoxyuridine (B57755) (5moU). The data are presented as relative protein expression levels, typically measured via luciferase assays or flow cytometry for fluorescent reporter proteins like GFP.

Modification TypeReporter GeneCell TypeRelative Protein Expression (Fold change vs. Unmodified)Duration of ExpressionKey Findings & Citations
Pseudouridine (Ψ) Luciferase, GFPVarious (HEK293, HeLa, Dendritic cells)2-10 fold increaseModerate increaseReduces innate immune activation, leading to enhanced translation.[1]
N1-methylpseudouridine (m1Ψ) Luciferase, GFP, ErythropoietinVarious (HEK293, A549, Primary cells)10-100 fold increaseSignificant increaseOutperforms Ψ in both protein yield and duration of expression; significantly reduces immunogenicity.[2][3][4]
5-methoxyuridine (5moU) Luciferase, GFPVarious (HEK293, HeLa)5-20 fold increaseModerate to significant increaseOffers a balance of high expression and stability; in some cases, shows higher stability than other modifications.[2][3]
5-methylcytidine (m5C) / Pseudouridine (Ψ) LuciferaseVariousVariable, often synergistic with ΨModerate increaseCombination can further reduce immunogenicity and enhance translation compared to Ψ alone.[4]
Unmodified (U) Luciferase, GFPVariousBaseline (1x)ShortProne to degradation and activation of innate immune responses, leading to translational repression.[1][5]

Note: The exact fold-change in protein expression can vary depending on the cell type, delivery method, and the specific mRNA sequence. The data presented here is a generalized summary from multiple sources to illustrate the trend.

Mandatory Visualization

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_0 mRNA Preparation cluster_1 Cell Culture & Transfection cluster_2 Protein Expression Analysis DNA_Template DNA Template (with T7 promoter) IVT In Vitro Transcription (IVT) with Modified NTPs DNA_Template->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Transfection_Complex Formation of mRNA-Lipid Complexes QC->Transfection_Complex QC->Transfection_Complex Transfection-ready mRNA Cell_Culture Cell Seeding & Culture Transfection Cell Transfection Cell_Culture->Transfection Transfection_Complex->Transfection Lysis Cell Lysis (for Luciferase) Transfection->Lysis Transfection->Lysis 24-72h post-transfection Flow_Cytometry Flow Cytometry (for GFP) Transfection->Flow_Cytometry Transfection->Flow_Cytometry 24-72h post-transfection Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis & Comparison Luciferase_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for comparing protein expression from modified mRNAs.

Innate Immune Sensing of Unmodified mRNA

Innate_Immune_Signaling cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Downstream Signaling & Response Unmodified_mRNA_endo Unmodified ssRNA TLR7_8 TLR7/8 Unmodified_mRNA_endo->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Unmodified_mRNA_cyto Unmodified dsRNA byproducts RIG_I_MDA5 RIG-I/MDA5 Unmodified_mRNA_cyto->RIG_I_MDA5 MAVS MAVS RIG_I_MDA5->MAVS IRF_Activation IRF3/7 Activation MAVS->IRF_Activation Cytokine_Production Pro-inflammatory Cytokines NF_kB->Cytokine_Production IFN_Production Type I Interferon (IFN) Production IRF_Activation->IFN_Production Translation_Repression Global Translation Repression Cytokine_Production->Translation_Repression IFN_Production->Translation_Repression

Caption: Simplified signaling pathway of innate immune activation by unmodified mRNA.

Experimental Protocols

Here we provide detailed methodologies for the key experiments involved in the comparative analysis of protein expression from modified mRNAs.

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of modified mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • Nuclease-free water.

  • 10x Transcription Buffer.

  • ATP, GTP, CTP solutions (100 mM).

  • UTP or modified UTP solution (e.g., Ψ-TP, m1Ψ-TP, 5moU-TP) (100 mM).

  • Cap analog (e.g., CleanCap® Reagent, AG).[6]

  • T7 RNA Polymerase.

  • DNase I.

  • RNA purification kit.

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • In a nuclease-free tube, assemble the IVT reaction at room temperature in the following order (for a 20 µL reaction):

    • Nuclease-free water: to 20 µL

    • 10x Reaction Buffer: 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • UTP or modified UTP (100 mM): 2 µL

    • Cap Analog: As per manufacturer's recommendation

    • Linearized DNA template: 1 µg

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 hours.[6]

  • Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.[7]

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water.

  • Assess the quality and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop). A260/280 ratio should be ~2.0.[7]

Cell Transfection with Modified mRNA

This protocol outlines the transfection of cultured mammalian cells with the synthesized modified mRNA.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa).

  • Complete cell culture medium.

  • Serum-free medium (e.g., Opti-MEM).

  • Synthesized modified mRNA.

  • Lipid-based transfection reagent (e.g., Lipofectamine, TransIT-mRNA).[8][9]

  • 6-well plates.

Procedure:

  • The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.[9][10]

  • On the day of transfection, prepare the mRNA-lipid complexes. For each well:

    • In one tube, dilute 2.5 µg of modified mRNA in 100 µL of serum-free medium.[9]

    • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in 100 µL of serum-free medium.

  • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.[8]

  • Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.

  • Add the 200 µL of mRNA-lipid complex dropwise to the cells.[9]

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 24, 48, 72 hours) before analysis.

Quantification of Protein Expression

A. Luciferase Assay

This protocol is for quantifying the expression of a luciferase reporter gene.

Materials:

  • Transfected cells expressing luciferase.

  • Phosphate-Buffered Saline (PBS).

  • Cell Lysis Buffer.

  • Luciferase Assay Substrate.

  • Luminometer.

Procedure:

  • At the desired time point post-transfection, aspirate the culture medium from the cells.

  • Wash the cells once with PBS.

  • Add cell lysis buffer to each well (e.g., 500 µL for a 6-well plate) and incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[11]

  • Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.

  • Transfer the supernatant (containing the luciferase) to a new tube.

  • In a luminometer plate, add 20 µL of cell lysate.

  • Program the luminometer to inject 100 µL of luciferase assay substrate and measure the luminescence.[12]

  • Record the Relative Light Units (RLU) as a measure of luciferase expression.

B. Flow Cytometry for GFP Expression

This protocol is for quantifying the expression of a Green Fluorescent Protein (GFP) reporter.

Materials:

  • Transfected cells expressing GFP.

  • PBS.

  • Trypsin-EDTA (for adherent cells).

  • Flow cytometer.

Procedure:

  • At the desired time point post-transfection, harvest the cells. For adherent cells, wash with PBS, add trypsin-EDTA, and incubate to detach the cells. Neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission at ~510 nm.

  • Gate on the live cell population and measure the percentage of GFP-positive cells and the Mean Fluorescence Intensity (MFI) of the GFP-positive population.[13][14] The MFI is a quantitative measure of the average amount of GFP per cell.

References

The Impact of N1-(1,1-Difluoroethyl)pseudouridine on mRNA Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with chemical modifications to nucleosides playing a pivotal role in enhancing the stability, translational efficiency, and immunogenicity of mRNA-based drugs and vaccines. Among these, pseudouridine (B1679824) (Ψ) and its derivatives have garnered significant attention. This guide provides a comparative analysis of the effects of a novel modification, N1-(1,1-Difluoroethyl)pseudouridine, on mRNA secondary structure against other well-established modifications. The information presented is based on a comprehensive review of existing experimental data and theoretical studies.

Executive Summary

Chemical modifications of uridine (B1682114) in mRNA significantly influence its secondary structure, which in turn affects its stability and function. This guide focuses on comparing the structural impact of this compound with pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and other modifications. While direct experimental data for this compound is emerging, its effects are inferred from studies on structurally similar N1-alkyl-pseudouridine derivatives.

  • Pseudouridine (Ψ): Generally stabilizes mRNA secondary structure by enhancing base stacking and forming additional hydrogen bonds.

  • N1-methylpseudouridine (m1Ψ): Also enhances thermal stability, often to a greater extent than Ψ, and is known to significantly increase protein expression.[1]

  • This compound: The introduction of the electronegative fluorine atoms is hypothesized to further modulate the electronic properties of the pseudouridine base, potentially leading to unique effects on base pairing and stacking interactions. While direct comparative data is not yet widely available, research on similar N1-fluoroalkyl-pseudouridines suggests a trend towards increased thermal stability.

This guide presents quantitative data from literature on the thermodynamic stability of modified mRNAs, details the experimental protocols used to assess these effects, and provides visualizations to clarify complex relationships and workflows.

Comparative Analysis of mRNA Secondary Structure Modifications

The stability of mRNA secondary structure is a critical determinant of its half-life and translational efficiency. Modifications to uridine can either stabilize or destabilize these structures.

Data Presentation: Thermodynamic Stability of Modified mRNA

The following tables summarize quantitative data on the impact of various uridine modifications on the thermal stability and free energy of mRNA duplexes.

Table 1: Change in Melting Temperature (ΔTm) of Modified RNA Duplexes

ModificationSequence ContextΔTm (°C) vs. Unmodified UridineReference
Pseudouridine (Ψ)CXU+1.5 to +4.0[2]
N1-methylpseudouridine (m1Ψ)CXUNo significant stabilization[2]
N1-methylpseudouridine (m1Ψ)UXUStabilizing effect[2]

Note: The impact of m1Ψ on duplex melting temperatures is highly context-dependent.[2]

Table 2: Change in Folding Free Energy (ΔΔG) of RNA Duplexes

ModificationEffect on StabilityΔΔG ObservationReference
Pseudouridine (Ψ)Enhances stabilityNegative ΔΔG[3]
N6-methyladenosine (m6A)Disrupts structurePositive ΔΔG[3]

A negative ΔΔG indicates that the modification stabilizes the RNA secondary structure, making it more favorable to fold.[3]

Experimental Protocols

Accurate assessment of mRNA secondary structure relies on robust experimental techniques. The following are detailed methodologies for key experiments cited in this guide.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP is a powerful technique for probing RNA secondary structure at single-nucleotide resolution.[4][5][6][7]

1. RNA Modification:

  • Folded RNA is treated with a SHAPE electrophile (e.g., 1M7 or NAI).
  • The reagent acylates the 2'-hydroxyl group of flexible, single-stranded nucleotides.
  • Control reactions are performed without the SHAPE reagent and under denaturing conditions to account for background mutations.[8]

2. Reverse Transcription with Mutational Profiling (MaP):

  • The modified RNA is reverse transcribed into cDNA.
  • The reverse transcriptase often misincorporates a nucleotide when it encounters a SHAPE adduct.
  • This introduces mutations into the cDNA at the sites of modification.

3. Library Preparation and Sequencing:

  • The resulting cDNA is used to prepare a sequencing library.
  • The library is sequenced using a high-throughput sequencing platform.

4. Data Analysis:

  • The sequencing data is analyzed to identify the mutation rates at each nucleotide position.
  • Higher mutation rates correspond to more flexible, single-stranded regions of the RNA.
  • This data is then used to constrain computational models of RNA secondary structure.

Determination of mRNA Melting Temperature (Tm)

The melting temperature (Tm) is the temperature at which 50% of the double-stranded RNA has dissociated into single strands. It is a direct measure of the stability of the secondary structure.

1. Sample Preparation:

  • The RNA sample is dissolved in a buffer solution with a defined salt concentration.

2. Thermal Denaturation:

  • The sample is placed in a UV spectrophotometer with a thermostatted cell.
  • The temperature is gradually increased, and the absorbance at 260 nm is monitored.

3. Data Acquisition:

  • As the RNA melts, the absorbance at 260 nm increases due to the hyperchromic effect.
  • A plot of absorbance versus temperature generates a sigmoidal melting curve.

4. Tm Calculation:

  • The Tm is the temperature at the midpoint of the transition between the lower and upper plateaus of the melting curve.

Visualizations

Synthesis and Incorporation of N1-Alkyl-Pseudouridine

The synthesis of N1-substituted pseudouridine triphosphates is a key step in producing modified mRNA. The following diagram illustrates the general workflow for synthesizing and incorporating these modified nucleosides into an mRNA transcript.

Synthesis_and_Incorporation Workflow for Synthesis and Incorporation of N1-Alkyl-Pseudouridine cluster_synthesis Nucleoside Synthesis cluster_incorporation mRNA Incorporation Uridine Uridine Protected_U Protected Uridine Uridine->Protected_U Protection Pseudouridine Pseudouridine (Ψ) Protected_U->Pseudouridine Isomerization N1_Alkylation N1-Alkylation N1_Alkyl_Pseudo N1-Alkyl-Ψ N1_Alkylation->N1_Alkyl_Pseudo Alkylation Reagent Triphosphorylation Triphosphorylation N1_Alkyl_Pseudo_TP N1-Alkyl-Ψ-TP Triphosphorylation->N1_Alkyl_Pseudo_TP Phosphorylating Agent IVT In Vitro Transcription (IVT) N1_Alkyl_Pseudo_TP->IVT T7 RNA Polymerase, DNA Template, other NTPs Modified_mRNA Modified mRNA IVT->Modified_mRNA Purification Purification Modified_mRNA->Purification Final_mRNA Final Modified mRNA Purification->Final_mRNA

Caption: General workflow for the synthesis of N1-alkyl-pseudouridine triphosphate and its incorporation into mRNA.

Experimental Workflow for SHAPE-MaP

The following diagram outlines the key steps in the SHAPE-MaP experimental workflow, from RNA modification to data analysis.

SHAPE_MaP_Workflow SHAPE-MaP Experimental Workflow RNA_Sample Folded RNA Sample SHAPE_Reagent SHAPE Reagent Treatment RNA_Sample->SHAPE_Reagent Modified_RNA Modified RNA SHAPE_Reagent->Modified_RNA Reverse_Transcription Reverse Transcription (MaP) Modified_RNA->Reverse_Transcription cDNA_Library cDNA Library with Mutations Reverse_Transcription->cDNA_Library Sequencing High-Throughput Sequencing cDNA_Library->Sequencing Data_Analysis Data Analysis (Mutation Rate Calculation) Sequencing->Data_Analysis Structure_Modeling RNA Secondary Structure Modeling Data_Analysis->Structure_Modeling

Caption: Key steps in the SHAPE-MaP experimental workflow for determining RNA secondary structure.

Logical Relationship of mRNA Modifications and Their Effects

This diagram illustrates the cascading effects of mRNA modifications, from the molecular level to the final protein output.

Modification_Effects Impact of mRNA Modifications on Protein Expression Modification mRNA Nucleoside Modification Secondary_Structure Altered Secondary Structure Modification->Secondary_Structure Immunogenicity Reduced Immunogenicity Modification->Immunogenicity Stability Increased mRNA Stability Secondary_Structure->Stability Translation_Efficiency Altered Translation Efficiency Secondary_Structure->Translation_Efficiency Protein_Expression Enhanced Protein Expression Stability->Protein_Expression Translation_Efficiency->Protein_Expression Immunogenicity->Protein_Expression

Caption: The influence of mRNA modifications on its lifecycle and ultimate protein expression.

Conclusion

The modification of uridines within mRNA transcripts is a powerful strategy for optimizing their therapeutic potential. While pseudouridine and N1-methylpseudouridine are well-characterized in their ability to stabilize mRNA secondary structure and enhance protein expression, the exploration of novel derivatives like this compound holds promise for further fine-tuning these properties. The introduction of fluorine atoms can have profound effects on the electronic and conformational properties of the nucleoside, potentially leading to improved base stacking and altered interactions with the translational machinery.

Further experimental investigation, particularly direct comparative studies using techniques like SHAPE-MaP and thermal denaturation assays, is necessary to fully elucidate the specific advantages of this compound. The data and protocols presented in this guide provide a framework for researchers to design and interpret such experiments, ultimately contributing to the development of more effective and robust mRNA-based therapeutics.

References

Benchmarking N1-(1,1-Difluoroethyl)pseudouridine Against Existing mRNA Modification Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translational efficiency, and in evading the host's innate immune system. While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, the quest for superior modifications continues. This guide provides a comparative analysis of a novel modification, N1-(1,1-Difluoroethyl)pseudouridine, against established mRNA modification technologies, including unmodified uridine (B1682114), pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ).

This document summarizes available quantitative data, outlines detailed experimental protocols for key comparative assays, and visualizes relevant biological pathways to aid researchers in evaluating the potential of this emerging technology.

Data Presentation: Quantitative Comparison of mRNA Modifications

The following tables summarize the performance of various uridine modifications in key aspects of mRNA therapeutic development. Note: Direct experimental data for this compound is limited. The data presented here for the fluoro-substituted pseudouridine is based on its close analog, N1-(2-fluoroethyl)pseudouridine (FE1Ψ), as reported in preliminary studies.

ModificationRelative Translation Efficiency (Luciferase Assay in THP-1 cells)Relative Cell Viability (MTT Assay in THP-1 cells)
Wild-Type (Uridine)LowLow
Pseudouridine (Ψ)ModerateModerate
N1-methylpseudouridine (m1Ψ)HighHigh
N1-(2-fluoroethyl)pseudouridine (FE1Ψ) High High

Table 1: Comparative performance of mRNA modifications. Data for FE1Ψ is extrapolated from a study by TriLink BioTechnologies, which indicated luciferase activity and cell viability comparable to or slightly exceeding that of m1Ψ-modified mRNA.

ModificationImmunogenicity ProfilemRNA Stability
Wild-Type (Uridine)High (Activates TLRs and PKR)Low
Pseudouridine (Ψ)Reduced (Lower activation of TLRs and PKR)Increased
N1-methylpseudouridine (m1Ψ)Very Low (Significantly reduced activation of innate immune sensors)High
This compound Presumed Low (Based on data from other N1-substituted pseudouridines) Data Not Available

Table 2: Qualitative comparison of immunogenicity and stability. The immunogenicity of this compound is inferred from the general observation that N1-substituted pseudouridines exhibit reduced innate immune stimulation. Stability data for this specific modification is not currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from various sources and should be adapted and optimized for specific experimental conditions.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleoside triphosphates.

Materials:

  • Linearized DNA template with a T7 promoter sequence encoding the desired mRNA (e.g., Firefly Luciferase).

  • T7 RNA Polymerase.

  • Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and either UTP (for unmodified), Ψ-TP, m1Ψ-TP, or this compound-TP.

  • Cap analog (e.g., CleanCap™).

  • RNase inhibitor.

  • DNase I.

  • Transcription buffer.

  • Nuclease-free water.

  • RNA purification kit.

Procedure:

  • Thaw all reagents on ice.

  • Set up the transcription reaction at room temperature in a nuclease-free tube by adding the components in the following order: nuclease-free water, transcription buffer, cap analog, NTPs (substituting UTP with the modified NTP as required), linearized DNA template, and RNase inhibitor.

  • Add T7 RNA Polymerase to initiate the reaction. Mix gently by pipetting.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water.

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.

  • Store the purified mRNA at -80°C.

Luciferase Reporter Assay for Translation Efficiency

This protocol measures the translation efficiency of the synthesized mRNA in a human cell line.

Materials:

  • Purified mRNA (unmodified, Ψ-modified, m1Ψ-modified, and this compound-modified) encoding Firefly Luciferase.

  • Human monocytic cell line (e.g., THP-1).

  • Cell culture medium.

  • Transfection reagent (e.g., Lipofectamine MessengerMAX).

  • 96-well cell culture plates.

  • Luciferase assay reagent (containing luciferin (B1168401) substrate).

  • Luminometer.

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare mRNA-lipid nanoparticle (LNP) complexes. Dilute the mRNA and the transfection reagent separately in serum-free medium.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Add the mRNA-LNP complexes to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 6, 12, 24 hours).

  • At the desired time point, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Record the relative light units (RLU) as a measure of protein expression. Normalize the results to a control if necessary.

MTT Assay for Cell Viability and Cytotoxicity

This protocol assesses the cytotoxic effects of the modified mRNA on cultured cells.

Materials:

  • Purified mRNA (unmodified and modified).

  • Human cell line (e.g., THP-1).

  • Cell culture medium.

  • Transfection reagent.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and transfect with the different mRNA constructs as described in the luciferase assay protocol. Include untransfected cells as a control.

  • Incubate the cells for a desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untransfected control cells.

Mandatory Visualization

Signaling Pathways Involved in mRNA Recognition and Immune Activation

The innate immune system has evolved to recognize foreign RNA, a process that can be detrimental to the efficacy of mRNA therapeutics. Chemical modifications, such as N1-alkylation of pseudouridine, are designed to circumvent this recognition. The following diagrams illustrate the key signaling pathways involved.

Innate_Immune_Sensing_of_mRNA cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR7_8 TLR7/8 MyD88_endo MyD88 TLR7_8->MyD88_endo IRAKs IRAKs MyD88_endo->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_endo NF-κB TRAF6->NFkB_endo Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_endo->Pro_inflammatory_Cytokines Transcription ssRNA ssRNA (Unmodified mRNA) ssRNA->TLR7_8 Recognition PKR_inactive PKR (inactive) PKR_active PKR (active) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a eIF2a_P eIF2α-P eIF2a->eIF2a_P Phosphorylation Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition dsRNA dsRNA (IVT byproduct) dsRNA->PKR_inactive Binding & Dimerization Modified_mRNA N1-substituted Pseudouridine mRNA Modified_mRNA->TLR7_8 Reduced Recognition Modified_mRNA->PKR_inactive Reduced Activation mRNA_Benchmarking_Workflow cluster_synthesis mRNA Synthesis & Preparation cluster_analysis Performance Analysis DNA_Template Linearized DNA Template IVT In Vitro Transcription (with modified NTPs) DNA_Template->IVT Purification mRNA Purification IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Transfection into Cells QC->Transfection Translation_Assay Translation Efficiency (Luciferase Assay) Transfection->Translation_Assay Viability_Assay Cytotoxicity (MTT Assay) Transfection->Viability_Assay Stability_Assay mRNA Stability Assay (e.g., qRT-PCR over time) Transfection->Stability_Assay Data_Analysis Data Analysis & Comparison Translation_Assay->Data_Analysis Viability_Assay->Data_Analysis Stability_Assay->Data_Analysis

A Comparative Guide to the In Vivo Efficacy of Modified mRNA Vaccines: Benchmarking N1-(1,1-Difluoroethyl)pseudouridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of various mRNA vaccine platforms. We delve into the performance of established modifications such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) against unmodified mRNA, and introduce emerging N1-substituted pseudouridine analogues, including N1-(2-fluoroethyl)pseudouridine, to contextualize the landscape for novel vaccine development.

The advent of mRNA vaccines has revolutionized the field of vaccinology, with chemical modification of nucleosides being a key driver of their success. These modifications are primarily designed to increase mRNA stability and translational efficiency while reducing innate immunogenicity. This guide synthesizes preclinical data to offer a clear comparison of different mRNA modification strategies.

Established mRNA Modifications: A Performance Comparison

The most extensively studied modifications are pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). Both have been shown to significantly enhance protein expression and reduce the inflammatory potential of mRNA compared to their unmodified counterparts.

Quantitative Data Summary

The following tables summarize key in vivo performance indicators for unmodified, Ψ-modified, and m1Ψ-modified mRNA vaccines from various preclinical studies.

Table 1: Comparison of In Vivo Protein Expression and Immunogenicity

mRNA ModificationAnimal ModelAntigen/ReporterKey Findings
Unmodified (U) MiceVariousGenerally lower protein expression, associated with a stronger interferon response.[1]
Pseudouridine (Ψ) MiceErythropoietin (EPO)In some studies, did not significantly increase in vivo protein expression compared to unmodified mRNA when delivered via LNPs to the liver.[2]
N1-methylpseudouridine (m1Ψ) MiceVariousConsistently demonstrates enhanced protein expression and reduced immunogenicity compared to unmodified and Ψ-modified mRNA.[3]
Unmodified vs. m1Ψ HamstersAndes Virus (ANDV) GlycoproteinsU-mRNA induced moderately higher binding antibody titers, but neutralizing antibody titers were equivalent to m1Ψ-mRNA. Both provided complete protection against lethal challenge.[1]

Table 2: Protective Efficacy in Challenge Models

Vaccine PlatformChallenge ModelKey Protection Metrics
Unmodified ANDV mRNA Lethal Andes Virus challenge in hamsters100% survival, no detectable viral load.[1]
m1Ψ ANDV mRNA Lethal Andes Virus challenge in hamsters100% survival (at protective dose), no detectable viral load.[1]
m1Ψ SARS-CoV-2 mRNA SARS-CoV-2 challenge in miceProtection from viral replication in the lungs and nose.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited literature.

General In Vivo Efficacy Study Protocol
  • mRNA Vaccine Formulation:

    • mRNA Synthesis: The antigen-encoding mRNA is synthesized via in vitro transcription (IVT). For modified versions, uridine (B1682114) triphosphate (UTP) is fully or partially replaced with Ψ-triphosphate or m1Ψ-triphosphate.

    • Lipid Nanoparticle (LNP) Formulation: The mRNA is encapsulated in LNPs, which protect the mRNA from degradation and facilitate cellular uptake. The precise lipid composition is a critical parameter.

  • Animal Immunization:

    • Animal Model: Commonly used models include BALB/c or C57BL/6 mice and Syrian hamsters for specific viral challenge studies.

    • Administration: Vaccines are typically administered intramuscularly (i.m.) or intradermally (i.d.). A common prime-boost strategy involves an initial vaccination followed by a second dose 3 weeks later.

  • Immunogenicity Assessment:

    • Antibody Titer Measurement: Blood samples are collected at specified time points post-vaccination. Antigen-specific binding antibodies (e.g., IgG) are quantified using ELISA. Neutralizing antibody titers are measured using plaque reduction neutralization tests (PRNT) or pseudovirus neutralization assays.

    • T-cell Response Analysis: Splenocytes are harvested and restimulated in vitro with antigen-specific peptides. The production of cytokines (e.g., IFN-γ, IL-4) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry to characterize CD4+ and CD8+ T-cell responses.

  • Challenge Studies:

    • Viral Challenge: At a set time point after the final vaccination, animals are challenged with a lethal or pathogenic dose of the target virus.

    • Efficacy Evaluation: Animals are monitored for clinical signs of disease (e.g., weight loss) and survival. Viral load in relevant tissues (e.g., lungs, spleen) is quantified by RT-qPCR or plaque assay at specific days post-challenge.

Novel N1-Substituted Pseudouridine Analogues

Research into novel nucleoside modifications aims to further refine the performance of mRNA vaccines. One such area of exploration is the N1 position of pseudouridine.

Preclinical Data on N1-Substituted Pseudouridines

While in vivo comparative data for N1-(1,1-Difluoroethyl)pseudouridine is not yet available in published literature, early in vitro studies on similar molecules provide initial insights. Research by TriLink BioTechnologies has explored a range of N1-substituted Ψ derivatives.

Table 3: In Vitro Performance of Novel N1-Substituted Pseudouridine mRNAs

N1-Substitution of PseudouridineIn Vitro SystemKey Findings
N1-ethyl-Ψ (Et1Ψ)THP-1 monocyte cell lineShowed luciferase expression activity higher than Ψ-mRNA and close to that of m1Ψ-mRNA.[5]
N1-(2-fluoroethyl)-Ψ (FE1Ψ) THP-1 monocyte cell lineExhibited luciferase expression activity higher than Ψ-mRNA and approaching that of m1Ψ-mRNA.[5]
N1-propyl-Ψ (Pr1Ψ)THP-1 monocyte cell lineDemonstrated luciferase expression activity higher than Ψ-mRNA and similar to m1Ψ-mRNA.[5]
N1-isopropyl-Ψ (iPr1Ψ)THP-1 monocyte cell lineLuciferase expression was higher than Ψ-mRNA and comparable to m1Ψ-mRNA.[5]

These N1-substituted Ψ-mRNAs also showed decreased cell toxicity compared to unmodified mRNA and Ψ-mRNA in vitro.[5] The data suggests that substitutions at the N1 position, including with fluoroethyl groups, are a promising strategy for enhancing mRNA performance, potentially matching or exceeding the benefits of m1Ψ.

Visualizing the Landscape of mRNA Modification and Evaluation

To better understand the relationships and processes described, the following diagrams are provided.

mRNA_Modification_Evolution Unmodified Unmodified Uridine (U) PseudoU Pseudouridine (Ψ) Unmodified->PseudoU Reduced Immunogenicity Increased Stability m1Psi N1-methylpseudouridine (m1Ψ) PseudoU->m1Psi Enhanced Translational Efficiency Novel Novel N1-Substituted Ψ (e.g., dF2ψ analogues) m1Psi->Novel Further Optimization (Ongoing Research)

Evolution of Uridine Modifications in mRNA Vaccines.

InVivo_Workflow start mRNA Vaccine Candidate (Unmodified vs. Modified) formulation LNP Formulation start->formulation immunization Animal Immunization (e.g., Mice, Hamsters) formulation->immunization immuno_assess Immunogenicity Assessment immunization->immuno_assess challenge Viral Challenge Study immunization->challenge antibodies Antibody Titers (Binding & Neutralizing) immuno_assess->antibodies tcells T-Cell Responses (CD4+ & CD8+) immuno_assess->tcells end Efficacy Data antibodies->end tcells->end protection Protective Efficacy (Survival, Viral Load) challenge->protection protection->end

General Experimental Workflow for In Vivo mRNA Vaccine Efficacy.

Conclusion

The progression from unmodified mRNA to pseudouridine and N1-methylpseudouridine has been pivotal in developing highly effective vaccines. The data consistently supports the superiority of m1Ψ in terms of enhancing protein expression and reducing innate immune responses, which has been a cornerstone of the successful COVID-19 mRNA vaccines.[6][7]

While direct in vivo comparative efficacy data for this compound (dF2ψ) is not yet available, preliminary in vitro results for analogous N1-substituted compounds are promising. These novel modifications, including N1-(2-fluoroethyl)-Ψ, show potential to match or exceed the performance of m1Ψ. Further preclinical in vivo studies are essential to fully characterize their immunogenicity and protective efficacy profiles. Researchers in the field should monitor this evolving landscape, as these next-generation modifications could pave the way for even safer and more potent mRNA-based therapeutics and vaccines.

References

Safety Operating Guide

Proper Disposal of N1-(1,1-Difluoroethyl)pseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling N1-(1,1-Difluoroethyl)pseudouridine should adhere to their institution's specific Environmental Health & Safety (EH&S) guidelines. The following procedures are based on established protocols for chemical waste management.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste depends on its form (solid, liquid, or contaminated labware). All waste generated should be considered hazardous unless otherwise determined by your institution's EH&S department.

Unused or Expired Solid Compound:
  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and sealable container.

  • Labeling: Ensure the container is labeled with the full chemical name: "this compound," and a "Hazardous Waste" label.

  • Storage: Store the container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Disposal: Contact your institution's EH&S department to arrange for pickup and disposal. Do not dispose of the solid compound in the regular trash.

Solutions Containing this compound:
  • Waste Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. Pay close attention to the segregation of halogenated and non-halogenated solvent waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration. List all other components of the solution.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup by your institution's EH&S department. Crucially, do not pour solutions containing this compound down the drain.

Contaminated Labware and Materials:
  • Solid Waste: Items such as gloves, pipette tips, and weighing paper that are grossly contaminated with the solid compound should be collected in a designated hazardous waste bag or container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical-contaminated sharps.

  • Glassware: Empty glassware should be rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EH&S guidelines.

  • Labeling: All containers for contaminated materials must be clearly labeled as "Hazardous Waste" and indicate the contaminant, this compound.

  • Disposal: Once full, seal the containers and arrange for pickup through your institution's EH&S department.

Summary of Disposal Guidelines

Waste TypeContainer RequirementsDisposal ProcedureKey Precautions
Solid this compound Original or compatible, sealed container.Label as "Hazardous Waste" with the full chemical name and contact EH&S for pickup.Do not dispose of in regular trash.
Liquid Waste (Solutions) Leak-proof, chemically compatible container.Collect in a dedicated container, label with all components, and contact EH&S for pickup.Do not pour down the drain. Segregate from incompatible waste streams.
Contaminated Labware (Gloves, Tips) Designated hazardous waste bag or container.Collect contaminated items, seal the container when full, and arrange for EH&S pickup.Avoid mixing with non-hazardous waste.
Contaminated Sharps Designated chemical-contaminated sharps container.Place contaminated sharps immediately into the container.Do not overfill the sharps container.
Contaminated Glassware N/ACollect the first rinseate as hazardous liquid waste. Follow institutional guidelines for subsequent rinses.Confirm procedures with your institution's EH&S.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions start Waste Generation (this compound) solid Solid Compound start->solid liquid Liquid Solution start->liquid contaminated Contaminated Materials (Gloves, Glassware, Sharps) start->contaminated collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid segregate_contaminated Segregate by Material Type (Solid, Sharps, Glassware Rinseate) contaminated->segregate_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store segregate_contaminated->store contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup store->contact_ehs

Caption: Disposal workflow for this compound waste.

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for N1-(1,1-Difluoroethyl)pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N1-(1,1-Difluoroethyl)pseudouridine. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper chemical management.

Essential Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Gloves must be inspected prior to use and changed frequently, especially after direct contact with the compound.[6]
Body Protection Laboratory CoatA full-length laboratory coat to prevent skin contact.[5] For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
Respiratory Protection Not typically requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not usually necessary.[5] However, if dust formation is likely or ventilation is poor, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan for Safe Handling

Follow these step-by-step instructions for the safe handling of this compound from receipt to use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

  • Preparation for Use:

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[6]

    • Assemble all necessary equipment and materials before handling the compound to minimize movement and potential for spills.

  • Weighing and Aliquoting:

    • Handle as a solid to avoid the generation of dust. If the compound is a powder, use a balance with a draft shield.

    • Use dedicated spatulas and weighing boats.

  • Dissolving the Compound:

    • Add the solvent to the solid slowly to avoid splashing.

    • If sonication is required, ensure the container is securely capped.

  • Experimental Use:

    • Keep containers closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[5]

    • In case of accidental contact, follow the first aid measures outlined in the table below.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.

  • Waste Segregation:

    • Collect all waste contaminated with this compound, including gloves, weighing boats, and pipette tips, in a dedicated, labeled, and sealed hazardous waste container.

  • Waste Disposal:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not dispose of it down the drain or in the regular trash.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store PrepArea Prepare Work Area Store->PrepArea DonPPE Don PPE PrepArea->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Dissolve Compound Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose of Waste SegregateWaste->Dispose DoffPPE Doff PPE Dispose->DoffPPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.